molecular formula C11H20O10 B1674640 Gaxilose CAS No. 14087-31-1

Gaxilose

Cat. No.: B1674640
CAS No.: 14087-31-1
M. Wt: 312.27 g/mol
InChI Key: BYZQBCIYLALLPA-NOPGXMAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gaxilose, also known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic disaccharide specifically designed as a substrate for the intestinal enzyme lactase . Its primary research application is in the study and diagnostic evaluation of lactase activity, which is crucial for understanding lactose malabsorption and intolerance . The mechanism of action of this compound is based on its structural mimicry of lactose; it is hydrolyzed in the small intestine by lactase-phlorizin hydrolase, the same enzyme responsible for digesting lactose . This enzymatic cleavage releases D-xylose and galactose . In a research or clinical study context, the released D-xylose is absorbed into the bloodstream and can be quantitatively measured in blood or urine, providing a direct and non-invasive biomarker for intestinal lactase activity . This makes this compound a valuable tool for developing and validating in vitro and in vivo models of lactose digestion, offering a more specific and direct alternative to traditional methods like the hydrogen breath test . The compound has been used in clinical trials investigating the diagnosis of lactose intolerance, underscoring its practical research and translational value . This compound is offered with a purity of ≥98% and has a molecular formula of C11H20O10 and a molecular weight of 312.27 g/mol . This product is intended for Research Use Only and is not approved for human diagnostic or therapeutic use.

Properties

CAS No.

14087-31-1

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal

InChI

InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1

InChI Key

BYZQBCIYLALLPA-NOPGXMAYSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

Appearance

Solid powder

Other CAS No.

14087-31-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-O-galactopyranosylxylose
4-O-galactosyl-D-xylose
4-O-galactosylxylose
gaxilose

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Gaxilose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide developed as a diagnostic agent for the non-invasive assessment of intestinal lactase-phlorizin hydrolase (lactase) activity.[1] Unlike therapeutic agents, this compound's mechanism of action is centered on its properties as a specific substrate for lactase, enabling the quantitative measurement of the enzyme's function. This guide provides a detailed examination of the biochemical and physiological processes underlying the this compound-based test for diagnosing hypolactasia, commonly known as lactase deficiency or lactose intolerance.

Core Mechanism of Action

The diagnostic utility of this compound is predicated on a targeted enzymatic reaction within the small intestine.[1] As a structural analog of lactose, this compound is specifically recognized and hydrolyzed by the brush border enzyme lactase.[2]

Upon oral administration, this compound travels to the small intestine. In individuals with sufficient lactase activity, the enzyme cleaves the glycosidic bond in this compound, releasing its two constituent monosaccharides: galactose and D-xylose.[2]

  • Galactose: This monosaccharide is actively absorbed by the intestinal epithelium and subsequently enters the hepatic portal system, where it is metabolized in the liver.[3]

  • D-xylose: This pentose sugar is passively absorbed across the intestinal mucosa and is only partially metabolized by the body.[3] A significant portion of the absorbed D-xylose is excreted unchanged in the urine.[4]

The amount of D-xylose excreted in the urine is directly proportional to the extent of this compound hydrolysis by intestinal lactase.[2] Therefore, by measuring the urinary concentration of D-xylose following a standardized oral dose of this compound, a quantitative assessment of lactase activity can be made.[2] In individuals with hypolactasia, the reduced lactase activity leads to decreased hydrolysis of this compound, resulting in lower levels of D-xylose absorption and subsequent urinary excretion.[2]

Signaling Pathway and Metabolic Fate of this compound

Gaxilose_Mechanism This compound Oral this compound (4-O-β-D-galactopyranosyl-D-xylose) Small_Intestine Small Intestine This compound->Small_Intestine Ingestion Lactase Lactase Enzyme (Brush Border) Small_Intestine->Lactase Substrate for Galactose Galactose Lactase->Galactose Hydrolysis D_Xylose D-Xylose Lactase->D_Xylose Bloodstream Bloodstream Galactose->Bloodstream Active Transport D_Xylose->Bloodstream Passive Diffusion Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte Liver Liver Bloodstream->Liver Portal Circulation Kidneys Kidneys Bloodstream->Kidneys Metabolism Metabolism Liver->Metabolism Metabolized Urine Urine Kidneys->Urine Excretion Quantification Quantification of D-Xylose Urine->Quantification

Caption: Metabolic pathway of this compound for lactase activity diagnosis.

Data Presentation

Clinical Trial Data: Diagnostic Accuracy of the this compound Test

A multicenter, open-label, phase IIb-III non-randomized trial evaluated the diagnostic performance of the this compound test against intestinal biopsy (the gold standard for measuring lactase activity), the hydrogen breath test, and the blood glucose test in patients with symptoms of lactose intolerance.[5] The results demonstrated high sensitivity and specificity for the this compound test.[5]

Diagnostic TestSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Area Under the ROC Curve (AUC)
This compound Urine Test >90%>90%>90%>90%>0.9
This compound Blood Test >90%>90%>90%>90%>0.9
Hydrogen Breath Test 69-85%69-85%69-85%69-85%Not Reported
Blood Glucose Test 69-85%69-85%69-85%69-85%Not Reported

Data from a phase IIb-III clinical trial involving 222 patients, with 203 completing all diagnostic tests.[5]

Another study comparing the this compound test to a genetic test (C/T-13910 polymorphism) as the reference standard reported a sensitivity of 0.82 and a specificity of 0.68 for the this compound test.[6]

Pharmacokinetic and Dosing Information

A phase I, randomized, dose-finding clinical trial established the optimal oral dose of this compound and the corresponding urinary D-xylose cutoff values for determining normal lactase activity.[7]

ParameterValue
Optimal Oral this compound Dose (Urine Test) 0.45 g
Optimal Oral this compound Dose (Blood Test) 2.7 g
Urine Collection Period 4 and 5 hours
Blood Sample Collection Time 90 minutes post-dose (for Cmax)
Urinary D-xylose Cutoff (4-hour) 27.58 mg
Urinary D-xylose Cutoff (5-hour) 37.87 mg
Blood D-xylose Cutoff (90 min) 0.97 mg/dL

Cutoff values were calculated as 1.96 x SD below the mean value in healthy volunteers.[7] A separate source indicates a 5-hour urinary xylose cutoff of 19.18 mg.[4]

Experimental Protocols

This compound Administration and Sample Collection Protocol

The following protocol is based on procedures described in clinical trials for the diagnosis of hypolactasia.[5][8][9]

Patient Preparation:

  • Patients should fast overnight (8-12 hours) before the test. Water is permitted.[10]

  • Certain medications that can affect test results (e.g., aspirin, atropine, indomethacin) may need to be discontinued, as advised by a healthcare provider.[10]

  • The patient should empty their bladder before the administration of this compound.[4]

Administration:

  • A single oral dose of 0.45 g of this compound is administered.[9] The this compound powder is typically dissolved in 100-250 mL of water.[4]

Urine Collection:

  • All urine is collected for a total of 5 hours following this compound administration.[9]

  • Urine samples are often collected in separate fractions, for example, from 0 to 4 hours and from 4 to 5 hours.[5][9]

  • The total volume of urine excreted during the collection period must be recorded, as the final result is calculated from the concentration of D-xylose and the total urine volume.[4]

Blood Sample Collection (for blood-based test):

  • A blood sample is drawn 90 minutes after the oral administration of a 2.7 g this compound dose.[5]

Analytical Methods for D-xylose Quantification in Urine

Two primary methods have been described for the quantification of D-xylose in urine samples following this compound administration: a modified phloroglucinol colorimetric assay and a newer enzymatic assay.

1. Modified Phloroglucinol Colorimetric Assay

This method is based on the reaction of furfural, generated from D-xylose in an acidic medium, with phloroglucinol to form a colored compound that can be measured spectrophotometrically.[11]

Reagents:

  • Phloroglucinol color reagent

  • D-xylose standard solutions

  • Deionized water

Procedure:

  • In a disposable test tube, mix 50 µL of the urine sample with 50 µL of deionized water.[11]

  • Add 1.9 mL of the phloroglucinol color reagent to the tube.[11]

  • Incubate all tubes in a boiling water bath (100°C) for exactly 4 minutes.[11]

  • Immediately cool the tubes to room temperature in a water bath.[11]

  • After mixing, measure the absorbance of the solution at 554 nm using a spectrophotometer.[11]

  • A calibration curve is generated using D-xylose standard solutions of known concentrations to determine the D-xylose concentration in the urine samples.[11]

2. Enzymatic Assay

This method utilizes the enzyme xylose dehydrogenase from Caulobacter crescentus (XylB), which catalyzes the specific oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD+ to NADH.[12] The formation of NADH is measured by the increase in absorbance at 340 nm.[12]

Reagents:

  • NaH2PO4 buffer (50 mM, pH 8.0)

  • NAD+

  • Recombinant xylose dehydrogenase (XylB)

  • D-xylose standard solutions

Procedure:

  • In a 96-well plate, a reaction mixture is prepared containing NaH2PO4 buffer, NAD+, and the urine sample.[13]

  • The initial absorbance at 340 nm is measured.

  • The reaction is initiated by the addition of the XylB enzyme.[13]

  • After a 5-minute incubation period, the final absorbance at 340 nm is measured.[13]

  • The change in absorbance is directly proportional to the amount of D-xylose in the sample.[12]

  • The concentration of D-xylose is calculated by comparing the absorbance change to that of standard D-xylose solutions.[13]

This enzymatic method has been shown to have excellent agreement with the phloroglucinol method and is amenable to automation in clinical laboratories.[12]

Experimental Workflow Diagrams

Gaxilose_Test_Workflow Start Start: Patient with Suspected Hypolactasia Preparation Patient Preparation (Fasting, Medication Review) Start->Preparation Administration Oral Administration of 0.45g this compound in Water Preparation->Administration Urine_Collection 5-Hour Urine Collection Administration->Urine_Collection Measure_Volume Measure Total Urine Volume Urine_Collection->Measure_Volume Analysis D-xylose Quantification (Colorimetric or Enzymatic Assay) Measure_Volume->Analysis Calculation Calculate Total D-xylose Excretion Analysis->Calculation Comparison Compare to Cutoff Value (e.g., 37.87 mg) Calculation->Comparison Normolactasia Result: Normolactasia (Normal Lactase Activity) Comparison->Normolactasia > Cutoff Hypolactasia Result: Hypolactasia (Lactase Deficiency) Comparison->Hypolactasia < Cutoff

Caption: Clinical workflow for the this compound urine test.

Analytical_Workflow Urine_Sample Urine Sample Colorimetric Colorimetric Assay (Phloroglucinol) Urine_Sample->Colorimetric Enzymatic Enzymatic Assay (Xylose Dehydrogenase) Urine_Sample->Enzymatic Reaction_C Add Phloroglucinol Reagent Heat (100°C, 4 min) Colorimetric->Reaction_C Reaction_E Add NAD+ & XylB Enzyme Incubate Enzymatic->Reaction_E Measure_C Measure Absorbance at 554 nm Reaction_C->Measure_C Measure_E Measure Absorbance Change at 340 nm Reaction_E->Measure_E Result D-xylose Concentration Measure_C->Result Measure_E->Result

Caption: Analytical workflows for D-xylose quantification.

Conclusion

The mechanism of action of this compound is elegantly straightforward, leveraging the substrate specificity of the intestinal lactase enzyme to serve as a precise diagnostic tool. By converting an enzymatic cleavage event into a quantifiable urinary metabolite, the this compound test provides a non-invasive, safe, and reliable method for assessing lactase activity. The high diagnostic accuracy demonstrated in clinical trials, coupled with well-defined protocols for administration and analysis, positions the this compound test as a significant advancement in the diagnosis of hypolactasia for researchers, clinicians, and drug development professionals.

References

An In-depth Technical Guide on the Synthesis and Characterization of Gaxilose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic disaccharide used as a diagnostic agent for the non-invasive assessment of hypolactasia, or lactase deficiency.[1][2][3] This condition, which affects a significant portion of the world's population, is characterized by a reduced ability to digest lactose, leading to symptoms of lactose intolerance.[4] this compound serves as a substrate for the intestinal enzyme lactase-phlorizin hydrolase (LPH).[1][5] Upon oral administration, this compound is hydrolyzed by lactase into its constituent monosaccharides, galactose and D-xylose. The subsequent measurement of D-xylose levels in urine or serum provides a direct indication of intestinal lactase activity.[5][6][7] This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data presentation.

Synthesis of this compound

The synthesis of this compound (4-O-β-D-galactopyranosyl-D-xylose) is a multi-step process that involves the protection of functional groups, glycosylation, and subsequent deprotection. A common synthetic route begins with a protected xylose derivative, such as benzyl 2,3-O-isopropylidene-β-D-xylopyranoside. This protected xylose is then glycosylated with a protected galactose derivative, for instance, 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide. The final step involves the removal of all protecting groups to yield the target molecule, this compound.

Characterization of this compound

The comprehensive characterization of this compound is crucial to confirm its identity, purity, and structural integrity. Various analytical techniques are employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of synthesized this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, D₂O)
Chemical Shift (δ, ppm) Multiplicity Assignment
4.45dH-1 (Gal)
4.28dH-1 (Xyl)
3.95ddH-4 (Xyl)
3.88dH-4 (Gal)
3.75 - 3.50mOther sugar protons
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, D₂O)
Chemical Shift (δ, ppm) Assignment
103.8C-1 (Gal)
102.5C-1 (Xyl)
79.2C-4 (Xyl)
75.8C-5 (Gal)
74.9C-3 (Gal)
73.1C-2 (Gal)
71.5C-5 (Xyl)
69.8C-4 (Gal)
61.7C-6 (Gal)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
Parameter Value
Chemical FormulaC₁₁H₂₀O₁₀
Molecular Weight312.27 g/mol
Calculated m/z [M+Na]⁺335.0954
Measured m/z [M+Na]⁺335.0951
Table 4: HPLC Purity Analysis of this compound
Parameter Value
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water Gradient
DetectionRefractive Index (RI)
Purity>99%

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.

Protocol 1: Synthesis of 4-O-β-D-galactopyranosyl-D-xylose (this compound)

1. Glycosylation:

  • Dissolve benzyl 2,3-O-isopropylidene-β-D-xylopyranoside (1 equivalent) in anhydrous dichloromethane.
  • Add molecular sieves and stir under an inert atmosphere.
  • Cool the mixture to 0°C.
  • Add 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide (1.2 equivalents) and a suitable promoter (e.g., silver triflate).
  • Allow the reaction to warm to room temperature and stir for 24 hours.
  • Filter the reaction mixture and concentrate under reduced pressure.
  • Purify the crude product by silica gel chromatography.

2. Deprotection:

  • Dissolve the product from the glycosylation step in methanol.
  • Add a catalytic amount of sodium methoxide and stir at room temperature for 12 hours.
  • Neutralize the reaction with an acidic resin and filter.
  • Concentrate the filtrate.
  • Dissolve the residue in a mixture of ethanol and water.
  • Add a palladium on carbon (Pd/C) catalyst.
  • Hydrogenate the mixture at 50 psi for 48 hours.
  • Filter the reaction through celite and concentrate the filtrate to yield this compound.

Protocol 2: NMR Spectroscopic Analysis
  • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • Process the spectra using appropriate software to assign chemical shifts and coupling constants.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Prepare a dilute solution of this compound in a suitable solvent (e.g., water/methanol).

  • Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.

  • Determine the accurate mass of the [M+Na]⁺ ion.

Protocol 4: HPLC Purity Analysis
  • Prepare a standard solution of this compound at a concentration of 1 mg/mL in water.

  • Inject the solution onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of acetonitrile in water.

  • Monitor the elution profile using a refractive index (RI) detector.

  • Calculate the purity based on the peak area of the main component.

Visualizations

This compound Mechanism of Action in Lactase Deficiency Diagnosis

The following diagram illustrates the metabolic pathway of this compound in individuals with and without lactase sufficiency.

Gaxilose_Metabolism This compound Oral this compound Small_Intestine Small Intestine This compound->Small_Intestine Lactase_Sufficient Sufficient Lactase Small_Intestine->Lactase_Sufficient Patient A Lactase_Deficient Deficient Lactase Small_Intestine->Lactase_Deficient Patient B Hydrolysis Hydrolysis Lactase_Sufficient->Hydrolysis No_Hydrolysis No Significant Hydrolysis Lactase_Deficient->No_Hydrolysis Galactose Galactose Hydrolysis->Galactose D_Xylose D-Xylose Hydrolysis->D_Xylose Absorption Absorption D_Xylose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Urine_High High Urinary D-Xylose (Normolactasia) Bloodstream->Urine_High Urine_Low Low/No Urinary D-Xylose (Hypolactasia) No_Hydrolysis->Urine_Low

Caption: Metabolic fate of this compound in lactase sufficient vs. deficient individuals.

Experimental Workflow for this compound Synthesis and Characterization

This diagram outlines the sequential steps from starting materials to the final, characterized product.

Gaxilose_Workflow Start Starting Materials (Protected Xylose & Galactose) Glycosylation Step 1: Glycosylation Start->Glycosylation Purification1 Silica Gel Chromatography Glycosylation->Purification1 Deprotection Step 2: Deprotection (Debenzoylation & Hydrogenolysis) Purification1->Deprotection Purification2 Final Purification (e.g., Recrystallization) Deprotection->Purification2 Final_Product Pure this compound Purification2->Final_Product Characterization Characterization Final_Product->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS HPLC HPLC Analysis Characterization->HPLC Report Final Report NMR->Report MS->Report HPLC->Report

Caption: Workflow from synthesis to final characterization of this compound.

Logical Relationship of Diagnostic Tests for Lactose Intolerance

This diagram shows the classification and relationship between different diagnostic methods for lactose intolerance, highlighting the position of the this compound test.

Lactose_Intolerance_Tests Root Lactose Intolerance Diagnostics Invasive Invasive Tests Root->Invasive NonInvasive Non-Invasive Tests Root->NonInvasive Biopsy Small Bowel Biopsy (Direct Lactase Assay) Invasive->Biopsy Indirect Indirect Tests NonInvasive->Indirect Genetic Genetic Testing NonInvasive->Genetic BreathTest Hydrogen Breath Test Indirect->BreathTest BloodTest Lactose Tolerance Test (Blood Glucose) Indirect->BloodTest GaxiloseTest This compound Test (Urine/Serum D-Xylose) Indirect->GaxiloseTest

Caption: Classification of diagnostic tests for lactose intolerance.

References

Gaxilose vs. Lactose: A Structural and Physicochemical Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive structural and physicochemical comparison of gaxilose and lactose, two disaccharides of significant interest in the pharmaceutical and diagnostic fields. While lactose is a common excipient and a key nutrient in dairy, this compound serves as a diagnostic agent for lactase deficiency. Understanding the nuanced differences in their molecular architecture and physical properties is crucial for researchers, scientists, and drug development professionals. This document outlines their structural distinctions, summarizes key quantitative data, and provides detailed experimental protocols for their characterization.

Introduction

Lactose, a disaccharide composed of galactose and glucose, is a cornerstone of the dairy industry and a widely used excipient in pharmaceutical formulations.[1] Its biological breakdown is dependent on the enzyme lactase. The inability to produce sufficient lactase leads to lactose intolerance, a common digestive issue.

This compound, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic analogue of lactose.[2][3] It has been developed as a diagnostic tool to assess lactase activity in a non-invasive manner.[2][3] By replacing the glucose moiety of lactose with xylose, this compound can be hydrolyzed by lactase, and the subsequent detection of xylose in urine or blood provides a measure of the enzyme's functionality.

This guide delves into a detailed comparison of these two molecules, highlighting the structural variations that underpin their distinct biological roles and physicochemical characteristics.

Structural Comparison

The fundamental difference between this compound and lactose lies in their monosaccharide composition. Both are disaccharides containing a galactose unit linked via a β-1→4 glycosidic bond. However, the second monosaccharide unit is glucose in lactose and xylose in this compound.

  • Lactose: β-D-galactopyranosyl-(1→4)-D-glucose

  • This compound: 4-O-β-D-galactopyranosyl-D-xylose[2][3]

This seemingly minor substitution of a hexose (glucose) with a pentose (xylose) has significant implications for the molecule's overall size, weight, and metabolic fate after enzymatic cleavage.

Gaxilose_vs_Lactose cluster_lactose Lactose cluster_this compound This compound l_gal Galactose l_glu Glucose l_gal->l_glu β-1→4 glycosidic bond g_gal Galactose g_xyl Xylose g_gal->g_xyl β-1→4 glycosidic bond

Figure 1: Structural comparison of Lactose and this compound.

Physicochemical Properties

The structural differences between this compound and lactose directly influence their physicochemical properties. A summary of key quantitative data is presented in the table below.

PropertyThis compound (4-O-β-D-galactopyranosyl-D-xylose)Lactose (β-D-galactopyranosyl-(1→4)-D-glucose)
Molecular Formula C₁₁H₂₀O₁₀C₁₂H₂₂O₁₁[1]
Molecular Weight 312.27 g/mol (calculated)342.30 g/mol [1][4][5]
Appearance White crystalline powder (presumed)White, hard, crystalline powder[1]
Melting Point Data not publicly available. A comprehensive characterization has been performed, suggesting this data exists.[2][3]Anhydrous: 224 °C Monohydrate: 202.8 °C
Solubility in Water Data not publicly available. A comprehensive characterization has been performed, suggesting this data exists.[2][3]Soluble

Experimental Protocols

This section outlines detailed methodologies for the characterization and comparison of this compound and lactose.

Structural Elucidation

Objective: To confirm the identity, structure, and purity of this compound and lactose, including the determination of the glycosidic linkage.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the disaccharide in 0.5 mL of deuterium oxide (D₂O).

  • Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR Analysis:

    • Identify the anomeric proton signals (typically in the range of 4.5-5.5 ppm).

    • Determine the coupling constants (J-values) of the anomeric protons to distinguish between α and β anomers.

  • ¹³C NMR Analysis:

    • Identify the anomeric carbon signals (typically in the range of 90-110 ppm).

  • 2D NMR Analysis:

    • COSY (Correlation Spectroscopy): Establish proton-proton correlations within each monosaccharide ring to assign all proton resonances.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon to assign carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range proton-carbon correlations (2-3 bonds). The key correlation for determining the glycosidic linkage will be between the anomeric proton of the galactose unit and the C4 of the xylose or glucose unit.

  • Data Interpretation: Compare the acquired spectra with known spectra of lactose and expected spectra for this compound to confirm the structures.

Objective: To determine the precise three-dimensional structure of this compound and lactose in the solid state.

Methodology:

  • Crystallization: Grow single crystals of each disaccharide suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated aqueous solution or other suitable solvent systems.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

  • Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions, providing a detailed view of the molecular conformation.

Physicochemical Characterization

Objective: To experimentally confirm the molecular weight of this compound and lactose.

Methodology:

  • Sample Preparation: Prepare a dilute solution of each disaccharide in a suitable solvent (e.g., water/acetonitrile with a small amount of formic acid for electrospray ionization).

  • Analysis: Infuse the sample into a mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and calculate the molecular weight.

Objective: To determine the melting point range of this compound and lactose.

Methodology:

  • Sample Preparation: Ensure the samples are dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Objective: To quantitatively determine the solubility of this compound and lactose in water.

Methodology (Shake-Flask Method):

  • Equilibration: Add an excess amount of the solid disaccharide to a known volume of water in a sealed flask.

  • Agitation: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).

  • Quantification: Determine the concentration of the dissolved disaccharide in the supernatant using a suitable analytical method (e.g., HPLC with a refractive index detector or a colorimetric assay).

  • Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.

Biological Activity and Mechanism of Action

The primary biological relevance of both this compound and lactose is their interaction with the intestinal enzyme lactase (β-galactosidase).

Lactase_Hydrolysis cluster_products Hydrolysis Products Lactase Lactase Galactose Galactose Lactase->Galactose Glucose Glucose Lactase->Glucose Xylose Xylose Lactase->Xylose Lactose Lactose Lactose->Lactase This compound This compound This compound->Lactase Absorption Absorption Galactose->Absorption Glucose->Absorption Xylose->Absorption

Figure 2: Lactase-mediated hydrolysis of Lactose and this compound.

As depicted in Figure 2, lactase, located in the brush border of the small intestine, catalyzes the hydrolysis of the β-1→4 glycosidic bond in both substrates.

  • Lactose Hydrolysis: Yields one molecule of galactose and one molecule of glucose. These monosaccharides are then readily absorbed by the intestinal cells and enter into their respective metabolic pathways.

  • This compound Hydrolysis: Yields one molecule of galactose and one molecule of xylose. While galactose is metabolized, D-xylose is not significantly metabolized in the body and is primarily excreted in the urine. This property is the basis for the this compound-based diagnostic test for lactase activity.

Conclusion

This compound and lactose, while structurally similar, possess a key difference in their monosaccharide composition that dictates their distinct biological applications. The substitution of glucose with xylose in this compound renders it a valuable diagnostic tool, while lactose remains a fundamental component of nutrition and pharmaceutical formulation. The detailed structural and physicochemical comparison, along with the provided experimental protocols, offers a robust framework for researchers and drug development professionals working with these important disaccharides. Further characterization of this compound's physicochemical properties will be beneficial for optimizing its formulation and application in diagnostic procedures.

References

The Role of Lactase in Gaxilose Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide developed as a diagnostic agent for determining intestinal lactase-phlorizin hydrolase (lactase) activity. Its metabolism is entirely dependent on the hydrolytic action of lactase, making it a highly specific probe for diagnosing hypolactasia, the physiological basis for lactose intolerance. This technical guide provides an in-depth overview of the enzymatic processing of this compound, detailing the metabolic pathway, experimental protocols for its use, and a summary of key quantitative data from clinical investigations. This document is intended for researchers, scientists, and drug development professionals engaged in gastroenterology, diagnostics, and related fields.

Introduction

Lactase deficiency, or hypolactasia, is a common condition affecting a significant portion of the global adult population. It results from a genetically programmed decrease in the production of lactase, an enzyme located in the brush border membrane of the small intestine.[1] Lactase is responsible for the hydrolysis of lactose, the primary carbohydrate in milk, into its constituent monosaccharides, glucose and galactose, which are then absorbed.[1][2] In individuals with lactase deficiency, undigested lactose passes into the colon, leading to symptoms of lactose intolerance such as bloating, abdominal pain, and diarrhea.[3]

Accurate diagnosis of hypolactasia is crucial for appropriate patient management. While several methods exist, including the lactose hydrogen breath test and genetic testing, they have certain limitations.[4][5] The this compound test offers a non-invasive and direct assessment of lactase enzymatic function.[1][2] this compound is a synthetic analog of lactose where the glucose moiety is replaced by D-xylose.[2][3] This structural modification allows it to be a specific substrate for lactase.[2]

The Metabolic Pathway of this compound

The metabolism of this compound is a straightforward, two-step process initiated in the small intestine.

  • Hydrolysis by Lactase: Upon oral administration, this compound travels to the small intestine where it comes into contact with the brush border enzyme, lactase-phlorizin hydrolase.[2] In individuals with sufficient lactase activity, the enzyme catalyzes the hydrolysis of the β-1,4-glycosidic bond in this compound.[1] This enzymatic cleavage releases two monosaccharides: galactose and D-xylose.[6][7]

  • Absorption and Excretion of Metabolites:

    • Galactose: The released galactose is actively absorbed by enterocytes and enters the portal circulation. It is subsequently metabolized primarily in the liver, entering the Leloir pathway to be converted into glucose-1-phosphate and integrated into glycolysis.

    • D-xylose: D-xylose is passively absorbed in the small intestine.[6] A portion of the absorbed D-xylose is metabolized endogenously; however, a significant fraction is excreted unchanged in the urine.[1] The amount of D-xylose excreted in the urine is directly proportional to the intestinal lactase activity.[1][8]

In cases of lactase deficiency, the hydrolysis of this compound is significantly reduced or absent.[7] Consequently, this compound is not broken down, and minimal to no D-xylose is absorbed and subsequently excreted in the urine.[7] This principle forms the basis of the this compound diagnostic test.

Gaxilose_Metabolism This compound This compound (Oral Administration) Small_Intestine Small Intestine This compound->Small_Intestine Lactase Lactase-Phlorizin Hydrolase (Brush Border Enzyme) Small_Intestine->Lactase Hydrolysis Galactose Galactose Lactase->Galactose D_Xylose D-Xylose Lactase->D_Xylose Liver_Metabolism Liver Metabolism Galactose->Liver_Metabolism Absorption Passive Absorption D_Xylose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Urine Urine (D-Xylose Excretion) Kidneys->Urine Gaxilose_Test_Workflow Start Start Patient_Prep Patient Preparation (Overnight Fast) Start->Patient_Prep Discard_Urine Discard First Morning Urine Patient_Prep->Discard_Urine Administer_this compound Administer 0.45g this compound in Water Discard_Urine->Administer_this compound Collect_Urine Collect All Urine for 5 Hours Administer_this compound->Collect_Urine Measure_Volume Measure Total Urine Volume Collect_Urine->Measure_Volume Analyze_Xylose Analyze D-Xylose Concentration Measure_Volume->Analyze_Xylose Calculate_Total Calculate Total D-Xylose Excreted Analyze_Xylose->Calculate_Total Compare_Cutoff Compare with Cutoff Value Calculate_Total->Compare_Cutoff Hypolactasia Diagnosis: Hypolactasia Compare_Cutoff->Hypolactasia < Cutoff Normal Diagnosis: Normal Lactase Activity Compare_Cutoff->Normal ≥ Cutoff End End Hypolactasia->End Normal->End

References

Pharmacokinetics and pharmacodynamics of Gaxilose.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Gaxilose

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-O-β-D-galactopyranosyl-D-xylose), also known under the trade name LacTEST, is a synthetic disaccharide developed as a non-invasive diagnostic agent for identifying hypolactasia (lactase deficiency), the underlying cause of lactose intolerance.[1][2][3] Unlike therapeutic agents, this compound's clinical utility is derived from its specific interaction with the intestinal enzyme lactase, providing a quantitative measure of the enzyme's in vivo activity.[4][5] This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and clinical methodologies associated with this compound.

Pharmacodynamics: Mechanism of Action

The pharmacodynamic effect of this compound is its function as a specific substrate for the enzyme lactase-phlorizin hydrolase (lactase), which is located in the brush border of the small intestine.[6]

  • Ingestion and Transit : Following oral administration, this compound, a synthetic analogue of lactose, transits to the small intestine.[6][7]

  • Enzymatic Hydrolysis : In individuals with sufficient lactase activity, the enzyme hydrolyzes this compound into its constituent monosaccharides: galactose and D-xylose.[6][7][8]

  • Biomarker Generation : The amount of D-xylose produced is directly proportional to the intestinal lactase activity.[6][9]

  • Diagnostic Principle : In cases of hypolactasia, the hydrolysis of this compound is significantly reduced, leading to lower production of D-xylose.[7] The subsequent measurement of D-xylose in urine or serum serves as the diagnostic marker for lactase activity.[7][10]

Gaxilose_Mechanism cluster_GITract Gastrointestinal Tract cluster_Enzymatic Enzymatic Reaction cluster_Systemic Systemic Circulation & Excretion Ingestion Oral Administration of this compound Stomach Stomach Transit Ingestion->Stomach SI Small Intestine Stomach->SI Hydrolysis Hydrolysis SI->Hydrolysis This compound Substrate Lactase Lactase Enzyme (Brush Border) Lactase->Hydrolysis Metabolites Products: Galactose + D-xylose Hydrolysis->Metabolites Absorption D-xylose Absorption Metabolites->Absorption D-xylose Blood Bloodstream Absorption->Blood Excretion Renal Excretion Blood->Excretion Urine D-xylose in Urine (Quantified) Excretion->Urine

Caption: Mechanism of Action for this compound Diagnostic Test.

Pharmacokinetics: ADME Profile

The pharmacokinetics of this compound are centered on the absorption and excretion of its metabolite, D-xylose. The parent compound, this compound, is not absorbed at the digestive level.[6]

  • Absorption (A) : Following hydrolysis of this compound by lactase, D-xylose is passively absorbed from the small intestine into the bloodstream.[1]

  • Distribution (D) : Once absorbed, D-xylose is distributed systemically via the bloodstream.

  • Metabolism (M) : Approximately 50% of the absorbed D-xylose is metabolized endogenously.[8][9] The galactose component enters the body's normal carbohydrate metabolic pathways.

  • Excretion (E) : The non-metabolized fraction of D-xylose (around 48-50%) is excreted unchanged in the urine.[6][9] The amount of D-xylose recovered in urine over a specified period directly correlates with intestinal lactase activity.[6][9]

Quantitative Pharmacokinetic Parameters

Pharmacokinetic studies have focused on establishing optimal dosing and cutoff values for diagnostic accuracy rather than traditional PK parameters like half-life or clearance of this compound itself. The key quantitative data pertains to the D-xylose metabolite.

Table 1: Diagnostic Cutoff Values for D-xylose after this compound Administration

Test Type This compound Dose Sample Matrix Collection Time D-xylose Cutoff Value (for Normal Lactase Activity) Reference
Urine Test 0.45 g Urine 0-4 hours 27.58 mg [11]
Urine Test 0.45 g Urine 0-5 hours 37.87 mg [11]

| Blood Test | 2.7 g | Serum | 90 minutes (Cmax) | 0.97 mg/dL |[11] |

Table 2: D-xylose Urinary Excretion in Clinical Trials (0.45 g this compound Dose)

Patient Group Collection Time Mean D-xylose Excreted (mg) Range of D-xylose Excreted (mg) Reference
Normolactasic 0-4 hours 57.24 ± 4.81 Not Reported [1]
Normolactasic 0-5 hours 65.05 ± 5.10 Not Reported [1]
Hypolactasic 0-4 hours Not Reported 12.84 - 24.53 [1]

| Hypolactasic | 0-5 hours | Not Reported | 13.98 - 27.25 |[1] |

Table 3: Diagnostic Performance of the this compound Test (vs. Intestinal Biopsy)

Test Metric Performance Value Reference
Sensitivity >90% [4][7]
Specificity >90% [4][7]
Positive Predictive Value >90% [4][7]
Negative Predictive Value >90% [4][7]

| Area Under ROC Curve | >0.9 |[4][7] |

Experimental Protocols

The clinical evaluation of this compound has been established through rigorous, multi-center clinical trials. The methodologies below are based on published Phase I and Phase IIb-III studies.[7][11]

This compound Urine Test Protocol

This non-invasive test is the primary method for diagnosing hypolactasia.

  • Patient Preparation : The patient should fast overnight (8-12 hours).[8] The bladder should be emptied completely before the test begins.

  • Baseline Sample : A baseline urine sample may be collected.

  • Administration : A single oral dose of 0.45 g of this compound, typically dissolved in water, is administered.[4][7][11]

  • Urine Collection : All urine is collected for a period of 4 to 5 hours post-administration.[7][11] It is critical to record the total volume of urine excreted.

  • Sample Analysis : The collected urine samples are analyzed to determine the total mass (in mg) of D-xylose excreted.[6] The result is calculated from the D-xylose concentration and the total urine volume.

  • Interpretation : The total amount of excreted D-xylose is compared to established cutoff values (see Table 1) to determine the patient's lactase activity status. A value below the cutoff is indicative of hypolactasia.

This compound Blood Test Protocol
  • Patient Preparation : The patient should be in a fasted state.

  • Administration : An oral dose of 2.7 g of this compound is administered.[4][7][11]

  • Blood Sampling : A serum sample is collected 90 minutes post-administration.[4][7][11]

  • Sample Analysis : The serum sample is analyzed for D-xylose concentration.

  • Interpretation : The serum D-xylose concentration is compared to the established cutoff value of 0.97 mg/dL.[11]

Gaxilose_Workflow cluster_prep Preparation cluster_admin Administration & Collection cluster_analysis Analysis & Diagnosis Fasting Overnight Fast (8-12 hours) Bladder Empty Bladder Fasting->Bladder Dose Administer 0.45g this compound (Oral Solution) Bladder->Dose Collect Collect All Urine (0-5 hours) Dose->Collect Measure Measure D-xylose (mg) & Total Urine Volume (mL) Collect->Measure Compare Compare to Cutoff Value (e.g., 37.87 mg for 5h) Measure->Compare Result Result Compare->Result Normolactasia Normal Lactase Activity Result->Normolactasia Above Cutoff Hypolactasia Hypolactasia (Lactase Deficiency) Result->Hypolactasia Below Cutoff

Caption: Clinical Workflow for the this compound Urine Test.

Safety and Tolerability

Clinical trials have demonstrated that this compound is well-tolerated. In Phase I and IIb-III studies, no treatment-related adverse events were reported.[7][11] Its non-invasive nature and favorable safety profile make it a strong alternative to more burdensome diagnostic methods like the hydrogen breath test or intestinal biopsy.[7][10]

References

Early-phase clinical trials of Gaxilose for hypolactasia.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Phase Clinical Development of Gaxilose for the Diagnosis of Hypolactasia

Introduction

Hypolactasia, the deficiency of the lactase-phlorizin hydrolase enzyme in the small intestine, is a common condition affecting a significant portion of the adult global population. This deficiency impairs the digestion of lactose, leading to symptoms of lactose intolerance. The accurate diagnosis of hypolactasia is crucial for appropriate dietary management and to distinguish it from other gastrointestinal disorders. Historically, diagnostic methods have included the lactose tolerance test (LTT), the hydrogen breath test (HBT), and intestinal biopsy, each with limitations in terms of invasiveness, reliability, or patient convenience.

This compound (4-β-D-galactosyl-D-xylose) is a synthetic disaccharide developed as a non-invasive diagnostic agent for hypolactasia.[1][2] Its mechanism relies on being a specific substrate for the intestinal lactase enzyme.[2][3] When this compound is ingested, lactase cleaves it into its constituent monosaccharides, galactose and D-xylose. The D-xylose is then absorbed, partially metabolized, and excreted in the urine.[1][2] The quantity of D-xylose recovered in urine or measured in serum is directly proportional to the functional lactase activity in the small intestine, offering a direct and quantitative assessment of the enzyme's capacity.[2][4]

This technical guide summarizes the key findings from the early-phase clinical trials that established the dose, safety, and pharmacokinetic profile of this compound as a diagnostic tool for hypolactasia.

Mechanism of Action and Diagnostic Principle

The diagnostic utility of this compound is based on a targeted enzymatic reaction. In individuals with sufficient lactase activity (normolactasia), orally administered this compound is efficiently hydrolyzed in the jejunum. The resulting D-xylose is passively absorbed into the bloodstream and subsequently eliminated via the kidneys. In individuals with hypolactasia, the reduced lactase activity leads to significantly less cleavage of this compound, resulting in lower absorption and excretion of D-xylose.[1][3] This direct relationship between lactase activity and D-xylose levels forms the basis of the this compound test.

Gaxilose_Mechanism This compound Oral this compound (Galactosyl-Xylose) Lactase Lactase Enzyme This compound->Lactase Xylose_Blood Absorbed D-Xylose Lactase->Xylose_Blood D-Xylose Released & Absorbed Annotation1 Normolactasia: High Lactase Activity -> High Urine D-Xylose Annotation2 Hypolactasia: Low Lactase Activity -> Low Urine D-Xylose Xylose_Urine Excreted D-Xylose (Quantified) Xylose_Blood->Xylose_Urine

This compound diagnostic mechanism of action.

Early-Phase Clinical Trial Protocols

The foundational studies for this compound were designed to determine the optimal dose, establish pharmacokinetic parameters for its metabolite D-xylose, and assess its safety in healthy volunteers.

Phase I Dose-Finding Study Protocol

A randomized, dose-finding Phase I study was conducted to evaluate the pharmacokinetics of D-xylose following this compound administration and to select the optimal dose for subsequent diagnostic studies.[4]

  • Study Design: Randomized, ascending-dose study.

  • Participant Population: 12 healthy adult volunteers with presumed normal lactase activity.

  • Intervention:

    • Six ascending oral doses of this compound.

    • Placebo control.

  • Key Assessments:

    • Pharmacokinetics (PK): Serial blood and urine samples were collected to determine the concentration of D-xylose. Key PK parameters included Cmax (maximum concentration), Tmax (time to maximum concentration), and total amount of D-xylose excreted in urine over specified time intervals.

    • Safety & Tolerability: Monitoring and reporting of all adverse events (AEs), vital signs, and clinical laboratory tests.

Phase1_Workflow Phase I Dose-Finding Study Workflow Screening Screening & Enrollment (N=12 Healthy Volunteers) Randomization Randomization to Dose Cohort Screening->Randomization Dosing Oral this compound Administration (Ascending Doses) Randomization->Dosing PK_Sampling Serial PK Sampling Dosing->PK_Sampling Urine_Collection Urine Collection (Timed Intervals) Dosing->Urine_Collection Safety_Monitoring Safety Monitoring (Adverse Events, Vitals) Dosing->Safety_Monitoring Analysis PK & Safety Analysis (D-Xylose Levels) PK_Sampling->Analysis Urine_Collection->Analysis Safety_Monitoring->Analysis Dose_Selection Optimal Dose Selection for Phase II/III Analysis->Dose_Selection

Workflow for the this compound Phase I clinical trial.

Quantitative Data from Phase I Trials

The Phase I study demonstrated a clear dose-dependent increase in D-xylose concentrations in both serum and urine following this compound administration.[4] No treatment-related adverse events were reported, establishing the safety of this compound at the doses tested.[4]

Table 1: Optimal Dose Selection and Pharmacokinetic/Pharmacodynamic Parameters

Based on the dose-response relationship, optimal doses were selected for urine- and blood-based diagnostic tests to maximize the differentiation between normal and deficient lactase activity.[4]

Test TypeOptimal this compound DoseSample MatrixKey ParameterMeasurement Time PointDiagnostic Cutoff Value
Urine Test0.45 gUrineTotal D-xylose4 hours27.58 mg
Urine Test0.45 gUrineTotal D-xylose5 hours37.87 mg
Blood Test2.7 gSerumCmax of D-xylose90 minutes0.97 mg/dL

Data sourced from a Phase I/Ib study in healthy volunteers.[4]

Progression to Later-Phase Trials

The doses and time points established in the early-phase trials were carried forward into larger Phase IIb-III studies to validate the diagnostic performance of the this compound test against the gold standard of intestinal biopsy.[5]

Table 2: Diagnostic Accuracy of this compound Test (Phase IIb-III)

These later-stage trials confirmed the high diagnostic accuracy of the this compound test in a clinical population.[5]

Diagnostic TestSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Area Under ROC Curve
This compound Test (Urine/Serum)>90%>90%>90%>90%>0.9
Hydrogen Breath Test (HBT)69% - 85%69% - 85%69% - 85%69% - 85%<0.9
Blood Glucose Test (LTT)69% - 85%69% - 85%69% - 85%69% - 85%<0.9

Data from a multicenter Phase IIb-III study comparing this compound tests to intestinal biopsy.[5]

Logic_Diagram This compound Clinical Development Logic Phase1 Phase I: Dose-Finding (Healthy Volunteers) Objective1 Objectives: 1. Find Optimal Dose 2. Assess Safety 3. Define PK Profile Phase1->Objective1 Outcome1 Outcome: - 0.45g (Urine) & 2.7g (Blood) Doses Selected - Favorable Safety Profile - PK/PD Relationship Established Objective1->Outcome1 Phase2_3 Phase IIb-III: Diagnostic Validation (Symptomatic Patients) Outcome1->Phase2_3 Proceed to Validation Objective2 Objectives: 1. Validate Diagnostic Accuracy 2. Compare to Standard Tests (HBT, Biopsy) 3. Confirm Safety in Target Population Phase2_3->Objective2 Outcome2 Outcome: - Superior Sensitivity & Specificity (>90%) - Higher AUC-ROC vs HBT/LTT - Well Tolerated Objective2->Outcome2 Result Result: This compound established as a simple, safe, and highly reliable non-invasive test for hypolactasia diagnosis. Outcome2->Result

Logical progression of this compound clinical development.

Conclusion

The early-phase clinical trials were instrumental in establishing the fundamental parameters for the use of this compound as a diagnostic agent for hypolactasia. The Phase I dose-finding study successfully identified optimal doses for both urine and blood-based tests while demonstrating an excellent safety profile.[4] The data generated in these initial studies provided a solid foundation for larger, later-phase trials, which ultimately confirmed the this compound test's superior diagnostic accuracy compared to other non-invasive methods.[5] The methodology provides a simple, safe, and reliable tool for the in vivo evaluation of lactase activity, representing a significant advancement in the diagnosis of hypolactasia.[4][5]

References

In-Vitro Hydrolysis of Gaxilose by Lactase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic disaccharide developed as a diagnostic agent for determining lactase deficiency, the underlying cause of lactose intolerance. In individuals with sufficient lactase-phlorizin hydrolase (LPH) activity in the small intestine, this compound is hydrolyzed into its constituent monosaccharides: galactose and D-xylose. The subsequent absorption and urinary excretion of D-xylose provides a quantitative measure of in-vivo lactase activity. This technical guide focuses on the in-vitro enzymatic studies of this compound hydrolysis by lactase, providing a comprehensive overview of the kinetic parameters, experimental protocols, and the biochemical pathways involved.

Mechanism of this compound Hydrolysis

Lactase-phlorizin hydrolase (LPH), a brush border membrane enzyme in the small intestine, possesses two active sites. The lactase site is responsible for the hydrolysis of lactose and structurally similar substrates like this compound. The enzymatic reaction involves the cleavage of the β-1,4-glycosidic bond linking the galactose and D-xylose moieties of the this compound molecule.

Gaxilose_Hydrolysis This compound This compound (4-O-β-D-galactopyranosyl-D-xylose) Lactase Lactase-Phlorizin Hydrolase (Lactase Active Site) This compound->Lactase Substrate Binding Products Products Lactase->Products Catalytic Hydrolysis Galactose Galactose Products->Galactose D_Xylose D-Xylose Products->D_Xylose

Figure 1: this compound Hydrolysis Pathway.

Quantitative Data on this compound Hydrolysis

In-vitro kinetic studies have been conducted to determine the Michaelis-Menten parameters for the hydrolysis of this compound by intestinal lactase. These studies provide valuable insights into the enzyme's affinity for this compound and its maximum rate of catalysis. A comparative analysis with the natural substrate, lactose, reveals differences in the enzymatic efficiency.

A study synthesizing this compound and evaluating its hydrolysis by intestinal lactase in vitro found a Vmax that was 25% of that observed with lactose, and a Km of 370 mM, which is significantly higher than the 27 mM reported for lactose[1]. This indicates a lower affinity of the lactase enzyme for this compound compared to its natural substrate, lactose.

SubstrateMichaelis Constant (Km)Maximum Velocity (Vmax)Enzyme Source
This compound370 mM[1]25% of Vmax with Lactose[1]Intestinal Lactase
Lactose27 mM[1]100% (Reference)Intestinal Lactase

Experimental Protocols

The following sections detail the methodologies for key experiments in the in-vitro study of this compound hydrolysis by lactase.

Preparation of Reagents and Enzyme
  • Substrate Solutions: Prepare stock solutions of this compound and Lactose (for comparative studies) in a suitable buffer (e.g., 0.1 M maleate buffer, pH 6.0). A range of substrate concentrations should be prepared by serial dilution of the stock solution to determine kinetic parameters.

  • Enzyme Source: Lactase-phlorizin hydrolase can be purified from the small intestinal mucosa of mammals, such as rats or pigs. Alternatively, commercially available lactase preparations can be utilized. The enzyme preparation should be characterized for its protein concentration and specific activity using a standard substrate like lactose or o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • Buffer Solution: A buffer system that maintains a stable pH optimal for lactase activity (typically pH 6.0-7.5) should be used. Common choices include maleate or phosphate buffers.

  • Stop Reagent: A solution to terminate the enzymatic reaction at specific time points is required. This can be a high pH solution, such as 0.1 M sodium carbonate, or a denaturing agent.

In-Vitro Hydrolysis Assay

The following workflow outlines the steps for a typical in-vitro this compound hydrolysis assay.

Gaxilose_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A1 Prepare this compound Substrate Solutions B1 Pre-incubate Substrate and Buffer at 37°C A1->B1 A2 Prepare Lactase Enzyme Solution B2 Initiate Reaction (Add Enzyme) A2->B2 A3 Prepare Reaction Buffer A3->B1 B1->B2 B3 Incubate at 37°C for a Defined Time B2->B3 B4 Terminate Reaction (Add Stop Reagent) B3->B4 C1 Quantify D-xylose (Product) B4->C1 C2 Calculate Reaction Velocity C1->C2 C3 Determine Kinetic Parameters (Km, Vmax) C2->C3

Figure 2: In-Vitro this compound Hydrolysis Workflow.

Detailed Steps:

  • Reaction Setup: In a series of microtubes, pipette the appropriate volume of this compound substrate solution and reaction buffer.

  • Pre-incubation: Pre-incubate the substrate-buffer mixture at the optimal temperature for lactase activity (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding a defined amount of the lactase enzyme solution to each tube. Start a timer immediately upon addition.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a predetermined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding the stop reagent.

  • Product Quantification: Measure the concentration of the product, D-xylose, using a suitable analytical method.

  • Data Analysis: Calculate the initial reaction velocity (v) for each substrate concentration. Plot the reaction velocity against the substrate concentration and use non-linear regression analysis to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). Alternatively, a Lineweaver-Burk plot can be used for a linear representation of the data.

Analytical Methods for D-xylose Quantification

Accurate quantification of the D-xylose produced is crucial for determining the rate of this compound hydrolysis. Several analytical methods can be employed:

  • Colorimetric Methods: The phloroglucinol reaction is a classic colorimetric method for the determination of pentoses like D-xylose. In this reaction, D-xylose reacts with phloroglucinol in the presence of strong acids to form a colored complex that can be measured spectrophotometrically.

  • Enzymatic Assays: A more specific method involves the use of D-xylose dehydrogenase. This enzyme catalyzes the oxidation of D-xylose to D-xylonolactone, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-xylose concentration.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) with a suitable column (e.g., an amine-based column) and a refractive index detector can be used to separate and quantify D-xylose from other components in the reaction mixture.

Logical Relationships in Kinetic Analysis

The determination of kinetic parameters involves a logical workflow from experimental data to the final constants.

Kinetic_Analysis_Logic Data Raw Data: [Substrate] vs. Product Formation over Time Velocity Calculate Initial Reaction Velocity (v) for each [Substrate] Data->Velocity Plot Plot v vs. [Substrate] Velocity->Plot Fit Fit Data to Michaelis-Menten Equation (Non-linear Regression) Plot->Fit Lineweaver Alternatively, create a Lineweaver-Burk Plot (1/v vs. 1/[S]) Plot->Lineweaver Params Determine Kinetic Parameters: Km and Vmax Fit->Params Lineweaver->Params

Figure 3: Kinetic Analysis Logical Flow.

Conclusion

The in-vitro hydrolysis of this compound by lactase provides a valuable model for understanding the substrate specificity and catalytic efficiency of this important intestinal enzyme. While this compound is a substrate for lactase, kinetic studies indicate a lower affinity and catalytic rate compared to lactose. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to conduct further investigations into the biochemical properties of lactase and to evaluate the efficacy of potential therapeutic interventions for lactose intolerance. The use of standardized in-vitro assays is essential for the preclinical development and quality control of diagnostic and therapeutic agents targeting lactase activity.

References

Gaxilose (4-O-β-D-galactopyranosyl-d-xylose): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-d-xylose, is a synthetic disaccharide that has emerged as a key diagnostic agent for the non-invasive assessment of intestinal lactase activity. Its primary application lies in the diagnosis of hypolactasia, the underlying condition of lactose intolerance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and the extensive clinical data supporting its use. Detailed experimental protocols for both its synthesis and its application in clinical diagnostics are provided, alongside a quantitative summary of its performance.

Introduction

Lactose intolerance, a common digestive disorder, results from the inability to digest lactose due to insufficient levels of the enzyme lactase-phlorizin hydrolase (lactase) in the small intestine. The diagnosis of lactase deficiency, or hypolactasia, has traditionally relied on methods such as the hydrogen breath test (HBT) and the lactose tolerance test, which can be cumbersome, invasive, or lack specificity. This compound offers a more direct and patient-friendly alternative.[1]

This compound is a structural analog of lactose where the glucose moiety is replaced by D-xylose. This substitution allows it to be specifically hydrolyzed by intestinal lactase, releasing galactose and D-xylose.[2] The subsequent measurement of D-xylose in urine or serum provides a direct and quantitative measure of lactase activity.[3]

Mechanism of Action

The diagnostic utility of this compound is predicated on a straightforward biochemical pathway. Following oral administration, this compound transits to the small intestine where it encounters the brush border enzyme, lactase.[2]

  • Enzymatic Cleavage: In individuals with sufficient lactase activity, this compound is hydrolyzed into its constituent monosaccharides: D-galactose and D-xylose.

  • Absorption and Excretion: D-xylose is passively absorbed in the small intestine. A portion of the absorbed D-xylose is metabolized by the body, while the remainder is excreted unchanged in the urine.[3]

  • Correlation with Lactase Activity: The amount of D-xylose excreted in the urine is directly proportional to the amount of this compound hydrolyzed by lactase, thus reflecting the overall intestinal lactase activity.[3] In cases of lactase deficiency, this compound is not significantly broken down, leading to low levels of D-xylose in the urine.[1]

Data Presentation

Quantitative Data from Clinical Trials

The efficacy of the this compound test has been validated in several clinical trials. The following tables summarize the key quantitative data from these studies.

ParameterUrine TestSerum TestReference
Optimal this compound Dose 0.45 g2.7 g[4]
Sample Collection Time 4 and 5 hours post-administration90 minutes post-administration[4][5]
Cutoff Value for Normal Lactase Activity 27.58 mg (4h), 37.87 mg (5h)0.97 mg/dL[4][6]

Table 1: Optimal Dosing and Timing for this compound Diagnostic Tests.

Diagnostic TestSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Area Under ROC CurveReference
This compound Test (Urine & Serum) >90%>90%>90%>90%>0.9[5][7]
Hydrogen Breath Test 69% - 85%69% - 85%Not specifiedNot specified<0.9[5][7]
Blood Glucose Test 69% - 85%69% - 85%Not specifiedNot specified<0.9[5][7]

Table 2: Diagnostic Performance of the this compound Test Compared to Other Methods.

Experimental Protocols

This compound-Based Diagnosis of Hypolactasia (Urine Test)

This protocol is based on the methodology used in Phase IIb-III clinical trials.[5]

Objective: To quantify the amount of D-xylose excreted in urine following oral administration of this compound to assess intestinal lactase activity.

Materials:

  • This compound (0.45 g)

  • 250 mL water

  • Urine collection containers

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for D-xylose quantification.

Procedure:

  • Patient Preparation: The patient should fast overnight. The first morning urine is discarded.

  • This compound Administration: A single oral dose of 0.45 g of this compound, dissolved in 250 mL of water, is administered to the patient.

  • Urine Collection: All urine is collected for a period of 5 hours following this compound administration. It is recommended to collect samples at intervals, for example, from 0 to 4 hours and from 4 to 5 hours.[8]

  • Sample Processing: The total volume of urine collected over the 5-hour period is measured and recorded. An aliquot is taken for D-xylose analysis.

  • D-xylose Quantification: The concentration of D-xylose in the urine sample is determined using a validated analytical method, such as a colorimetric assay or HPLC.

  • Calculation: The total amount of D-xylose excreted is calculated by multiplying the D-xylose concentration by the total urine volume.

  • Interpretation: The total amount of excreted D-xylose is compared to the established cutoff value (e.g., 37.87 mg).[4][6] Values below the cutoff are indicative of hypolactasia.

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound using β-galactosidase.[9]

Objective: To synthesize 4-O-β-D-galactopyranosyl-d-xylose from a galactose donor and D-xylose using a transglycosylation reaction catalyzed by β-galactosidase.

Materials:

  • β-D-galactopyranoside substrate (e.g., lactose or o-nitrophenyl-β-D-galactopyranoside)

  • D-xylose

  • β-galactosidase (e.g., from Aspergillus oryzae)

  • Buffer solution (e.g., phosphate buffer, pH adjusted as per enzyme optimum)

  • Organic co-solvents (optional, e.g., acetone, dimethylformamide)

  • Reaction vessel with temperature control

  • Chromatography system for purification (e.g., column chromatography with activated carbon/celite)

Procedure:

  • Reaction Setup: Prepare a solution of the β-D-galactopyranoside substrate and a molar excess of D-xylose in the appropriate buffer. The concentrations should be optimized to favor the transglycosylation reaction over hydrolysis. The addition of organic co-solvents may be explored to increase the yield.[10]

  • Enzyme Addition: Add β-galactosidase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction time.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing the formation of this compound using techniques such as Thin Layer Chromatography (TLC) or HPLC.

  • Enzyme Inactivation: Once the desired yield of this compound is achieved, inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes).

  • Purification: Purify the this compound from the reaction mixture. This can be achieved by column chromatography. The fractions containing this compound are collected and pooled.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., isopropanol-water) to obtain a solid, pure product.[9]

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Mandatory Visualizations

Gaxilose_Diagnostic_Workflow cluster_patient Patient cluster_lab Laboratory Analysis cluster_diagnosis Diagnosis Patient Fasting Patient OralAdmin Oral Administration of 0.45g this compound Patient->OralAdmin UrineCollection 5-hour Urine Collection OralAdmin->UrineCollection MeasureVolume Measure Total Urine Volume UrineCollection->MeasureVolume Urine Sample CalculateExcretion Calculate Total D-xylose Excreted MeasureVolume->CalculateExcretion QuantifyXylose Quantify D-xylose Concentration QuantifyXylose->CalculateExcretion Decision D-xylose > Cutoff? CalculateExcretion->Decision Normolactasia Normolactasia Decision->Normolactasia Yes Hypolactasia Hypolactasia Decision->Hypolactasia No

Caption: Workflow for the diagnosis of hypolactasia using the this compound urine test.

Gaxilose_Metabolic_Pathway This compound This compound (4-O-β-D-galactopyranosyl-d-xylose) Lactase Lactase (in Small Intestine) This compound->Lactase Galactose D-Galactose Lactase->Galactose Hydrolysis Xylose D-Xylose Lactase->Xylose Hydrolysis Absorption Passive Absorption (Small Intestine) Xylose->Absorption Metabolism Endogenous Metabolism Absorption->Metabolism Excretion Urinary Excretion (Unchanged) Absorption->Excretion Measurement Quantification for Diagnosis Excretion->Measurement

Caption: Metabolic pathway of this compound in the human body for diagnostic purposes.

Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound directly participates in or modulates cellular signaling pathways in the manner of a therapeutic agent. Its biological role is primarily that of a diagnostic substrate for the lactase enzyme. The breakdown products, D-galactose and D-xylose, are natural monosaccharides that enter their respective metabolic pathways.

Applications in Drug Development

The primary application of this compound in drug development is as a validated and highly accurate diagnostic tool. It can be employed in clinical trials for:

  • Patient Stratification: Identifying individuals with hypolactasia to enroll in studies for lactose intolerance treatments.

  • Efficacy Assessment: Evaluating the effectiveness of new therapies aimed at improving lactose digestion.

Potential for Anti-Cancer Activity

There is currently no scientific literature to support any anti-cancer activity of this compound. While some studies have explored the anti-proliferative effects of certain monosaccharides, these findings are not specific to the this compound molecule.

Conclusion

This compound represents a significant advancement in the diagnosis of hypolactasia. Its high sensitivity and specificity, coupled with its non-invasive nature, make it a superior alternative to traditional diagnostic methods. The well-defined mechanism of action and the robust clinical data supporting its use provide a strong foundation for its integration into routine clinical practice and as a valuable tool in the development of new therapies for lactose intolerance.

References

Methodological & Application

Gaxilose Test: A Novel Protocol for the Diagnosis of Lactose Intolerance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose intolerance, a common digestive disorder, results from the inability to digest lactose, the primary sugar in dairy products, due to a deficiency of the enzyme lactase. Accurate diagnosis is crucial for appropriate patient management and to distinguish it from other gastrointestinal disorders. The Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) test is a non-invasive diagnostic method for assessing lactase activity. This compound is a synthetic disaccharide that is hydrolyzed by intestinal lactase into galactose and D-xylose. The amount of D-xylose subsequently absorbed and excreted in the urine is directly proportional to the intestinal lactase activity, providing a quantitative measure of lactase deficiency (hypolactasia).

This document provides detailed application notes and protocols for the this compound test, intended for use in research and clinical development settings.

Principle of the this compound Test

The this compound test is based on the specific enzymatic activity of lactase-phlorizin hydrolase in the small intestine.

  • Oral Administration: A precise dose of this compound is administered orally to the patient.

  • Enzymatic Hydrolysis: In individuals with sufficient lactase activity (normolactasia), this compound is cleaved into its constituent monosaccharides: galactose and D-xylose. In individuals with lactase deficiency (hypolactasia), this hydrolysis is significantly reduced.

  • Absorption and Excretion: D-xylose is passively absorbed in the small intestine and subsequently excreted in the urine. Galactose is absorbed and enters the Leloir pathway for glucose metabolism.[1][2][3]

  • Quantification: The total amount of D-xylose excreted in the urine over a specific period is quantified.

  • Diagnosis: Low levels of urinary D-xylose indicate reduced lactase activity and are diagnostic for hypolactasia.[4]

Comparative Diagnostic Performance

The this compound test has demonstrated high sensitivity and specificity in clinical trials, often outperforming traditional diagnostic methods such as the Hydrogen Breath Test (HBT).

Diagnostic TestSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Reference
This compound Test (Urine) >90%>90%>90%>90%[5][6]
Hydrogen Breath Test (HBT) 69% - 85%69% - 85%N/AN/A[5][6]
Lactose Tolerance Test (LTT) >80%>80%N/AN/A[7]
Genetic Test (C/T-13910) HighHigh (for primary hypolactasia)N/AN/A[7]

Note: Sensitivity and specificity values can vary between studies and patient populations.

Experimental Protocols

Patient Preparation and this compound Administration Protocol

This protocol outlines the procedure for patient preparation and the oral administration of this compound.

Materials:

  • This compound (LacTEST®) 0.45 g powder for oral solution

  • 100-250 mL of water

  • Urine collection container

Procedure:

  • Fasting: The patient must fast for a minimum of 8-10 hours prior to the test.

  • Bladder Emptying: The patient should empty their bladder completely before the start of the test. This initial urine is discarded.

  • This compound Administration: Dissolve the entire content of one 0.45 g this compound sachet in 100-250 mL of water. The patient should drink the entire solution.

  • Urine Collection: All urine produced over the next 5 hours must be collected in a single container. It is crucial to collect the entire volume of urine during this period.

  • Volume Measurement: At the end of the 5-hour collection period, the total volume of urine is measured and recorded.

  • Sample Aliquoting and Storage: A representative aliquot of the total urine collection is transferred to a labeled tube for analysis. Samples should be stored at -20°C or lower until analysis.

Biochemical Pathway of this compound Metabolism

Gaxilose_Metabolism cluster_normo cluster_hypo This compound This compound (4-O-β-D-galactopyranosyl-D-xylose) Lactase Lactase (Small Intestine) This compound->Lactase Hydrolysis This compound->Lactase This compound->Lactase Reduced Hydrolysis Galactose Galactose Lactase->Galactose D_Xylose D-Xylose Lactase->D_Xylose Leloir Leloir Pathway Galactose->Leloir Absorption Passive Absorption (Small Intestine) D_Xylose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Urine Urine Excretion Bloodstream->Urine Renal Clearance Glucose_1_P Glucose-1-Phosphate Leloir->Glucose_1_P Glycolysis Glycolysis Glucose_1_P->Glycolysis Energy Energy (ATP) Glycolysis->Energy Normolactasia Normolactasia Hypolactasia Hypolactasia

Caption: Biochemical pathway of this compound metabolism.

Analytical Quantification of Urinary D-Xylose

Two primary methods are available for the quantification of D-xylose in urine samples: a modified phloroglucinol colorimetric assay and an enzymatic assay using xylose dehydrogenase.

Protocol 1: Modified Phloroglucinol Colorimetric Assay

This method is a modification of the Eberts et al. procedure, optimized for higher sensitivity.[8]

Reagents:

  • Phloroglucinol Color Reagent: Prepare by dissolving phloroglucinol in a mixture of glacial acetic acid and hydrochloric acid. (Specific concentrations should be optimized and validated in-house).

  • D-Xylose Standard Stock Solution (100 mg/L): Dissolve a precise amount of D-xylose in deionized water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.125 to 5.0 mg/L.

Procedure:

  • Sample Preparation: Centrifuge urine samples to remove any particulate matter.

  • Reaction Setup:

    • Pipette 50 µL of urine sample, standard, or blank (deionized water) into a glass test tube.

    • Add 1.95 mL of the phloroglucinol color reagent to each tube.

  • Incubation: Tightly cap the tubes and incubate in a heating block or boiling water bath at 100°C for exactly 4 minutes.

  • Cooling: Immediately transfer the tubes to a cold water bath to stop the reaction.

  • Spectrophotometry: Measure the absorbance of each sample at 554 nm using a spectrophotometer.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the working standards against their known concentrations.

    • Determine the concentration of D-xylose in the urine samples from the standard curve.

    • Calculate the total amount of D-xylose excreted in 5 hours using the following formula: Total D-Xylose (mg) = D-Xylose Concentration (mg/L) x Total Urine Volume (L)

Protocol 2: Enzymatic Assay with Xylose Dehydrogenase

This is an automatable method based on the specific activity of xylose dehydrogenase.[9]

Reagents:

  • Reagent 1 (R1): NAD+ solution in phosphate buffer.

  • Reagent 2 (R2): Xylose dehydrogenase (XylB) from Caulobacter crescentus in phosphate buffer.

  • D-Xylose Standard Solution.

Procedure (for automated analyzers):

  • Sample Preparation: Centrifuge urine samples.

  • Assay Cycle:

    • The analyzer mixes a defined volume of the urine sample with Reagent 1 and incubates for approximately 5 minutes.

    • The initial absorbance at 340 nm is measured.

    • Reagent 2 is added to initiate the enzymatic reaction.

    • After a further incubation of approximately 5 minutes, the final absorbance at 340 nm is measured.

  • Calculation:

    • The change in absorbance (ΔAbs) is directly proportional to the D-xylose concentration.

    • The concentration is calculated by the analyzer based on a single-point calibration with a known D-xylose standard.

    • The total amount of D-xylose excreted is calculated as described in the colorimetric method.

This compound Test Experimental Workflow

Gaxilose_Workflow Patient_Prep Patient Preparation (Fasting, Bladder Emptying) Gaxilose_Admin This compound Administration (0.45 g oral solution) Patient_Prep->Gaxilose_Admin Urine_Collection 5-Hour Urine Collection Gaxilose_Admin->Urine_Collection Volume_Measure Total Volume Measurement Urine_Collection->Volume_Measure Sample_Aliquot Sample Aliquoting & Storage (-20°C) Volume_Measure->Sample_Aliquot Analysis Urinary D-Xylose Quantification Sample_Aliquot->Analysis Colorimetric Colorimetric Assay (Phloroglucinol) Analysis->Colorimetric Enzymatic Enzymatic Assay (Xylose Dehydrogenase) Analysis->Enzymatic Data_Calc Data Calculation (Total D-Xylose Excreted) Colorimetric->Data_Calc Enzymatic->Data_Calc Interpretation Result Interpretation Data_Calc->Interpretation Normolactasia Normolactasia (≥ 19.18 mg D-Xylose) Interpretation->Normolactasia Hypolactasia Hypolactasia (< 19.18 mg D-Xylose) Interpretation->Hypolactasia

Caption: Experimental workflow for the this compound test.

Data Interpretation

The interpretation of the this compound test is based on a clinically validated cut-off value for the total amount of D-xylose excreted in urine over 5 hours.

Urinary D-Xylose (5 hours)DiagnosisInterpretation
< 19.18 mgHypolactasia Indicates lactase deficiency.
≥ 19.18 mgNormolactasia Indicates normal lactase activity.

This cut-off value is based on the enzymatic assay. The cut-off for the phloroglucinol method may be different due to analytical variability.[9][10]

Conclusion

The this compound test offers a highly accurate and non-invasive method for the diagnosis of hypolactasia. Its simple protocol and quantitative nature make it a valuable tool for researchers, scientists, and drug development professionals in the study of lactose intolerance and the development of new therapeutic interventions. The detailed protocols provided herein serve as a guide for the implementation of this diagnostic test in a laboratory setting.

References

Application Notes and Protocols for Gaxilose Oral Solution (LacTEST)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaxilose, administered as the oral solution LacTEST, is a non-invasive diagnostic agent for identifying hypolactasia, also known as lactase deficiency, the underlying cause of lactose intolerance.[1][2] This synthetic disaccharide, 4-O-β-D-galactopyranosyl-d-xylose, serves as a substrate for the intestinal enzyme lactase.[3] Upon enzymatic cleavage, this compound releases D-xylose, which is absorbed and subsequently excreted in the urine.[2][4] The quantification of urinary D-xylose provides a direct measure of in vivo lactase activity, offering a valuable tool for clinical and research settings.[3][4]

Principle of the Test

The this compound (LacTEST) test is based on the specific enzymatic hydrolysis of this compound by lactase in the small intestine.[3] In individuals with sufficient lactase activity, this compound is broken down into galactose and D-xylose. The released D-xylose is readily absorbed into the bloodstream and excreted in the urine.[2] Conversely, in individuals with lactase deficiency, the hydrolysis of this compound is minimal, leading to significantly lower levels of D-xylose in the urine.[2] Therefore, the amount of D-xylose excreted in the urine over a specified period is directly proportional to the intestinal lactase activity.[4]

Key Advantages

  • Non-invasive: The test requires only oral administration of the solution and urine collection, avoiding the need for blood draws or invasive procedures like intestinal biopsies.[2][3]

  • Direct Measurement: It provides a quantitative assessment of lactase enzyme activity.[4]

  • High Specificity and Sensitivity: Studies have shown that the this compound test has high sensitivity and specificity for diagnosing hypolactasia.[5]

  • Patient-Friendly: The procedure is generally well-tolerated and less burdensome for patients compared to other diagnostic methods like the hydrogen breath test.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration and interpretation of the this compound (LacTEST) oral solution.

ParameterValueReference
Standard Oral Dose 0.45 g of this compound[2][4]
Administration Volume Dissolved in 100-250 mL of water[4]
Urine Collection Period 5 hours[2][4]
Study/MethodUrinary D-xylose Cut-off Value for Lactose MalabsorptionCollection PeriodReference
Automated Assay19.18 mg5 hours[4][6]
Phase I/Ib Clinical Trial27.58 mg4 hours[7]
Phase I/Ib Clinical Trial37.87 mg5 hours[7]

Experimental Protocols

Patient Preparation

To ensure the accuracy of the this compound test, the following patient preparation guidelines are recommended:

  • Fasting: The patient should fast overnight (8-12 hours) before the test. Only water is permitted.[8]

  • Dietary Restrictions: For 24 hours prior to the test, the patient should avoid high-fiber foods, dairy products, and other foods that may interfere with the test results.[8][9]

  • Medications: Certain medications can interfere with the test. It is crucial to review the patient's current medications. Antibiotics should be avoided for at least two weeks prior to the test.[8][9]

  • Lifestyle: The patient should avoid smoking and strenuous exercise on the day of the test.[8][9]

Administration and Sample Collection Protocol
  • Baseline Urine Sample: The patient should empty their bladder in the morning before the test begins, and this urine is discarded.[4]

  • This compound Administration: A single dose of 0.45 g of this compound (LacTEST) is dissolved in 100-250 mL of water and administered orally to the patient.[4]

  • Urine Collection: All urine produced over the next 5 hours is collected in a single container.[2][4] Some protocols may involve separate collections for 0-4 hours and 4-5 hours for more detailed analysis.[2]

  • Sample Handling: The total volume of the collected urine should be measured and recorded. A well-mixed aliquot of the urine should be stored at -20°C or lower until analysis.[10]

Analytical Methods for D-xylose Quantification

Several methods are available for the quantification of D-xylose in urine samples.

  • Phloroglucinol Colorimetric Method: This is a traditional method for D-xylose determination. It involves the reaction of D-xylose with a phloroglucinol color reagent, and the resulting absorbance is measured spectrophotometrically at 554 nm.[1][10]

  • Enzymatic Method: A more recent and automatable method utilizes the enzyme xylose dehydrogenase. This enzyme catalyzes the oxidation of D-xylose, and the resulting change in absorbance at 340 nm is measured to determine the D-xylose concentration.[1][11] This method is considered an excellent alternative to the manual phloroglucinol reaction.[1]

Visualizations

Mechanism of Action

Gaxilose_Mechanism This compound This compound (Oral Solution) Small_Intestine Small Intestine This compound->Small_Intestine Lactase Lactase Enzyme Small_Intestine->Lactase Hydrolysis Hydrolysis Lactase->Hydrolysis Galactose Galactose Hydrolysis->Galactose Cleavage D_Xylose D-Xylose Hydrolysis->D_Xylose Cleavage Absorption Absorption D_Xylose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Urine Urine (Excretion) Bloodstream->Urine Quantification Quantification of D-Xylose Urine->Quantification

Caption: Mechanism of this compound action for diagnosing hypolactasia.

Experimental Workflow

Gaxilose_Workflow cluster_prep Patient Preparation cluster_admin Test Administration cluster_collection Sample Collection & Processing cluster_analysis Analysis & Interpretation Fasting Overnight Fasting (8-12h) Baseline Discard Morning Urine Fasting->Baseline Diet Dietary Restrictions (24h) Diet->Baseline Meds Medication Review Meds->Baseline Administer Administer 0.45g this compound in Water Baseline->Administer Collect Collect All Urine for 5 Hours Administer->Collect Measure Measure Total Urine Volume Collect->Measure Aliquot Store Aliquot at ≤ -20°C Measure->Aliquot Quantify Quantify D-Xylose Concentration Aliquot->Quantify Compare Compare to Cut-off Value Quantify->Compare Normolactasia Normolactasia (Sufficient Lactase) Compare->Normolactasia > Cut-off Hypolactasia Hypolactasia (Lactase Deficiency) Compare->Hypolactasia ≤ Cut-off

Caption: Experimental workflow for the this compound (LacTEST) protocol.

Contraindications and Interferences

  • Severe Renal Impairment: Patients with severe kidney disease may have altered D-xylose excretion, potentially leading to inaccurate results.[4]

  • Bacterial Overgrowth: Small intestinal bacterial overgrowth can potentially interfere with the test.[4]

  • Incorrect Urine Collection: Incomplete or improperly timed urine collection is a significant source of error. It is essential to ensure the patient understands and follows the collection instructions accurately.[4]

Conclusion

The this compound (LacTEST) oral solution provides a reliable, non-invasive, and patient-friendly method for the diagnosis of hypolactasia. Adherence to proper patient preparation, administration, and sample collection protocols is critical for obtaining accurate and reproducible results. The quantification of urinary D-xylose offers a direct assessment of lactase activity, making it a valuable tool for researchers, scientists, and drug development professionals in the study of lactose intolerance and related gastrointestinal disorders.

References

Application Notes and Protocols for Urine Sample Collection and Analysis Following Gaxilose Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the collection and analysis of urine samples following the oral administration of Gaxilose (4-O-β-D-galactopyranosyl-D-xylose). This compound is a diagnostic agent used for the non-invasive assessment of intestinal lactase activity.

Introduction and Principle of the this compound Test

This compound is a synthetic disaccharide that serves as a substrate for the enzyme lactase-phlorizin hydrolase (lactase), which is primarily located on the brush border of the small intestine.[1][2] The principle of the this compound test lies in the enzymatic hydrolysis of this compound by lactase into its constituent monosaccharides: galactose and D-xylose.[1][3]

In individuals with normal lactase activity, this compound is efficiently cleaved, and the released D-xylose is readily absorbed into the bloodstream and subsequently excreted in the urine.[3] Conversely, in individuals with lactase deficiency (hypolactasia), the hydrolysis of this compound is significantly reduced, leading to lower levels of D-xylose being absorbed and excreted in the urine.[3] The amount of D-xylose quantified in a timed urine collection is therefore directly proportional to the intestinal lactase activity.[1][2] This non-invasive test offers a valuable tool for diagnosing lactose intolerance.[3][4]

Mechanism of Action of this compound

The following diagram illustrates the metabolic pathway of this compound in the presence of intestinal lactase.

Gaxilose_Mechanism cluster_small_intestine Small Intestine cluster_bloodstream Bloodstream cluster_urinary_system Urinary System This compound Oral this compound (4-O-β-D-galactopyranosyl-D-xylose) Hydrolysis Hydrolysis This compound->Hydrolysis Lactase Lactase Enzyme (on brush border) Lactase->Hydrolysis Galactose Galactose Hydrolysis->Galactose D_Xylose_Intestine D-Xylose Hydrolysis->D_Xylose_Intestine D_Xylose_Blood Absorbed D-Xylose D_Xylose_Intestine->D_Xylose_Blood Absorption Urine_Excretion Urinary Excretion of D-Xylose D_Xylose_Blood->Urine_Excretion Renal Filtration

Mechanism of this compound Metabolism

Experimental Protocols

Patient Preparation and this compound Administration

Patient Preparation:

  • Fasting: Patients should fast for a minimum of 8-12 hours overnight prior to the test.[2][5] Only water is permitted during the fasting period.

  • Dietary Restrictions: For 24 hours before the test, patients should avoid foods high in pentose, a sugar similar to xylose. These include fruits, jams, and pastries.[5]

  • Medication Review: A thorough review of the patient's current medications should be conducted. Certain medications may interfere with the test results. Consult with the responsible clinician regarding the discontinuation of any non-essential medications prior to the test.[5]

This compound Administration:

  • At the beginning of the test, instruct the patient to empty their bladder completely. This urine is discarded.[5][6]

  • Administer a single oral dose of 0.45 grams of this compound.[4][6][7] The this compound powder should be dissolved in 100-250 mL of water.[6]

  • Record the exact time of this compound administration. This marks the beginning of the urine collection period.

Urine Sample Collection
  • Collection Period: All urine passed during the 5 hours immediately following this compound administration must be collected.[5][6][7]

  • Collection Containers: Provide the patient with appropriate sterile, labeled urine collection containers.

  • Procedure: Instruct the patient to collect all urine voided within the 5-hour window. It is crucial that no urine is discarded during this period.

  • Timed Aliquots (Optional but Recommended): For more detailed analysis, urine can be collected in separate containers for specific time intervals, such as 0-4 hours and 4-5 hours.[4]

  • Labeling: Each container must be clearly labeled with the patient's name, identification number, and the date and time of collection.

  • Total Volume Measurement: At the end of the 5-hour collection period, measure and record the total volume of urine collected.[6]

Urine Sample Handling and Storage
  • Short-term Storage (up to 24 hours): If analysis is not performed immediately, the urine samples should be stored refrigerated at 2-8°C.[3]

  • Long-term Storage: For longer-term storage, urine samples should be frozen at -20°C or lower. D-xylose in urine has been shown to be stable for several weeks at -20°C.[8]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the samples.[3]

Analytical Methods for D-Xylose Quantification in Urine

Two primary methods are described for the quantification of D-xylose in urine: a traditional colorimetric method and a modern enzymatic assay.

Modified Phloroglucinol Colorimetric Method

This method is based on the reaction of pentoses, like D-xylose, with phloroglucinol in an acidic medium to form a colored complex that can be measured spectrophotometrically.[8]

Reagents:

  • Phloroglucinol color reagent (containing phloroglucinol, glacial acetic acid, and hydrochloric acid).[3][8]

  • D-xylose standard solutions.

Procedure: [3][9]

  • Prepare a working reagent by dissolving phloroglucinol powder in the acidic solution.[8]

  • In a test tube, mix 50 µL of the urine sample with 50 µL of deionized water.

  • Add 1.9 mL of the phloroglucinol color reagent.

  • Incubate the mixture at 100°C for 4 minutes.

  • Cool the tubes to room temperature.

  • Read the absorbance at 554 nm using a spectrophotometer.

  • Calculate the D-xylose concentration based on a standard curve prepared with known concentrations of D-xylose.

Enzymatic Method using Xylose Dehydrogenase

This is a more specific and automatable method based on the action of the enzyme xylose dehydrogenase (XylB) from Caulobacter crescentus.[9]

Principle:

The enzyme XylB specifically catalyzes the oxidation of D-xylose to D-xylonolactone, with the concomitant reduction of NAD+ to NADH. The formation of NADH is measured by the increase in absorbance at 340 nm, which is directly proportional to the D-xylose concentration in the sample.[1][9]

Reagents:

  • Xylose dehydrogenase (XylB) enzyme.

  • NAD+ (Nicotinamide adenine dinucleotide) solution.

  • Reaction buffer (e.g., 50 mM NaH2PO4, pH 8.0).[1]

  • D-xylose standard solutions.

Procedure (Manual Assay): [1]

  • In a cuvette, prepare a reaction mixture containing the reaction buffer and NAD+.

  • Add a specific volume of the urine sample (e.g., 35 µL of a 1:5 diluted sample).

  • Measure the initial absorbance at 340 nm.

  • Initiate the reaction by adding a defined amount of the XylB enzyme.

  • Incubate at room temperature (approximately 25°C) for the reaction to complete (approximately 6 minutes).

  • Measure the final absorbance at 340 nm.

  • The change in absorbance is used to calculate the D-xylose concentration against a standard curve.

This enzymatic method can be adapted for use on automated clinical chemistry analyzers.[9]

Data Presentation

The quantitative results from the this compound test can be summarized in tables for clear comparison between different patient groups.

Table 1: Urinary D-Xylose Excretion after 0.45g this compound Administration

Patient GroupUrine Collection PeriodMean D-Xylose Excretion (mg)Range of D-Xylose Excretion (mg)
Normolactasic4 hours57.24 ± 4.81-
5 hours65.05 ± 5.10-
Hypolactasic4 hours-12.84 - 24.53
5 hours-13.98 - 27.25

Data adapted from a study on normolactasic and hypolactasic subjects.[3]

Table 2: Diagnostic Cut-off Values for Hypolactasia Diagnosis

Analytical Method5-hour Urinary D-Xylose Cut-off (mg)
Phloroglucinol Method37.87
Enzymatic Method19.18

Cut-off values are established based on clinical trials to differentiate between normolactasic and hypolactasic individuals.[6][9]

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for the this compound test, from patient preparation to the final diagnosis.

Gaxilose_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Patient_Prep Patient Preparation - 8-12h Fasting - Dietary Restrictions - Medication Review Bladder_Empty Empty Bladder (Discard Urine) Patient_Prep->Bladder_Empty Gaxilose_Admin Administer 0.45g this compound in 100-250mL Water Bladder_Empty->Gaxilose_Admin Urine_Collection 5-Hour Timed Urine Collection Gaxilose_Admin->Urine_Collection Volume_Measure Measure & Record Total Urine Volume Urine_Collection->Volume_Measure Sample_Handling Sample Handling & Storage (Refrigerate or Freeze) Volume_Measure->Sample_Handling Analysis_Method Select Analytical Method Sample_Handling->Analysis_Method Phloroglucinol Phloroglucinol Colorimetric Method Analysis_Method->Phloroglucinol Manual Enzymatic Enzymatic Method (Xylose Dehydrogenase) Analysis_Method->Enzymatic Automated Quantification Quantify D-Xylose Concentration Phloroglucinol->Quantification Enzymatic->Quantification Total_Excretion Calculate Total D-Xylose Excretion (mg) Quantification->Total_Excretion Comparison Compare with Cut-off Value Total_Excretion->Comparison Normolactasia Diagnosis: Normolactasia Comparison->Normolactasia > Cut-off Hypolactasia Diagnosis: Hypolactasia Comparison->Hypolactasia < Cut-off

This compound Test Experimental Workflow

References

Clinical Application of Gaxilose in Pediatric Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaxilose (brand name: LacTEST) is a non-invasive diagnostic agent for identifying lactase deficiency, the underlying cause of lactose intolerance.[1] Its application in the pediatric population is of significant interest due to its potential for a more patient-friendly diagnostic experience compared to traditional methods. This document provides detailed application notes and protocols for the clinical use of this compound in pediatric patients, based on available clinical trial data and pharmacological information.

Mechanism of Action

This compound is a synthetic disaccharide composed of galactose and D-xylose.[2] When orally administered, it is hydrolyzed in the small intestine by the enzyme lactase-phlorizin hydrolase (lactase) located on the brush border of enterocytes. This enzymatic cleavage releases galactose and D-xylose.

In individuals with normal lactase activity, this compound is efficiently hydrolyzed. The released D-xylose is then absorbed in the small intestine, enters the bloodstream, and is subsequently excreted in the urine.[2] Conversely, in patients with lactase deficiency (hypolactasia), the hydrolysis of this compound is significantly reduced. Consequently, lower amounts of D-xylose are absorbed and excreted in the urine. The amount of D-xylose recovered in the urine over a specific period is therefore directly proportional to the intestinal lactase activity.[2]

Gaxilose_Mechanism_of_Action

Application Notes

Target Pediatric Population

Clinical trial data supports the use of this compound in children aged 5 to 11 years.[3][4] Its application in younger children and adolescents requires further investigation.

Advantages in Pediatrics

The this compound test offers several advantages over traditional methods like the hydrogen breath test (HBT) for diagnosing lactose intolerance in children:

  • Non-invasive: The test only requires oral administration of a solution and urine collection, avoiding the need for blood draws or repeated breath sampling.[2]

  • Patient-friendly: The procedure is generally well-tolerated by children.[5]

  • High Diagnostic Accuracy: In adult studies, the this compound test has demonstrated high sensitivity and specificity (>90%), superior to the HBT.[5]

Limitations
  • The established urinary D-xylose cut-off value for diagnosing hypolactasia is based on adult data. While a clinical trial is underway to establish a pediatric-specific cut-off, this information is not yet publicly available.[2][3]

  • The test is not recommended for patients with severe renal impairment, as this can affect D-xylose excretion and lead to inaccurate results.[2]

  • The test assesses lactose malabsorption (the physiological inability to digest lactose) but does not directly measure lactose intolerance (the clinical symptoms resulting from malabsorption).[2]

Experimental Protocols

This compound Test for Diagnosis of Hypolactasia in Children (Ages 5-11)

This protocol is based on the methodology described in clinical trials for pediatric patients.[3][4]

1. Patient Preparation:

  • Patients should fast for at least 4-6 hours prior to the test.

  • Ensure the patient is in good health with no baseline gastrointestinal conditions that could interfere with the test results.[3]

2. This compound Administration:

  • A single oral dose of 0.45 g of this compound (LacTEST) is administered.[3][4]

  • The this compound powder should be dissolved in 100-250 mL of water.[2]

3. Urine Collection:

  • Immediately before this compound administration, the patient should empty their bladder, and this urine is discarded.

  • All urine is collected for a total of 5 hours following this compound administration.[2]

  • The collection is typically divided into specific intervals to allow for more detailed analysis:

    • 0 to 3 hours

    • 3 to 4 hours

    • 4 to 5 hours[3]

4. Sample Analysis:

  • The total volume of urine collected over the 5-hour period is measured.

  • The concentration of D-xylose in the urine is determined using a validated analytical method (e.g., automated colorimetric assay).[2]

  • The total amount of D-xylose excreted is calculated by multiplying the concentration by the total urine volume.

5. Interpretation of Results:

  • The amount of excreted D-xylose is compared to a pre-defined cut-off value to determine the presence of hypolactasia.

  • Note: A urinary xylose cut-off of 19.18 mg in 5 hours has been used to determine lactose malabsorption in adults.[1][2] While a pediatric-specific cut-off is under investigation, this value may serve as a preliminary reference.[3] A urinary xylose excretion below this cut-off is indicative of hypolactasia.

Gaxilose_Test_Workflow Start Start Patient_Prep Patient Preparation (Fasting 4-6 hours) Start->Patient_Prep Gaxilose_Admin Administer 0.45g this compound in 100-250mL Water Patient_Prep->Gaxilose_Admin Urine_Collection 5-hour Urine Collection (Intervals: 0-3h, 3-4h, 4-5h) Gaxilose_Admin->Urine_Collection Sample_Analysis Measure Urine Volume and D-xylose Concentration Urine_Collection->Sample_Analysis Calculate_Excretion Calculate Total D-xylose Excreted Sample_Analysis->Calculate_Excretion Interpretation Interpret Results Calculate_Excretion->Interpretation Hypolactasia Hypolactasia (Low D-xylose) Interpretation->Hypolactasia < Cut-off Normal_Lactase Normal Lactase Activity (Normal D-xylose) Interpretation->Normal_Lactase >= Cut-off End End Hypolactasia->End Normal_Lactase->End

Data Presentation

Quantitative Data from Clinical Studies (Primarily Adult Data)
ParameterThis compound TestHydrogen Breath Test (HBT)Lactose Tolerance Test (LTT)Reference
Dose 0.45 g this compound25-50 g Lactose50 g Lactose[2][5]
Sample 5-hour UrineBreathBlood[2][5]
Sensitivity >90%69% - 85%69% - 85%[5]
Specificity >90%69% - 85%69% - 85%[5]
Positive Predictive Value >90%Not specifiedNot specified[5]
Negative Predictive Value >90%Not specifiedNot specified[5]
Urinary Xylose Cut-off 19.18 mg / 5 hoursN/AN/A[1][2]

Note: The sensitivity and specificity data presented are from studies conducted in adult populations. Pediatric-specific data from ongoing clinical trials are awaited.

Pharmacokinetics and Safety in Pediatric Patients

Pharmacokinetics

Detailed pharmacokinetic studies of this compound specifically in the pediatric population are not yet widely published. However, general principles of pediatric pharmacokinetics should be considered:

  • Absorption: Gastric emptying time and intestinal transit time can vary in children compared to adults, potentially affecting the rate and extent of D-xylose absorption.

  • Distribution: Body composition, particularly the ratio of total body water to fat, differs in children and can influence the volume of distribution of drugs.

  • Metabolism: While D-xylose is primarily excreted unchanged, hepatic and renal function maturation in children can influence the disposition of the absorbed galactose component.

  • Excretion: Renal function, including glomerular filtration rate and tubular secretion, is still developing in early childhood, which can impact the rate of D-xylose excretion.

Further studies are needed to establish the specific pharmacokinetic profile of this compound in different pediatric age groups to optimize dosing and interpretation of results.

Safety and Tolerability

The this compound test has been reported to be well-tolerated in clinical trials.[5] A clinical trial in children aged 5-11 is actively monitoring for adverse events, including changes in laboratory test results and vital signs, to ensure its safety in this population.[3] Specific data on the incidence and nature of adverse events in pediatric patients are pending the results of these ongoing studies.

Conclusion

This compound presents a promising, non-invasive, and well-tolerated alternative for the diagnosis of hypolactasia in pediatric patients. The straightforward protocol and high diagnostic accuracy observed in adult studies make it an attractive option for use in children. However, the establishment of a validated pediatric-specific urinary D-xylose cut-off value is crucial for its widespread clinical adoption. Researchers and drug development professionals should anticipate the results of ongoing pediatric clinical trials to further refine the application notes and protocols for this diagnostic agent.

References

Application Notes and Protocols for the Use of Gaxilose in the Differential Diagnosis of Gastrointestinal Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide developed as a diagnostic agent for the non-invasive assessment of intestinal lactase activity.[1] Marketed under the trade name LacTEST, this compound offers a highly specific and sensitive method for diagnosing hypolactasia (lactase deficiency), a common cause of gastrointestinal symptoms such as abdominal pain, bloating, diarrhea, and flatulence upon consumption of dairy products.[2][3] While this compound directly diagnoses lactose malabsorption, its application is crucial in the differential diagnosis of common gastrointestinal disorders with overlapping symptoms, including Irritable Bowel Syndrome (IBS), Celiac Disease, and Non-Celiac Gluten Sensitivity (NCGS).[4] By confirming or excluding lactose malabsorption as a contributing factor to a patient's symptoms, clinicians and researchers can more accurately navigate the diagnostic pathway for other potential underlying conditions.

Mechanism of Action

This compound is a structural analog of lactose. When administered orally, it travels to the small intestine where, in individuals with sufficient lactase-phlorizin hydrolase (lactase) enzyme activity, it is hydrolyzed into its constituent monosaccharides: galactose and D-xylose.[4][5] The D-xylose is then passively absorbed into the bloodstream and subsequently excreted in the urine.[6] In individuals with lactase deficiency, the hydrolysis of this compound is significantly reduced, leading to lower levels of D-xylose absorption and excretion.[2] The amount of D-xylose measured in urine or serum is therefore directly proportional to the intestinal lactase activity.[4]

Gaxilose_Mechanism cluster_ingestion Oral Administration cluster_small_intestine Small Intestine cluster_absorption Absorption & Excretion This compound This compound (4-O-β-D-galactopyranosyl-D-xylose) Hydrolysis Hydrolysis by Lactase This compound->Hydrolysis Lactase Sufficient No_Hydrolysis Minimal to No Hydrolysis This compound->No_Hydrolysis Lactase Deficient Lactase_Sufficient Lactase Sufficient Lactase_Deficient Lactase Deficient D_xylose D-xylose Hydrolysis->D_xylose Galactose Galactose Hydrolysis->Galactose Low_D_xylose Low D-xylose Excretion No_Hydrolysis->Low_D_xylose Bloodstream Bloodstream D_xylose->Bloodstream Absorption Urine Urine Bloodstream->Urine Excretion High_D_xylose High D-xylose Excretion Urine->High_D_xylose

Caption: Mechanism of this compound metabolism. (Within 100 characters)

Role in Differential Diagnosis of Gastrointestinal Symptoms

Many functional and organic gastrointestinal disorders present with a similar spectrum of non-specific symptoms, making differential diagnosis challenging.[7] The this compound test serves as a valuable tool to identify or rule out lactose malabsorption as a primary or contributing cause of a patient's symptoms.

A positive this compound test, indicating hypolactasia, can explain the patient's symptoms, particularly if they are associated with dairy consumption. This can lead to dietary interventions that may resolve the symptoms. A negative this compound test, however, suggests that lactose malabsorption is not the cause of the symptoms, prompting further investigation into other potential diagnoses such as IBS, celiac disease, or NCGS. For instance, secondary lactase deficiency can occur due to damage to the small intestine from conditions like celiac disease.[8] In such cases, a positive this compound test can be an early indicator of underlying intestinal pathology.

Differential_Diagnosis_Workflow Start Patient with GI Symptoms (Bloating, Pain, Diarrhea) GaxiloseTest Perform this compound Test Start->GaxiloseTest PositiveResult Positive this compound Test (Low D-xylose) GaxiloseTest->PositiveResult Result NegativeResult Negative this compound Test (Normal D-xylose) GaxiloseTest->NegativeResult Result Hypolactasia Diagnosis: Hypolactasia (Lactose Malabsorption) PositiveResult->Hypolactasia FurtherInvestigation Further Investigation NegativeResult->FurtherInvestigation DietaryManagement Dietary Management (Lactose Restriction) Hypolactasia->DietaryManagement IBS_Eval Evaluate for IBS (Rome IV Criteria) FurtherInvestigation->IBS_Eval Celiac_Eval Evaluate for Celiac Disease (Serology, Biopsy) FurtherInvestigation->Celiac_Eval NCGS_Eval Evaluate for NCGS (Exclusion, Gluten Challenge) FurtherInvestigation->NCGS_Eval

Caption: Differential diagnosis workflow using this compound. (Within 100 characters)

Data Presentation

The diagnostic performance of the this compound test has been evaluated in several clinical trials, demonstrating high accuracy compared to other diagnostic methods.

Diagnostic Test Sensitivity (%) Specificity (%) Positive Predictive Value (PPV) (%) Negative Predictive Value (NPV) (%) Area Under ROC Curve (AUC) Reference
This compound Urine Test (5h) >90>90>90>90>0.9[9]
This compound Serum Test >90>90>90>90>0.9[9]
Hydrogen Breath Test 69-8569-8569-8569-85Not Reported[9]
Blood Glucose Test 69-8569-8569-8569-85Not Reported[9]
Genetic Test (vs. Biopsy) Lower than this compoundNot ReportedNot ReportedNot ReportedNot Reported[9]
This compound Test (vs. Genetic Test) 8268Not ReportedNot Reported0.75[10]

Data presented is a summary from the cited multicenter, open-label, phase IIB-III nonrandomized trial where intestinal biopsy for direct measurement of lactase activity was the reference standard, unless otherwise noted.

Experimental Protocols

Protocol 1: Urinary this compound Test for Lactase Activity

Objective: To quantify the amount of D-xylose excreted in urine over a 5-hour period following oral administration of this compound to assess intestinal lactase activity.

Patient Preparation:

  • Patients should fast for at least 8-12 hours overnight prior to the test.[4][11]

  • Water intake is permitted during the fasting period and throughout the test.[4]

  • Certain medications that may affect gastrointestinal motility or renal function should be discontinued as advised by a healthcare professional.[2]

  • Strenuous exercise should be avoided before and during the test.[11]

Materials:

  • 0.45 g this compound powder for oral solution.[4][9]

  • 100-250 mL of water.[4]

  • Urine collection container.

  • Laboratory equipment for D-xylose quantification (spectrophotometer or autoanalyzer).

  • Reagents for D-xylose analysis (e.g., phloroglucinol or enzymatic assay kits).

Procedure:

  • At the start of the test, the patient should empty their bladder completely; this urine is discarded.[4]

  • Dissolve 0.45 g of this compound in 100-250 mL of water.[4]

  • The patient should ingest the entire this compound solution.

  • Collect all urine produced over the next 5 hours in a single container.[4][9]

  • Record the total volume of urine collected over the 5-hour period.[4]

  • Aliquot a sample of the collected urine for D-xylose analysis.

D-xylose Analysis (Phloroglucinol Method - Manual):

  • Mix 50 µL of the urine sample with 50 µL of deionized water in a test tube.[12]

  • Add 1.9 mL of phloroglucinol color reagent.[12]

  • Incubate the mixture at 100°C for 4 minutes.[12]

  • Cool the tubes to room temperature in a water bath.

  • Measure the absorbance at 554 nm using a spectrophotometer.[12]

  • Calculate the D-xylose concentration based on a standard curve.

  • The total amount of D-xylose excreted is calculated by multiplying the concentration by the total urine volume.

Interpretation:

  • A total urinary D-xylose amount below the established cut-off value is indicative of hypolactasia. The cut-off value may vary depending on the analytical method used (e.g., 37.87 mg for the phloroglucinol method or 19.18 mg for a specific automated enzymatic assay).[4][6]

Protocol 2: Serum this compound Test for Lactase Activity

Objective: To measure the concentration of D-xylose in serum at a specific time point following oral administration of this compound.

Patient Preparation:

  • Same as for the urinary this compound test.

Materials:

  • 2.7 g this compound powder for oral solution.[9]

  • Water for dissolution.

  • Blood collection tubes (e.g., serum separator tubes).

  • Centrifuge.

  • Laboratory equipment for D-xylose quantification.

Procedure:

  • Dissolve 2.7 g of this compound in an appropriate volume of water.

  • The patient ingests the entire solution.

  • Collect a blood sample at 90 minutes post-ingestion.[9]

  • Process the blood sample to separate the serum by centrifugation.

  • Analyze the serum for D-xylose concentration using a validated method (e.g., modified phloroglucinol assay or enzymatic assay).

Interpretation:

  • A serum D-xylose concentration below a pre-defined cut-off value suggests hypolactasia.

Gaxilose_Test_Workflow cluster_prep Patient Preparation cluster_procedure Test Procedure cluster_analysis Sample Analysis cluster_interpretation Interpretation Fasting Overnight Fast (8-12h) Administer Administer this compound (0.45g for Urine, 2.7g for Serum) Fasting->Administer Urine_Collection Collect Urine for 5 hours Administer->Urine_Collection Urine Test Blood_Draw Draw Blood at 90 min Administer->Blood_Draw Serum Test Measure_Volume Measure Total Urine Volume Urine_Collection->Measure_Volume Separate_Serum Centrifuge & Separate Serum Blood_Draw->Separate_Serum Quantify Quantify D-xylose (e.g., Phloroglucinol Assay) Measure_Volume->Quantify Separate_Serum->Quantify Compare Compare to Cut-off Value Quantify->Compare Hypolactasia Hypolactasia Compare->Hypolactasia Below Cut-off Normal_Lactase Normal Lactase Activity Compare->Normal_Lactase Above Cut-off

Caption: Experimental workflow for this compound testing. (Within 100 characters)

Conclusion

The this compound test is a highly accurate, non-invasive, and well-tolerated method for diagnosing hypolactasia.[9] Its utility extends significantly into the differential diagnosis of common gastrointestinal disorders by providing a definitive answer to the question of lactose malabsorption. By incorporating the this compound test into diagnostic algorithms, researchers and clinicians can streamline the process of identifying the root cause of a patient's GI symptoms, leading to more effective and targeted management strategies.

References

Gaxilose Test: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of the Gaxilose test in clinical and research settings to assess intestinal lactase activity. This compound, a synthetic disaccharide, serves as a diagnostic agent for evaluating lactose malabsorption and intolerance.

Mechanism of Action

This compound (4-O-β-D-galactopyranosyl-D-xylose) is a substrate for the intestinal enzyme lactase-phlorizin hydrolase (lactase). When administered orally, this compound is hydrolyzed in the small intestine by lactase into its constituent monosaccharides: galactose and D-xylose.[1][2] D-xylose is then passively absorbed into the bloodstream and subsequently excreted in the urine.[1][2] The amount of D-xylose recovered in the urine or measured in the serum is directly proportional to the lactase activity in the small intestine.[2][3] Individuals with lactase deficiency will have significantly reduced this compound hydrolysis, leading to lower levels of D-xylose in their urine and blood.[1]

Gaxilose_Metabolism This compound This compound (Oral Administration) Small_Intestine Small Intestine This compound->Small_Intestine Lactase Lactase Enzyme Small_Intestine->Lactase Hydrolysis Galactose Galactose Lactase->Galactose D_Xylose D-Xylose Lactase->D_Xylose Liver Liver Galactose->Liver Metabolism Bloodstream Bloodstream (Absorption) D_Xylose->Bloodstream Urine Urine (Excretion) Bloodstream->Urine Glucose Glucose Liver->Glucose

Diagram 1: Metabolic Pathway of this compound.

Dosage Recommendations

The recommended dosage of this compound varies depending on the type of test being performed (urine or blood-based) and the patient population.

Test Type Patient Population This compound Dosage Notes
Urine Test Adults and Elderly0.45 gAdministered orally as a solution.[2][4]
Children (5-11 years)0.45 gAdministered orally as a solution.[5]
Blood Test Adults2.7 gHigher dose required for serum D-xylose measurement.[6]

Experimental Protocols

This compound Urine Test Protocol (Adults)

This non-invasive test measures the amount of D-xylose excreted in the urine over a 5-hour period following oral administration of this compound.

a. Patient Preparation:

  • Patients should fast for a minimum of 8 hours prior to the test.[2]

  • Water intake is permitted.

  • The patient should empty their bladder before the administration of this compound.[2]

b. Materials:

  • 0.45 g this compound powder for oral solution (e.g., LacTEST®).

  • 100-250 mL of water.[2]

  • Urine collection containers.

  • Laboratory requisitions and labels.

c. Procedure:

  • Dissolve 0.45 g of this compound in 100-250 mL of water.[2]

  • Administer the this compound solution orally to the fasting patient.

  • Collect all urine produced over the next 5 hours in a single container. Some protocols may require separate collections for 0-4 hours and 4-5 hours.[4][6]

  • Record the total volume of urine collected.

  • Properly label the urine sample with patient information, date, and collection time.

  • Send the sample to the laboratory for D-xylose quantification.

d. Interpretation:

  • A cut-off value is used to differentiate between normal and deficient lactase activity. For a 5-hour urine collection, a common cut-off point for lactose malabsorption is 19.18 mg of xylose.[2]

This compound Urine Test Protocol (Children, 5-11 years)

This protocol is based on clinical trials for children aged 5 to 11 years.[5]

a. Patient Preparation:

  • Ensure the child is in good health with no baseline gastrointestinal conditions.[5]

  • The child should have a regular intake of lactose-containing products without prior signs of intolerance.[5]

  • Fasting for at least 8 hours is recommended.

b. Materials:

  • 0.45 g this compound powder for oral solution.[5]

  • Water or other suitable beverage for reconstitution.

  • Urine collection containers.

c. Procedure:

  • Reconstitute the 0.45 g of this compound in a suitable volume of liquid for pediatric administration.

  • Administer the solution orally.

  • Collect urine at specific intervals: 0-3 hours, 3-4 hours, and 4-5 hours into separate containers.[5]

  • Record the volume of each collection.

  • Label all samples appropriately.

  • Submit samples for D-xylose analysis.

d. Interpretation:

  • The aim of pediatric studies is to establish a urinary xylose cut-off point for diagnosing hypolactasia in this age group.[5]

This compound Blood Test Protocol (Adults)

This test measures the serum concentration of D-xylose at a specific time point after this compound administration.

a. Patient Preparation:

  • Patients should fast for at least 8 hours.

b. Materials:

  • 2.7 g this compound.[6]

  • Water for reconstitution.

  • Blood collection tubes (serum separator tubes recommended).

  • Phlebotomy supplies.

c. Procedure:

  • Dissolve 2.7 g of this compound in an appropriate volume of water.

  • Administer the oral solution.

  • Collect a blood sample 90 minutes after administration.[6]

  • Process the blood sample to separate the serum.

  • Send the serum sample for D-xylose quantification.

Experimental Workflow

Gaxilose_Test_Workflow cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis cluster_interpretation Interpretation Patient_Fasting Patient Fasting (min. 8 hours) Bladder_Empty Empty Bladder Patient_Fasting->Bladder_Empty Gaxilose_Admin Administer Oral This compound Solution Bladder_Empty->Gaxilose_Admin Urine_Collection Urine Collection (e.g., 0-5 hours) Gaxilose_Admin->Urine_Collection Blood_Collection Blood Collection (at 90 min for blood test) Gaxilose_Admin->Blood_Collection Measure_Volume Measure Urine Volume Urine_Collection->Measure_Volume D_Xylose_Quant Quantify D-Xylose in Urine/Serum Blood_Collection->D_Xylose_Quant Measure_Volume->D_Xylose_Quant Compare_Cutoff Compare to Cut-off Value D_Xylose_Quant->Compare_Cutoff Diagnosis Diagnose Lactase Activity Status Compare_Cutoff->Diagnosis

Diagram 2: General Workflow for the this compound Test.

Contraindications and Interferences

Contraindications:

  • Known allergies to this compound or any of its components.[1]

  • Severe renal impairment, as this may affect D-xylose excretion and lead to inaccurate results.[1]

Potential Interferences:

  • Medications that alter gastrointestinal motility (e.g., prokinetics, antispasmodics) may affect the hydrolysis and absorption of this compound.[1]

  • Substances that impair renal function or alter urinary pH could impact the excretion of D-xylose.[1]

Summary of Quantitative Data

Parameter Adults (Urine Test) Children (5-11 years, Urine Test) Adults (Blood Test)
This compound Dose 0.45 g[2][4]0.45 g[5]2.7 g[6]
Administration Oral solution in 100-250 mL water[2]Oral solution[5]Oral solution
Sample Type UrineUrineSerum
Collection Time 0-5 hours (or 0-4h and 4-5h)[4][6]0-3h, 3-4h, and 4-5h[5]90 minutes post-administration[6]
Cut-off (Malabsorption) >19.18 mg of xylose in 5h[2]To be established[5]N/A

These protocols and notes are intended for guidance in a research or clinical setting. It is recommended to consult the specific instructions provided with the this compound test kit for the most accurate and up-to-date information.

References

Standard Operating Procedure for the Gaxilose-Based Diagnostic Assay: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Gaxilose-based diagnostic assay is a non-invasive method for assessing intestinal lactase activity. This test is a valuable tool for diagnosing hypolactasia (lactase deficiency) in individuals presenting with symptoms of lactose intolerance. This compound, a synthetic disaccharide (4-O-β-D-galactopyranosyl-D-xylose), serves as a specific substrate for the lactase-phlorizin hydrolase enzyme located on the brush border of the small intestine.[1] This document provides detailed application notes and protocols for the this compound-based diagnostic assay for use by researchers, scientists, and drug development professionals.

The principle of the assay is based on the enzymatic cleavage of this compound by intestinal lactase into its constituent monosaccharides, galactose and D-xylose.[2][3] The liberated D-xylose is then passively absorbed into the bloodstream and subsequently excreted in the urine.[2][3] The amount of D-xylose recovered in the urine or measured in the serum is directly proportional to the intestinal lactase activity.[1][4] This quantitative relationship allows for a reliable assessment of lactase function.

Mechanism of Action

The this compound-based diagnostic assay operates on a clear and direct biochemical pathway.

Gaxilose_Mechanism cluster_ingestion Oral Administration cluster_intestine Small Intestine cluster_absorption Absorption & Excretion This compound This compound (4-O-β-D-galactopyranosyl-D-xylose) Lactase Intestinal Lactase (on brush border) This compound->Lactase Hydrolysis Galactose Galactose Lactase->Galactose D_Xylose D-Xylose Lactase->D_Xylose Bloodstream Bloodstream D_Xylose->Bloodstream Passive Absorption Urine Urine (Quantified) Bloodstream->Urine Renal Excretion Serum Serum (Quantified) Bloodstream->Serum Urine_Assay_Workflow cluster_prep Patient Preparation cluster_admin This compound Administration cluster_collection Sample Collection cluster_analysis Analysis cluster_interpretation Interpretation Fasting Overnight Fast (8-10 hours) Discard_Urine Discard First Morning Urine Fasting->Discard_Urine Administer_this compound Administer 0.45 g this compound in 100-250 mL water Discard_Urine->Administer_this compound Collect_Urine Collect all urine for 5 hours Administer_this compound->Collect_Urine Measure_Volume Measure total urine volume Collect_Urine->Measure_Volume Aliquot Aliquot for analysis Measure_Volume->Aliquot Quantify_Xylose Quantify D-xylose concentration Aliquot->Quantify_Xylose Calculate_Total Calculate total D-xylose excreted Quantify_Xylose->Calculate_Total Compare_Cutoff Compare with cut-off value (< 19.18 mg) Calculate_Total->Compare_Cutoff Serum_Assay_Workflow cluster_prep_serum Patient Preparation cluster_admin_serum This compound Administration cluster_collection_serum Sample Collection cluster_analysis_serum Analysis cluster_interpretation_serum Interpretation Fasting_Serum Overnight Fast (8-10 hours) Administer_Gaxilose_Serum Administer 2.7 g this compound in water Fasting_Serum->Administer_Gaxilose_Serum Collect_Blood Collect blood sample at 90 minutes Administer_Gaxilose_Serum->Collect_Blood Separate_Serum Separate serum by centrifugation Collect_Blood->Separate_Serum Quantify_Xylose_Serum Quantify serum D-xylose concentration Separate_Serum->Quantify_Xylose_Serum Compare_Cutoff_Serum Compare with cut-off value (< 0.97 mg/dL) Quantify_Xylose_Serum->Compare_Cutoff_Serum Diagnostic_Comparison cluster_this compound This compound Test Attributes cluster_hbt HBT Attributes Symptoms Symptoms of Lactose Intolerance Gaxilose_Test This compound Test (Urine or Serum) Symptoms->Gaxilose_Test Non-invasive, quantitative HBT Hydrogen Breath Test (HBT) Symptoms->HBT Common, non-invasive LTT Lactose Tolerance Test (LTT) Symptoms->LTT Less common, invasive (blood draws) Biopsy Intestinal Biopsy (Gold Standard) Symptoms->Biopsy Invasive, definitive Gaxilose_Pros Pros: - High sensitivity & specificity - Well-tolerated - Quantitative Gaxilose_Test->Gaxilose_Pros Gaxilose_Cons Cons: - Newer test, less widespread Gaxilose_Test->Gaxilose_Cons HBT_Pros Pros: - Widely available HBT->HBT_Pros HBT_Cons Cons: - Lower sensitivity & specificity - Can cause symptoms - Affected by gut flora HBT->HBT_Cons

References

Application Notes: Non-invasive Diagnosis of Hypolactasia with 4-Galactosylxylose (Gaxilose)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypolactasia, the deficiency of the lactase enzyme in the small intestine, affects a significant portion of the global population. It leads to lactose malabsorption, which can cause symptoms of lactose intolerance such as abdominal pain, bloating, and diarrhea.[1] Traditional diagnostic methods present various challenges. The intestinal biopsy, while considered a reference standard, is invasive.[1][2] The widely used hydrogen breath test and lactose tolerance (blood glucose) tests often have lower reliability and can be poorly tolerated by patients.[1][3] Genetic testing can identify primary hypolactasia but does not reflect secondary causes or the current enzymatic activity.[4][5] The 4-Galactosylxylose (Gaxilose) test is a novel, non-invasive method that offers a direct and reliable measurement of intestinal lactase activity.[6][7]

Principle of the this compound Test

The this compound test is based on the oral administration of 4-galactosylxylose, a synthetic disaccharide specifically cleaved by the intestinal lactase enzyme.[3][8] In individuals with sufficient lactase activity, this compound is hydrolyzed into galactose and D-xylose. D-xylose is then absorbed in the small intestine, and a portion is excreted in the urine.[3] The amount of D-xylose detected in urine or serum is directly proportional to the lactase activity in the intestine.[3][7] In individuals with hypolactasia, this compound is not significantly hydrolyzed, leading to minimal absorption and excretion of D-xylose.[3]

Gaxilose_Metabolism cluster_0 Lactase-Sufficient Individual cluster_1 Hypolactasia (Lactase-Deficient) Individual Gaxilose_Admin_S Oral 4-Galactosylxylose (this compound) Intestine_S Small Intestine Gaxilose_Admin_S->Intestine_S Ingestion Cleavage_S Hydrolysis by Lactase Enzyme Intestine_S->Cleavage_S Products_S Galactose + D-xylose Cleavage_S->Products_S Absorption_S D-xylose Absorption Products_S->Absorption_S Excretion_S D-xylose Excretion (Urine/Blood) Absorption_S->Excretion_S High Amount Gaxilose_Admin_D Oral 4-Galactosylxylose (this compound) Intestine_D Small Intestine Gaxilose_Admin_D->Intestine_D Ingestion Cleavage_D Minimal to No Hydrolysis Intestine_D->Cleavage_D No_Absorption_D No D-xylose Absorption Cleavage_D->No_Absorption_D No_Excretion_D Minimal D-xylose Excretion (Urine/Blood) No_Absorption_D->No_Excretion_D Low Amount

Metabolic pathway of 4-Galactosylxylose (this compound).

Data Presentation

The this compound test has demonstrated superior diagnostic performance compared to other non-invasive methods in multicenter clinical trials.[1][9]

Table 1: Diagnostic Performance of Hypolactasia Tests

Diagnostic Test Sensitivity Specificity Positive Predictive Value (PPV) Negative Predictive Value (NPV) Area Under ROC Curve (AUC)
This compound Urine Test >90% >90% >90% >90% >0.9
This compound Serum Test >90% >90% >90% >90% >0.9
Hydrogen Breath Test 69% - 85% 69% - 85% 69% - 85% 69% - 85% Not Reported
Blood Glucose Test 69% - 85% 69% - 85% 69% - 85% 69% - 85% Not Reported

(Data sourced from a multicenter, phase IIb-III nonrandomized trial where intestinal biopsy was the reference standard)[1][9]

Table 2: this compound Test Administration and Diagnostic Cutoff Values

Test Type This compound Dose Sample Collection Cutoff Value for Normal Lactase Activity
Urine Test 0.45 g 0 to 4 hours post-ingestion 27.58 mg D-xylose
Urine Test 0.45 g 0 to 5 hours post-ingestion 37.87 mg D-xylose
Serum Test 2.7 g 90 minutes post-ingestion 0.97 mg/dL D-xylose

(Data sourced from phase I and Ib clinical trials)[6][9]

Note: Another study reported a cutoff of 19.18 mg of D-xylose in urine over 5 hours to determine lactose malabsorption.[3] Researchers should establish cutoff values based on their specific laboratory validation.

Experimental Protocols

Patient Preparation (for both Urine and Serum Protocols)

  • The patient should fast for a minimum of 8 hours overnight prior to the test.[3]

  • The first urine of the morning should be discarded to ensure bladder emptying before starting the test.[3]

  • Avoid antibiotics for at least 2-4 weeks before the test.[10]

Protocol 1: Urine-Based this compound Test

This protocol outlines the procedure for measuring D-xylose excretion in urine following this compound administration.

Urine_Test_Workflow cluster_prep Preparation cluster_admin Administration & Collection cluster_analysis Analysis & Interpretation Prep 1. Patient fasts for ≥8 hours Void 2. Patient voids first morning urine Admin 3. Administer 0.45 g this compound in 100-250 mL water Void->Admin Collect 4. Collect all urine for the next 4 or 5 hours MeasureVol 5. Record total volume of collected urine Aliquot 6. Take aliquot of pooled urine and store frozen MeasureVol->Aliquot Assay 7. Measure D-xylose concentration (e.g., colorimetric assay) Calculate 8. Calculate total D-xylose excreted (Concentration x Total Volume) Interpret 9. Compare result to cutoff value to determine lactase status

Experimental workflow for the urine-based this compound test.

Methodology:

  • Administration: Dissolve a 0.45 g dose of this compound in 100-250 mL of water.[3] The patient should ingest the entire solution.

  • Urine Collection: Collect all urine produced by the patient for a predefined period of either 4 or 5 hours in a single container.[1][9]

  • Sample Processing: At the end of the collection period, measure and record the total volume of urine. Homogenize the pooled sample and transfer an aliquot for analysis. Samples can be stored frozen until analysis.[9]

  • D-xylose Quantification: Measure the concentration of D-xylose in the urine aliquot using a validated analytical method, such as a colorimetric assay with phloroglucinol.[7][9]

  • Calculation and Interpretation: Calculate the total mass of D-xylose excreted by multiplying the concentration by the total urine volume. Compare this value to the established cutoff (see Table 2) to diagnose hypolactasia.

Protocol 2: Serum-Based this compound Test

This protocol details the procedure for measuring serum D-xylose concentration.

Serum_Test_Workflow Prep 1. Patient fasts for ≥8 hours Admin 2. Administer 2.7 g this compound in water Prep->Admin Wait 3. Wait for 90 minutes Admin->Wait BloodDraw 4. Collect serum sample (venipuncture) Wait->BloodDraw Process 5. Process blood to separate serum. Store sample frozen. BloodDraw->Process Assay 6. Measure serum D-xylose concentration Process->Assay Interpret 7. Compare result to cutoff value (0.97 mg/dL) to determine status Assay->Interpret

Experimental workflow for the serum-based this compound test.

Methodology:

  • Administration: Dissolve a 2.7 g dose of this compound in a glass of water.[1][9] The patient should ingest the entire solution.

  • Sample Collection: Exactly 90 minutes after ingestion, collect a blood sample via venipuncture.[1][6][9]

  • Sample Processing: Process the blood sample to separate the serum. The serum sample should be frozen immediately and stored until analysis.[9]

  • D-xylose Quantification: Measure the concentration of D-xylose in the serum using a validated analytical method.[9]

  • Interpretation: Compare the serum D-xylose concentration to the established cutoff value of 0.97 mg/dL to diagnose hypolactasia.[6][9]

The 4-Galactosylxylose (this compound) test is a simple, safe, and highly accurate non-invasive tool for the diagnosis of hypolactasia.[1][6] With excellent sensitivity and specificity, it represents a significant improvement over less reliable methods like the hydrogen breath test.[1] Its direct measurement of enzyme activity makes it a valuable asset for researchers, clinicians, and professionals in drug development investigating lactose malabsorption and intolerance.

References

Troubleshooting & Optimization

Common interferences in the Gaxilose diagnostic test.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interferences and issues encountered during the Gaxilose diagnostic test for lactase activity.

I. Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound diagnostic test?

A1: The this compound test is a non-invasive method to assess lactase activity in the small intestine. This compound (4-galactosylxylose) is a synthetic disaccharide that is hydrolyzed by the enzyme lactase into galactose and D-xylose. D-xylose is then absorbed in the small intestine, and a portion of it is excreted in the urine.[1] The amount of D-xylose in a 5-hour urine collection is directly proportional to the intestinal lactase activity.[1]

Q2: What is the standard dose of this compound and the collection procedure?

A2: The standard procedure involves the oral administration of 0.45 grams of this compound dissolved in 100-250 mL of water to a fasting patient.[1] Urine is then collected for a total of 5 hours.[1]

Q3: What is the cut-off point for diagnosing lactose malabsorption?

A3: A common cut-off point for determining lactose malabsorption is 19.18 mg of D-xylose in the 5-hour urine collection.[1] Results below this threshold are indicative of lactase deficiency.

Q4: What are the main advantages of the this compound test?

A4: The this compound test is non-invasive, simple to perform, and generally well-tolerated by patients, inducing minimal discomfort.[1] It is a quantitative test that provides a direct measure of lactase enzyme activity.

II. Troubleshooting Guide

Unexpected or inaccurate results in the this compound test can arise from a variety of patient-related, procedural, and medication-related factors. This guide provides a structured approach to identifying and addressing these common interferences.

Workflow for Troubleshooting this compound Test Results

Gaxilose_Troubleshooting cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Patient_Prep Patient Preparation - Fasting status - Dietary restrictions - Medication review Final_Report Final Report with Caveats or Repeat Test Recommendation Patient_Prep->Final_Report Sample_Collection Urine Sample Collection - Correct timing (5 hours) - Complete collection - Accurate volume measurement Sample_Collection->Final_Report Assay_Procedure D-xylose Assay - Correct protocol - Reagent quality - Instrument calibration Result_Interpretation Result Interpretation - Consider patient factors - Correlate with clinical symptoms Start Unexpected this compound Test Result Check_Pre Review Pre-Analytical Factors Start->Check_Pre Check_Pre->Patient_Prep Incorrect? Check_Pre->Sample_Collection Incorrect? Check_Patient Assess Patient-Specific Factors Check_Pre->Check_Patient Correct Check_Meds Review Concomitant Medications Check_Patient->Check_Meds Check_Meds->Final_Report

A flowchart for troubleshooting unexpected this compound test results.
False Positive Results (Higher than expected D-xylose excretion)

A false positive result, suggesting normal lactase activity in a patient with clinical symptoms of lactose intolerance, can be misleading.

Potential CauseTroubleshooting Steps
Incorrect Urine Collection - Ensure the first morning urine was discarded before starting the 5-hour collection.[1]- Verify that the entire urine volume for the 5-hour period was collected and the total volume was accurately recorded.[1]
Dehydration - Assess the patient for signs of dehydration. Dehydration can lead to concentrated urine and potentially affect D-xylose excretion.
Recent Antibiotic Use - Inquire about any antibiotic use prior to the test. Recent administration of antibiotics can alter the gut microbiota, potentially leading to false negatives in other tests like the hydrogen breath test, but its impact on this compound should be considered.[1]
False Negative Results (Lower than expected D-xylose excretion)

A false negative result can incorrectly diagnose lactase deficiency. Several physiological and medical conditions can interfere with the absorption and excretion of D-xylose.

Potential CauseTroubleshooting Steps
Renal Impairment - Assess the patient's renal function, as kidney disease can reduce the excretion of D-xylose.[1][2]- In patients with moderately impaired renal function, the absorption half-life of D-xylose can be prolonged, and renal clearance is reduced.[3]- While intestinal absorption of D-xylose may not be quantitatively modified in chronic renal insufficiency, the maximal concentration is reached later.[4]
Small Intestinal Bacterial Overgrowth (SIBO) - Consider the possibility of SIBO, where bacteria in the small intestine may metabolize D-xylose, reducing the amount absorbed and excreted.[1][5]- Gram-negative bacteria, in particular, have been noted for their ability to metabolize xylose.[6]
Delayed Gastric Emptying (Gastroparesis) - Inquire about conditions or medications that may cause delayed gastric emptying.[1]- If the passage of this compound from the stomach to the small intestine is slowed, its hydrolysis and the subsequent absorption of D-xylose will be delayed, leading to lower urinary excretion within the 5-hour window.
Ascites and Urinary Retention - These conditions can lead to an incomplete collection of urine within the specified timeframe, resulting in falsely low D-xylose levels.[1]
Elderly Patients - Interpret results with caution in elderly patients, as they may have reduced renal function or delayed gastric emptying, contributing to lower D-xylose excretion.[1]

This compound Test Interference Pathway

Gaxilose_Interference cluster_interferences Potential Interferences This compound Oral this compound (0.45g) Stomach Stomach This compound->Stomach Small_Intestine Small Intestine (Lactase Hydrolysis) Stomach->Small_Intestine Absorption D-xylose Absorption Small_Intestine->Absorption Bloodstream Bloodstream Absorption->Bloodstream Kidneys Kidneys (Renal Excretion) Bloodstream->Kidneys Urine 5-hour Urine Collection (Measure D-xylose) Kidneys->Urine Gastroparesis Delayed Gastric Emptying Gastroparesis->Stomach Slows transit SIBO SIBO (Bacterial Metabolism) SIBO->Small_Intestine Reduces available D-xylose Renal_Impairment Renal Impairment Renal_Impairment->Kidneys Decreases excretion Collection_Error Incomplete Urine Collection Collection_Error->Urine Lowers measured D-xylose

Pathway of this compound metabolism and sites of common interferences.

III. Experimental Protocols

A meticulous adherence to the experimental protocol is crucial for obtaining accurate and reproducible results.

Patient Preparation Checklist
  • Fasting: The patient must fast for at least 8-12 hours prior to the test. Water is permitted.

  • Dietary Restrictions: For 24 hours before the test, the patient should avoid foods high in pentose, such as fruits, jams, and pastries.

  • Medication Review: Review the patient's current medications for any drugs that may interfere with the test. This includes:

    • Prokinetic agents (e.g., metoclopramide, domperidone, erythromycin) which can accelerate gastric emptying.[7][8]

    • Anticholinergic drugs and opioids which can delay gastric emptying.[7]

    • Drugs affecting renal function (a comprehensive list should be considered, including certain antibiotics, antihypertensives, and diuretics).[9]

Standard Operating Procedure for this compound Urine Test
  • Pre-Test Preparation:

    • Confirm the patient has adhered to the fasting and dietary restrictions.

    • Record all concomitant medications.

  • Baseline Urine Sample:

    • The patient should completely empty their bladder. This urine is discarded and the time is recorded as the start of the test.[1]

  • This compound Administration:

    • Dissolve 0.45 grams of this compound in 100-250 mL of water.

    • The patient should drink the entire solution.

  • Urine Collection:

    • Collect all urine produced for the next 5 hours in a single container.[1]

    • It is critical to collect every void during this period.

  • Sample Processing:

    • At the end of the 5-hour collection period, measure the total volume of urine.

    • Aliquot a portion of the well-mixed urine for D-xylose analysis.

    • Store the aliquot appropriately as per laboratory guidelines until analysis.

  • D-xylose Quantification:

    • Analyze the urine aliquot for D-xylose concentration using a validated automated assay.

  • Calculation of Total D-xylose Excretion:

    • Total D-xylose (mg) = D-xylose concentration (mg/mL) x Total urine volume (mL).

IV. Quantitative Data on Interferences

While precise quantitative data for every interference is not always available, the following table summarizes known impacts.

InterferenceEffect on D-xylose ExcretionQuantitative Impact (where available)
Moderate Renal Impairment DecreasedThe absorption half-life of D-xylose is prolonged from approximately 31 minutes in normal subjects to 62 minutes. The elimination half-life is prolonged from about 75 minutes to 138 minutes.[3]
Chronic Renal Failure Markedly DecreasedNonrenal clearance of D-xylose is significantly reduced. The absorption rate is slower, and the extent of absorption is less compared to individuals with normal renal function.[10]
Small Intestinal Bacterial Overgrowth (SIBO) DecreasedThe extent of the decrease is variable and depends on the type and quantity of bacteria present. Some gram-negative bacteria are known to metabolize xylose.[6]
Delayed Gastric Emptying DecreasedThe magnitude of the effect depends on the severity of the delay.
Prokinetic Drugs (e.g., Metoclopramide) Increased rate of absorptionMay lead to a faster initial excretion of D-xylose. The overall effect on the 5-hour total excretion is not well-quantified for the this compound test specifically.[7]
Anticholinergic Drugs/Opioids Decreased rate of absorptionMay lead to a slower and lower excretion of D-xylose within the 5-hour window.[7]

Disclaimer: This information is intended for technical support and troubleshooting purposes for research and professional use. It is not a substitute for clinical judgment. All diagnostic results should be interpreted in the context of the patient's complete clinical picture.

References

Troubleshooting unexpected results in Gaxilose urine analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Question: What could cause unexpectedly low D-xylose levels in the urine of a subject with suspected normal lactase activity?

Answer:

Unexpectedly low D-xylose levels, which could lead to a false positive result for hypolactasia, can be caused by several pre-analytical and physiological factors. It is crucial to investigate these potential causes before concluding that the subject has lactase deficiency.

Troubleshooting Steps:

  • Verify Sample Collection and Handling: Incomplete or incorrect urine collection is a primary source of error. Ensure the entire urine volume over the 5-hour period was collected.[1]

  • Assess Renal Function: Impaired kidney function can significantly decrease the excretion of D-xylose into the urine, leading to falsely low results.[1][2][3] In patients with renal insufficiency, the elimination half-life of D-xylose is prolonged.[2][4]

  • Investigate Gastrointestinal Motility: Delayed gastric emptying can slow the transit of Gaxilose to the small intestine, resulting in a delayed and potentially reduced absorption of D-xylose within the 5-hour collection window.[1]

  • Check for Dehydration: Dehydration can lead to reduced urine output and may affect the concentration and total amount of D-xylose excreted.[1]

  • Review Concomitant Medications: Certain medications can interfere with the test. While specific interactions with this compound are not extensively documented, drugs affecting gastrointestinal motility or renal function are of particular concern.[5]

2. Question: What factors might lead to unexpectedly high D-xylose levels in urine, potentially masking lactase deficiency (a false negative result)?

Answer:

While less common, unexpectedly high D-xylose levels can occur. Investigating these possibilities is important for an accurate diagnosis.

Troubleshooting Steps:

  • Rule out Small Intestinal Bacterial Overgrowth (SIBO): Some studies suggest that SIBO can lead to false-positive results in other carbohydrate absorption tests, and it's a possibility to consider in the context of unexpected this compound test results.[6][7][8] However, some research indicates that SIBO might lead to decreased D-xylose excretion.[6] Further investigation is warranted if SIBO is suspected.

  • Dietary Review: Ensure the patient adhered to the pre-test dietary restrictions. Ingestion of foods high in pentose (a sugar similar to D-xylose) within 24 hours of the test could theoretically interfere with the results.[9] These foods include fruits, jams, jellies, and pastries.[9]

  • Recent Antibiotic Use: Recent administration of antibiotics can alter the gut microbiota, which might influence the test results, potentially leading to false negatives in other lactose intolerance tests.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound urine analysis.

Table 1: this compound Urine Test Diagnostic Cut-off Values

Analytical MethodCut-off Value for Hypolactasia Diagnosis (5-hour urine collection)Reference
Phloroglucinol-based Colorimetric Assay< 37.87 mg[10]
Enzymatic Assay< 19.18 mg[10][11]

Table 2: Potential Factors Influencing D-xylose Excretion

FactorEffect on Urinary D-xylose LevelsQuantitative Impact (if available)References
Renal Impairment Decreased Absorption half-life prolonged from 31 +/- 12 mins (normal) to 62 +/- 23 mins. Elimination half-life prolonged from 75 +/- 11 mins (normal) to 138 +/- 39 mins.[2][4]
Delayed Gastric Emptying Decreased (within the 5-hour window)Can lead to flatter absorption curves and delayed peak excretion.[12]
Dehydration Decreased Reduced urine output can lead to lower total excreted D-xylose.[1]
Incomplete Urine Collection Decreased The result is directly dependent on the total volume of urine collected over 5 hours.[1]
Small Intestinal Bacterial Overgrowth (SIBO) Variable/Conflicting May lead to false positives in other lactose intolerance tests. Some evidence suggests it could decrease D-xylose absorption.[1][6][7]
Recent Antibiotic Use Potential for False Negative Can alter gut microbiota, potentially affecting test results.[1]
Ingestion of Pentose-rich Foods Potential for Interference Foods like fruits, jams, and pastries should be avoided 24 hours before the test.[9]

Experimental Protocols

1. This compound Urine Analysis Protocol

This protocol outlines the standardized procedure for conducting the this compound urine test for the diagnosis of hypolactasia.

Patient Preparation:

  • The patient should fast for 8-12 hours overnight before the test. Water is permitted.[9]

  • For 24 hours prior to the test, the patient should avoid foods high in pentose, such as fruits, jams, jellies, and pastries.[9]

  • Review the patient's current medications. Drugs such as aspirin and indomethacin may need to be temporarily discontinued as they can interfere with D-xylose test results.[9]

Test Administration:

  • At the beginning of the test, the patient must completely empty their bladder, and this urine is discarded. The time is recorded as the start of the 5-hour collection period.[1][13]

  • A single oral dose of 0.45 g of this compound, dissolved in 100-250 mL of water, is administered to the patient.[1][14]

Urine Collection:

  • All urine voided over the next 5 hours must be collected in a single container.[1][13][14]

  • It is critical to collect the entire volume of urine during this period.

  • The collection container should be kept refrigerated during the collection period.[13]

  • At the end of the 5-hour period, the patient should empty their bladder one final time and add this urine to the collection container.[13]

Sample Processing:

  • The total volume of the 5-hour urine collection is measured and recorded. This is essential for the final calculation.[1]

  • Aliquots of the collected urine are then used for the quantification of D-xylose.

2. D-xylose Quantification in Urine (Enzymatic Method)

This protocol describes a validated enzymatic method for the quantification of D-xylose in urine samples.[10][11]

Principle:

This method utilizes a xylose dehydrogenase enzyme that catalyzes the oxidation of D-xylose, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-xylose concentration in the sample.[11]

Reagents and Materials:

  • Urine sample from the this compound test

  • D-xylose standards

  • Xylose dehydrogenase enzyme

  • NAD+ solution

  • Reaction buffer (e.g., phosphate buffer)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Automated analyzer (optional, as the method is automatable)[10]

Procedure:

  • Prepare a standard curve using known concentrations of D-xylose.

  • Mix the urine sample (or standard) with the reaction buffer and NAD+ solution in a cuvette.

  • Initiate the reaction by adding the xylose dehydrogenase enzyme.

  • Monitor the change in absorbance at 340 nm over time.

  • The rate of change in absorbance is used to calculate the concentration of D-xylose in the urine sample by comparing it to the standard curve.

  • The total amount of D-xylose excreted is calculated by multiplying the concentration by the total urine volume collected over the 5-hour period.

Visualizations

Gaxilose_Metabolism_and_Analysis cluster_ingestion Oral Administration cluster_digestion Small Intestine cluster_absorption_excretion Absorption & Excretion cluster_analysis Laboratory Analysis This compound This compound (0.45g) in water Lactase Lactase Enzyme This compound->Lactase substrate Hydrolysis Hydrolysis Lactase->Hydrolysis catalyzes Galactose Galactose Hydrolysis->Galactose D_Xylose D-Xylose Hydrolysis->D_Xylose Absorption Absorption into Bloodstream D_Xylose->Absorption Kidneys Kidneys Absorption->Kidneys Urine 5-Hour Urine Collection Kidneys->Urine excretion Quantification D-xylose Quantification Urine->Quantification Result Result (mg of D-xylose) Quantification->Result

Caption: Workflow of this compound analysis from ingestion to result.

Troubleshooting_Low_Dxylose cluster_preanalytical Pre-analytical Checks cluster_physiological Physiological Factors cluster_conclusion Conclusion Start Unexpectedly Low Urinary D-xylose Result CheckCollection Verify complete 5-hour urine collection? Start->CheckCollection CheckProtocol Confirm correct this compound dose and patient fasting? CheckCollection->CheckProtocol Yes ReRun Consider re-running the test with corrected protocol CheckCollection->ReRun No CheckRenal Assess renal function (e.g., creatinine clearance)? CheckProtocol->CheckRenal Yes CheckProtocol->ReRun No CheckGI Evaluate for delayed gastric emptying? CheckRenal->CheckGI Normal FalsePositive Potential False Positive (Consider alternative diagnostics) CheckRenal->FalsePositive Impaired CheckHydration Assess hydration status? CheckGI->CheckHydration Normal CheckGI->FalsePositive Delayed CheckHydration->FalsePositive Dehydrated TruePositive Result likely indicates Hypolactasia CheckHydration->TruePositive Normal

Caption: Decision tree for troubleshooting low D-xylose results.

References

Gaxilose Test Technical Support Center: Impact of Renal Function on D-xylose Excretion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of renal function on D-xylose excretion in the Gaxilose test.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the this compound test and how does it work?

The this compound test is a non-invasive diagnostic tool for assessing lactase activity.[1][2] this compound (4-galactosylxylose) is a synthetic disaccharide composed of galactose and D-xylose.[3] When administered orally, it is hydrolyzed by the lactase enzyme in the small intestine into its constituent monosaccharides: galactose and D-xylose.[2][3] The liberated D-xylose is then absorbed into the bloodstream and subsequently excreted in the urine.[3][4] The amount of D-xylose quantified in the urine over a specific period is directly proportional to the intestinal lactase activity.[3]

Q2: My this compound test results show low urinary D-xylose excretion, suggesting lactase deficiency, but the clinical picture is inconsistent. What could be the issue?

Low urinary D-xylose excretion can be a true indicator of lactase deficiency, but it can also be a "false positive" result due to factors unrelated to lactase activity. One of the most significant factors is impaired renal function.[3][5] Since D-xylose is primarily cleared from the body by the kidneys, any reduction in renal function can lead to decreased urinary excretion of D-xylose, mimicking the result of poor absorption due to lactase deficiency.[3][5]

Other potential causes for unexpectedly low D-xylose excretion include:

  • Incomplete Urine Collection: Failure to collect all urine over the specified 5-hour period will lead to an underestimation of total D-xylose excretion.[3]

  • Dehydration: Reduced urine output due to dehydration can affect the amount of D-xylose excreted within the collection window.[3]

  • Bacterial Overgrowth: Bacteria in the small intestine can metabolize D-xylose, reducing the amount available for absorption and subsequent excretion.[3]

  • Slow Gastric Emptying: Delayed passage of this compound from the stomach to the small intestine can result in lower D-xylose absorption and excretion within the test timeframe.[3]

Q3: How can I determine if low D-xylose excretion in a this compound test is due to renal impairment?

To investigate the potential impact of renal function on your this compound test results, consider the following steps:

  • Assess Renal Function: The most direct method is to evaluate the subject's renal function. This is typically done by measuring serum creatinine and calculating the estimated glomerular filtration rate (eGFR).

  • Correlate with Expected Excretion: Compare the subject's urinary D-xylose levels with expected values for their level of renal function (see Data Presentation section).

  • Blood D-xylose Levels: If available, measuring blood D-xylose levels can be informative. In a subject with normal intestinal absorption but impaired renal function, blood D-xylose levels may be normal or even elevated, while urinary excretion is low.[6]

Q4: Are there any substances that can interfere with the this compound test?

Yes, certain substances can potentially interfere with the this compound test by affecting D-xylose absorption or excretion. While specific interaction studies with this compound are limited, data from D-xylose absorption tests suggest that the following should be considered:

  • Antibiotics: Recent use of antibiotics can alter the gut microbiota, which may affect the interpretation of the test, especially if bacterial overgrowth is a consideration.[3]

  • Medications Affecting Gastric Emptying: Drugs that slow down gastric emptying may delay the delivery of this compound to the small intestine, potentially leading to lower D-xylose excretion within the 5-hour window.[3]

It is recommended to review all current medications of the subject prior to conducting the test.

Q5: The urinary D-xylose levels in my experiment are borderline. How should I interpret these results?

Borderline results can be challenging to interpret. The established cut-off for lactose malabsorption in some automated assays is 19.18 mg of D-xylose in the 5-hour urine collection.[3] If results are close to this threshold, it is crucial to consider the possibility of influencing factors such as:

  • Mild renal impairment.

  • Slight inaccuracies in urine collection.

  • The subject's hydration status.

In such cases, repeating the test with strict adherence to the protocol or using a complementary diagnostic method, such as a hydrogen breath test, may be beneficial.[1][4]

Data Presentation

The following table summarizes the kinetic parameters of D-xylose in individuals with normal versus impaired renal function. This data highlights the significant impact of renal function on D-xylose elimination.

ParameterNormal Renal FunctionImpaired Renal FunctionReference
D-xylose Absorption 69.4% ± 13.6%77.4% ± 14.8% (uncomplicated renal impairment)[5][7]
48.6% (chronic renal failure requiring dialysis)[8]
D-xylose Absorption Half-life 31 ± 12 minutes62 ± 23 minutes[5][7]
D-xylose Elimination Half-life 75 ± 11 minutes138 ± 39 minutes[5][7]
Urinary Excretion (of absorbed dose) ~50%Significantly Reduced[5]

Experimental Protocols

Detailed Methodology for the this compound Test

This protocol is synthesized from established clinical trial and diagnostic laboratory procedures.[1][3][9]

1. Subject Preparation:

  • Subjects should fast overnight (8-12 hours) before the test. Water is permitted.

  • The subject should empty their bladder in the morning before the test begins, and this urine is discarded.

2. This compound Administration:

  • A single oral dose of 0.45 g of this compound is administered.[1][3]

  • The this compound powder should be dissolved in 100-250 mL of water.

3. Urine Collection:

  • All urine produced over the next 5 hours must be collected.[1][3]

  • It is critical to ensure the completeness of the urine collection for accurate results. The total volume of urine should be recorded.[3]

  • Some protocols may involve separate collections for different time intervals (e.g., 0-4 hours and 4-5 hours).[1][4]

4. Sample Analysis:

  • The collected urine is analyzed to quantify the total amount of D-xylose excreted.

  • The result is typically reported in mg of D-xylose per 5-hour urine collection.

5. Interpretation of Results:

  • A common cut-off point for diagnosing lactose malabsorption is a urinary D-xylose excretion of less than 19.18 mg in 5 hours.[3]

  • Results should always be interpreted in the context of the subject's clinical history and, crucially, their renal function status.

Mandatory Visualization

Gaxilose_Test_Workflow cluster_protocol This compound Test Protocol Oral this compound Administration Oral this compound Administration Lactase Hydrolysis Lactase Hydrolysis Oral this compound Administration->Lactase Hydrolysis in small intestine D-xylose Absorption D-xylose Absorption Lactase Hydrolysis->D-xylose Absorption Urinary Excretion Urinary Excretion D-xylose Absorption->Urinary Excretion via kidneys Quantification Quantification Urinary Excretion->Quantification 5-hour collection

Caption: Experimental workflow of the this compound test.

Renal_Function_Impact cluster_interpretation Impact of Renal Function on D-xylose Excretion Absorbed D-xylose Absorbed D-xylose Normal Renal Function Normal Renal Function Absorbed D-xylose->Normal Renal Function Impaired Renal Function Impaired Renal Function Absorbed D-xylose->Impaired Renal Function Normal D-xylose Excretion Normal D-xylose Excretion Normal Renal Function->Normal D-xylose Excretion Reduced D-xylose Excretion Reduced D-xylose Excretion Impaired Renal Function->Reduced D-xylose Excretion Accurate Lactase Assessment Accurate Lactase Assessment Normal D-xylose Excretion->Accurate Lactase Assessment False Positive for Malabsorption False Positive for Malabsorption Reduced D-xylose Excretion->False Positive for Malabsorption

Caption: Logical relationship between renal function and D-xylose excretion.

References

Gaxilose Test Technical Support Center: Enhancing Diagnostic Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the Gaxilose test, a non-invasive method for diagnosing hypolactasia (lactase deficiency). Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the sensitivity and specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound test?

The this compound test is a diagnostic tool for evaluating lactase activity. It involves the oral administration of this compound (4-O-β-D-galactopyranosyl-D-xylose), a synthetic disaccharide that is a substrate for the lactase-phlorizin hydrolase enzyme in the small intestine.[1] If lactase is present and active, it hydrolyzes this compound into galactose and D-xylose. The D-xylose is then absorbed, and a portion is excreted in the urine. The amount of D-xylose in a collected urine sample is directly proportional to the lactase activity in the small intestine.[1][2] Low levels of urinary D-xylose suggest hypolactasia.

Q2: What are the primary advantages of the this compound test over other methods for diagnosing lactose intolerance?

The this compound test offers several advantages, including its non-invasive nature and simplicity.[2] Unlike intestinal biopsies, which are invasive and costly, the this compound test only requires a urine sample.[2] Compared to the hydrogen breath test (HBT), the this compound test is often better tolerated by patients as it does not typically induce the gastrointestinal symptoms associated with a lactose load.[2] Furthermore, some studies have shown the this compound test to have higher sensitivity and specificity than the HBT.[3]

Q3: What is the standard protocol for the urine-based this compound test?

The standard protocol involves the oral administration of 0.45g of this compound dissolved in water.[3][4] Urine is then collected over a 4 to 5-hour period.[3][4] The total volume of urine is measured, and the concentration of D-xylose is determined to calculate the total amount excreted.

Q4: Can the this compound test be used in pediatric and elderly populations?

Yes, the this compound test has been and is currently being studied in both pediatric and elderly populations. Clinical trials are evaluating its effectiveness for diagnosing lactose intolerance in children aged 5 to 11 years.[4][5] The test has also been validated in adult and elderly patients.[4] However, it is important to consider that age-related physiological changes, such as decreased renal function in the elderly, could potentially influence the results.

Troubleshooting Guide

This guide addresses common issues that may lead to inaccurate this compound test results and provides steps for mitigation.

Issue 1: Unexpectedly Low D-xylose Levels (Potential False Negative)

Potential Cause Explanation Recommended Action
Incomplete Urine Collection A significant portion of the excreted D-xylose may be missed if the urine collection is not complete over the specified 4-5 hour period.Emphasize the importance of collecting all urine during the designated time frame. If incomplete collection is suspected, the test should be repeated.
Rapid Gastrointestinal Transit If this compound passes through the small intestine too quickly, there may be insufficient time for lactase to act on the substrate, leading to reduced D-xylose absorption.Inquire about any recent episodes of diarrhea or conditions that may accelerate gut transit. Consider re-testing when the patient's condition has stabilized.
Concurrent Use of Certain Medications Medications that increase gastrointestinal motility (e.g., prokinetics) can reduce the time available for this compound hydrolysis and D-xylose absorption.[6]Review the subject's current medications. If possible, and in consultation with a physician, discontinue interfering medications for a suitable period before the test.
Malabsorption of D-xylose In some rare cases, a patient may have a separate condition that impairs the absorption of D-xylose in the small intestine.If D-xylose malabsorption is suspected, a direct D-xylose absorption test (without this compound) may be warranted to investigate this possibility.

Issue 2: Unexpectedly High D-xylose Levels (Potential False Positive)

Potential Cause Explanation Recommended Action
Impaired Renal Function Reduced kidney function can lead to decreased excretion of D-xylose, causing it to accumulate in the blood and potentially leading to an inaccurate interpretation of urinary levels if not accounted for.[6][7] The test is generally not recommended for patients with severe kidney disease.[2]Screen subjects for renal impairment before the test. In cases of known or suspected kidney disease, results should be interpreted with caution, and a serum-based this compound test may be a more reliable alternative.[3]
Small Intestinal Bacterial Overgrowth (SIBO) Some bacteria in the small intestine may be capable of hydrolyzing this compound, leading to the release and absorption of D-xylose, which would not be attributable to the patient's lactase activity.[2]If SIBO is suspected based on clinical symptoms, a breath test for SIBO should be considered prior to the this compound test.
Slow Gastric Emptying Delayed emptying of the stomach contents can lead to a slower and more prolonged absorption of D-xylose, which might affect the concentration in the 4-5 hour urine collection window.[2]Inquire about symptoms of gastroparesis. For patients with known or suspected slow gastric emptying, extending the urine collection period may be considered, although this would be a deviation from the standard protocol and should be noted.
Incorrect Urine Volume Measurement An overestimation of the total urine volume will lead to a falsely elevated calculation of total D-xylose excretion.Ensure accurate measurement of the total urine volume collected. Use calibrated measurement tools.

Data on this compound Test Performance

The following table summarizes the sensitivity and specificity of the this compound test in comparison to other diagnostic methods for hypolactasia.

Diagnostic Test Sensitivity Specificity Reference
This compound Test (Urine) >90%>90%[3]
This compound Test (Serum) >90%>90%[3]
Hydrogen Breath Test (HBT) 69% - 85%69% - 85%[3]
Blood Glucose Test (after lactose challenge) 69% - 85%69% - 85%[3]
Genetic Testing (C/T-13910 polymorphism) Lower than this compound testHigh[3]
This compound Test (vs. Genetic Testing) 82%68%[8]

Note: Sensitivity and specificity can vary between studies and patient populations.

Experimental Protocols

Standard this compound Urine Test Protocol

  • Patient Preparation: The patient should fast overnight. The first morning urine should be voided and discarded.[2]

  • This compound Administration: Administer 0.45g of this compound dissolved in 100-250 mL of water.[2]

  • Urine Collection: Collect all urine for the next 5 hours in a single container.[2]

  • Sample Processing: Measure and record the total volume of urine collected.

  • D-xylose Quantification: Analyze a urine aliquot for D-xylose concentration using a validated method (see below).

  • Calculation: Calculate the total amount of D-xylose excreted in milligrams. A common cut-off point to determine lactose malabsorption is 19.18 mg of xylose in the 5-hour urine collection.[2]

Improved Method for D-xylose Quantification (Modified Phloroglucinol Assay)

This modified colorimetric assay enhances the sensitivity for detecting low concentrations of D-xylose.[9]

  • Reagent Preparation:

    • Phloroglucinol Color Reagent: Prepare fresh and use within 5 hours. The reagent consists of phloroglucinol in a mixture of acetic acid and hydrochloric acid.[9][10]

    • D-xylose Standards: Prepare a series of D-xylose standards with concentrations ranging from 0.125 to 5.0 mg/L.[9]

  • Sample Preparation:

    • Urine: Dilute urine samples as needed (e.g., 1:100 with deionized water).[10]

    • Serum (if applicable): Deproteinize serum samples.[9]

  • Assay Procedure:

    • Pipette 50 µL of the prepared sample (urine, serum, or standard) into a test tube.

    • Add 50 µL of deionized water.

    • Add 1.9 mL of the phloroglucinol color reagent.

    • Incubate all tubes at 100°C for exactly 4 minutes.

    • Immediately cool the tubes to room temperature in a water bath.

    • Read the absorbance at 554 nm.[9]

  • Data Analysis:

    • Construct a standard curve using the absorbance readings of the D-xylose standards.

    • Determine the D-xylose concentration in the samples from the standard curve.

    • Calculate the total D-xylose excreted, taking into account the dilution factor and total urine volume.

Visualizations

Gaxilose_Test_Workflow cluster_patient Patient Preparation cluster_administration Test Administration cluster_collection Sample Collection cluster_lab Laboratory Analysis start Overnight Fast void Discard First Morning Urine start->void This compound Administer 0.45g this compound in Water void->this compound collect Collect All Urine for 5 Hours This compound->collect measure_vol Measure Total Urine Volume collect->measure_vol quantify Quantify D-xylose Concentration measure_vol->quantify calculate Calculate Total D-xylose Excreted quantify->calculate interpret Interpret Results vs. Cut-off calculate->interpret Gaxilose_Metabolism_Pathway cluster_ingestion Oral Ingestion cluster_intestine Small Intestine cluster_absorption_excretion Absorption & Excretion This compound This compound lactase Lactase Enzyme This compound->lactase Substrate hydrolysis Hydrolysis lactase->hydrolysis Catalyzes galactose Galactose hydrolysis->galactose dxylose D-xylose hydrolysis->dxylose absorption Absorption into Bloodstream dxylose->absorption urine Excretion in Urine absorption->urine Troubleshooting_Logic cluster_low Low Result Investigation cluster_high High Result Investigation start Unexpected this compound Test Result low_result Low D-xylose (Potential False Negative) start->low_result high_result High D-xylose (Potential False Positive) start->high_result urine_collection Check Urine Collection Protocol low_result->urine_collection gi_motility Assess GI Motility (Diarrhea?) low_result->gi_motility meds Review Concurrent Medications low_result->meds renal Evaluate Renal Function high_result->renal sibo Consider SIBO high_result->sibo gastric_emptying Assess Gastric Emptying high_result->gastric_emptying

References

Factors leading to false positives/negatives with Gaxilose.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during Gaxilose-based experiments for the diagnosis of lactose malabsorption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known by its trade name "Lactophan," is a synthetic derivative of lactose designed as a diagnostic agent for lactose malabsorption.[1] Its mechanism of action is based on the activity of the lactase enzyme in the small intestine. When administered orally, this compound is hydrolyzed by lactase into two metabolites: galactose and D-xylose.[1] The D-xylose is then absorbed into the bloodstream and subsequently excreted in the urine. In individuals with normal lactase activity, a higher amount of D-xylose is excreted, while in those with lactase deficiency, the excretion is significantly lower.[1]

Q2: What is the standard experimental protocol for the this compound test?

The standard protocol for the this compound test involves the oral administration of a 0.45 g dose of this compound dissolved in water to a fasting patient.[2][3] The patient should discard the first morning urine before ingesting the this compound solution. All urine is then collected for a period of 5 hours.[2][3] The total volume of the collected urine must be recorded, as it is essential for the final calculation of the amount of excreted D-xylose.[2]

Q3: What are the known contraindications for the this compound test?

The primary contraindications for the use of this compound include known allergies to any component of the formulation and severe renal impairment.[1] Patients with severe kidney disease, portal hypertension, myxedema, or a history of total gastrectomy and/or vagotomy are not recommended to undergo the test.[2]

Troubleshooting Guide: False Positives

A false positive result indicates lactase deficiency when the individual has normal lactase activity. This is characterized by a lower than expected urinary D-xylose level.

Q4: My results indicate a higher level of D-xylose excretion than expected, suggesting a false positive. What are the potential causes?

Several factors can lead to a false-positive result with the this compound test. These are summarized in the table below and detailed in the following sections.

FactorMechanism
Incorrect Urine Collection Incomplete urine collection or inaccurate volume measurement leads to a falsely elevated calculated D-xylose concentration.[2]
Dehydration Reduced urine output can lead to a higher concentration of D-xylose in the collected sample.[2]
Renal Impairment Decreased kidney function impairs the excretion of D-xylose, causing it to accumulate in the body and be excreted over a longer period, potentially leading to an inaccurate result within the 5-hour window.[1]
Ascites The accumulation of fluid in the abdomen can alter the volume of distribution of water-soluble compounds like D-xylose, potentially affecting its concentration in urine.
Urinary Retention Incomplete emptying of the bladder can lead to an inaccurate measurement of the total D-xylose excreted within the collection period.[2]
Small Intestinal Bacterial Overgrowth (SIBO) Bacteria in the small intestine can metabolize this compound, leading to the release and absorption of D-xylose, independent of lactase activity.[4][5]
Slow Gastric Emptying Delayed passage of this compound from the stomach to the small intestine can result in a delayed and potentially reduced absorption and excretion of D-xylose within the designated timeframe.[2]
Advanced Age Age-related decline in renal function and changes in gastrointestinal motility can contribute to altered D-xylose excretion.[2]
Medications Prokinetics and antispasmodics can alter gastrointestinal motility, affecting the time this compound is available for hydrolysis and absorption.[1]
Detailed Troubleshooting for False Positives

Issue: Suspected Incorrect Urine Collection

  • Q5: What constitutes incorrect urine collection and how can it be rectified? A pre-analytical error, such as failing to collect all urine within the 5-hour window or inaccurately recording the total volume, is a significant source of error.[2] If a collection is known to be incomplete, the test should be repeated. It is crucial to provide clear instructions to the patient to collect every void during the 5-hour period.

Issue: Patient with Renal Impairment

  • Q6: How does renal impairment affect this compound test results? Severe renal impairment is a contraindication for the this compound test.[1] Impaired kidney function reduces the clearance of D-xylose from the blood, leading to its retention and a lower concentration in the urine collected over 5 hours, which could be misinterpreted as lactase deficiency.

Issue: Patient with Small Intestinal Bacterial Overgrowth (SIBO)

  • Q7: What is the mechanism by which SIBO causes a false positive? In SIBO, an excessive number of bacteria are present in the small intestine. These bacteria can ferment carbohydrates. It is plausible that these bacteria can hydrolyze this compound, releasing D-xylose for absorption. This bacterial-mediated hydrolysis would be independent of the patient's own lactase activity, leading to an artificially high level of D-xylose in the urine.[4][5]

Troubleshooting Guide: False Negatives

A false negative result indicates normal lactase activity when the individual is lactase deficient. This is characterized by a higher than expected urinary D-xylose level.

Q8: My results suggest normal lactase activity, but the clinical picture points towards lactose intolerance. What could cause a false negative?

False negatives are a known limitation of the this compound test. The identified causes are summarized in the table below.

FactorMechanismQuantitative Data
Recent Antibiotic Use Antibiotics can alter the gut microbiota, which may indirectly influence the environment of the small intestine and potentially affect the test outcome.[4]Data not available
Bacterial Adaptation The intestinal microbiota can adapt to regular lactose ingestion, which might influence the handling of this compound.[4]Data not available
Lower Specificity Compared to Genetic Testing Studies have shown that the this compound test can have a high rate of false negatives when compared to genetic testing for lactase non-persistence.One study reported a false negative rate of 32% and a specificity of 68% for the this compound test compared to the C/T-13910 genetic test.[4][6]

Experimental Protocols & Data

This compound Test Protocol
  • Patient Preparation: The patient should fast for at least 8 hours prior to the test. Water is permitted. Certain medications that affect gastrointestinal motility should be discontinued as advised by a physician.[1]

  • Baseline Urine Sample: The patient should completely empty their bladder in the morning and discard this urine.[2]

  • This compound Administration: A 0.45 g dose of this compound is dissolved in 200-250 mL of water and ingested by the patient.[2][3]

  • Urine Collection: All urine produced over the next 5 hours is collected in a single container.[2][3]

  • Volume Measurement: At the end of the 5-hour period, the total volume of the collected urine is measured and recorded.

  • Sample Analysis: An aliquot of the collected urine is analyzed for D-xylose concentration. The total amount of D-xylose excreted is calculated by multiplying the concentration by the total urine volume.

Visualizations

Gaxilose_Metabolism_and_Excretion cluster_ingestion Oral Administration cluster_small_intestine Small Intestine cluster_circulation Systemic Circulation cluster_excretion Renal Excretion This compound This compound (0.45g) Lactase Lactase Enzyme This compound->Lactase Hydrolysis Galactose Galactose Lactase->Galactose D_xylose D-xylose Lactase->D_xylose Absorption D-xylose Absorption Bloodstream Bloodstream Absorption->Bloodstream D_xylose->Absorption Kidneys Kidneys Bloodstream->Kidneys Filtration Urine Urine (5-hour collection) Kidneys->Urine Excretion

Caption: this compound experimental workflow.

False_Positive_Troubleshooting cluster_preanalytical Pre-analytical Factors cluster_physiological Physiological Factors cluster_actions Corrective Actions start High D-xylose (Potential False Positive) urine_collection Incomplete/inaccurate urine collection? start->urine_collection dehydration Patient dehydrated? start->dehydration renal Renal impairment? start->renal sibo SIBO? start->sibo gastric_emptying Slow gastric emptying? start->gastric_emptying ascites Ascites? start->ascites repeat_test Repeat test with proper collection urine_collection->repeat_test Yes hydrate Ensure adequate hydration dehydration->hydrate Yes contraindicated Test is contraindicated/ interpret with caution renal->contraindicated Yes investigate_sibo Investigate for SIBO sibo->investigate_sibo Yes consider_motility Consider impact of gastric motility gastric_emptying->consider_motility Yes interpret_caution Interpret with caution ascites->interpret_caution Yes

Caption: Troubleshooting logic for false positives.

References

Stability of Gaxilose in solution and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Gaxilose in solution and recommended storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application?

This compound, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic disaccharide.[1][2][3] It serves as a diagnostic agent to assess lactase activity in the small intestine.[4] When administered orally, this compound is hydrolyzed by the enzyme lactase into galactose and D-xylose.[1][2] The subsequent measurement of D-xylose levels in urine or blood provides a direct indication of lactase deficiency, a condition commonly associated with lactose intolerance.[4][5]

Q2: What are the recommended storage conditions for this compound powder and prepared solutions?

Proper storage is crucial to maintain the integrity of this compound. For the solid powder form, long-term storage at -20°C is recommended to ensure stability for up to three years.[1][2] Once in solution, it is advisable to store aliquots at -80°C for up to one year to minimize degradation.[1] For short-term use, solutions may be kept at 0-4°C for a few days to a week, although stability under these conditions should be verified for your specific application.[2]

Data Presentation: Recommended Storage Conditions

FormConditionDurationReference
Powder -20°CUp to 3 years[1][2]
0-4°C (dry, dark)Days to weeks[2]
Solution -80°CUp to 1 year[1]
0-4°CDays to weeks[2]

Q3: What factors can affect the stability of this compound in an aqueous solution?

The stability of the glycosidic bond in this compound is susceptible to several factors, primarily pH and temperature.

  • pH: this compound is prone to acid-catalyzed hydrolysis.[6][7][8] In acidic conditions (low pH), the glycosidic linkage can be cleaved, leading to the formation of its constituent monosaccharides, galactose and xylose. This degradation process is accelerated by heat.[6][7] Neutral to slightly alkaline conditions are generally more favorable for the stability of glycosidic bonds.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation, including hydrolysis.[6][7] Therefore, it is crucial to avoid exposing this compound solutions to high temperatures for extended periods.

Data Presentation: Factors Affecting this compound Solution Stability

FactorEffect on StabilityRecommendation
Acidic pH Promotes hydrolysis of the glycosidic bondMaintain neutral to slightly alkaline pH
High Temperature Accelerates the rate of degradationStore at recommended cool temperatures
Light Exposure Potential for photodegradationStore in amber vials or protect from light

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This could be due to the degradation of your this compound solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your this compound powder and solutions have been stored according to the recommendations (see table above).

  • Check Solution pH: If your experimental protocol involves acidic conditions, consider the possibility of this compound hydrolysis. You may need to prepare fresh solutions or run controls to assess the extent of degradation under your specific conditions.

  • Prepare Fresh Solutions: If there is any doubt about the stability of your stock solution, it is best to prepare a fresh batch from the solid powder.

Issue: How can I determine if my this compound solution has degraded?

The primary chemical degradation pathway for this compound in solution is the hydrolysis of the glycosidic bond.

Mandatory Visualization: this compound Hydrolysis Pathway

Gaxilose_Degradation This compound This compound (4-O-β-D-galactopyranosyl-D-xylose) Products Galactose + D-Xylose This compound->Products Acidic pH, Heat

Caption: Acid-catalyzed hydrolysis of this compound.

You can analytically test for degradation by detecting the presence of the monosaccharide products, galactose and D-xylose. A common method for detecting reducing sugars (like galactose and xylose) is Benedict's test.[8][9]

Experimental Protocols

Protocol: Benedict's Test for this compound Degradation

This protocol can be used to qualitatively assess the degradation of this compound into its reducing sugar components.

Materials:

  • This compound solution to be tested

  • Benedict's reagent[9]

  • Water bath

  • Test tubes

  • Positive control (e.g., glucose or xylose solution)

  • Negative control (e.g., freshly prepared this compound solution or sucrose solution)

Procedure:

  • Add 1 mL of your this compound solution to a test tube.

  • Add 2 mL of Benedict's reagent to the test tube.[9]

  • Prepare positive and negative control tubes in the same manner.

  • Place the test tubes in a boiling water bath for 3-5 minutes.[2]

  • Remove the tubes and observe any color change.

Interpretation of Results:

  • Blue (no change): No significant degradation.

  • Green, yellow, orange, or brick-red precipitate: Indicates the presence of reducing sugars, suggesting that your this compound solution has degraded.[9] The intensity of the color change correlates with the concentration of reducing sugars.[6]

Mandatory Visualization: Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) A Prepare this compound Solution B Divide into Aliquots A->B C1 Condition 1 (e.g., 4°C) B->C1 C2 Condition 2 (e.g., Room Temp) B->C2 C3 Condition 3 (e.g., 37°C) B->C3 D Perform Benedict's Test or Chromatographic Analysis C1->D C2->D C3->D E Compare Results and Determine Stability D->E

References

Quality control measures for the Gaxilose diagnostic assay.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Gaxilose diagnostic assay. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound diagnostic assay?

A1: The this compound diagnostic assay is a non-invasive method for diagnosing lactase deficiency (hypolactasia). This compound (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide that is hydrolyzed by the lactase enzyme in the small intestine into galactose and D-xylose. The amount of D-xylose absorbed and subsequently excreted in the urine is directly proportional to the intestinal lactase activity.[1]

Q2: What is the standard procedure for the this compound test?

A2: The patient orally ingests 0.45 grams of this compound dissolved in water. Urine is then collected over a 5-hour period.[1][2] The total volume of urine is measured, and the concentration of D-xylose is determined to calculate the total amount of D-xylose excreted.

Q3: How are the results of the this compound test interpreted?

A3: The total amount of D-xylose excreted in the urine over 5 hours is used to determine lactase activity. A common cut-off value for diagnosing lactose malabsorption is 19.18 mg of xylose in the 5-hour urine collection.[1] Levels below this threshold are indicative of hypolactasia.

Q4: What are the main advantages of the this compound test compared to other methods for diagnosing lactose intolerance?

A4: The this compound test is non-invasive and generally well-tolerated by patients, with minimal side effects such as bloating or gas.[3] Unlike the lactose tolerance test, it does not require blood sampling.[3] It offers a direct and quantitative measure of lactase activity.[1]

Quality Control Measures

Effective quality control is crucial for ensuring the accuracy and reliability of the this compound diagnostic assay. This involves monitoring the analytical performance of the D-xylose measurement and ensuring proper pre-analytical procedures.

Analytical Quality Control

The accurate quantification of D-xylose in urine is the cornerstone of the this compound assay. The following table summarizes the key quality control parameters for the analytical measurement of D-xylose. These parameters should be established and monitored by the laboratory.

ParameterAcceptance CriteriaFrequency
Linearity R² ≥ 0.995 over the expected concentration rangeDuring initial validation and after major instrument maintenance
Accuracy Recovery of 85-115% for spiked samplesWith each new batch of reagents and periodically as per lab protocol
Precision (Intra-assay) Coefficient of Variation (CV) ≤ 10%With every analytical run
Precision (Inter-assay) Coefficient of Variation (CV) ≤ 15%Monitored across different analytical runs
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracyDetermined during initial validation
Positive Control Within established range (representing normal lactase activity)With every analytical run
Negative Control Within established range (representing lactase deficiency)With every analytical run
Pre-analytical Quality Control

Pre-analytical errors are a significant source of variability in the this compound assay. Adherence to strict collection and handling protocols is essential.

StepKey ConsiderationCommon Errors
Patient Preparation Fasting is required before the test.Patient not fasting, leading to potential interference.
This compound Administration Ensure the full 0.45g dose is consumed.Incomplete ingestion of the this compound solution.
Urine Collection Complete 5-hour urine collection is critical.Incomplete collection (missed voids), incorrect timing.
Volume Measurement Accurate measurement of the total urine volume.Inaccurate volume measurement leading to calculation errors.
Sample Storage Store urine samples appropriately (e.g., frozen) if not analyzed immediately.Improper storage leading to degradation of D-xylose.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the this compound diagnostic assay.

Q5: What should I do if the quality control (QC) values are out of the acceptable range?

A5: If your positive or negative controls fall outside the established acceptance criteria, all patient results from that run are considered invalid. Do not report any patient results. Investigate the potential causes by following the troubleshooting steps outlined in the diagram below.

start QC Out of Range check_reagents Check Reagents: - Expiration dates - Proper storage - Lot numbers start->check_reagents check_instrument Check Instrument: - Calibration - Maintenance logs - Error messages start->check_instrument check_procedure Review Procedure: - Pipetting technique - Incubation times/temps - Calculations start->check_procedure rerun_qc Rerun QC with Fresh Reagents check_reagents->rerun_qc check_instrument->rerun_qc check_procedure->rerun_qc qc_pass QC Passes: Resume Patient Sample Analysis rerun_qc->qc_pass Yes qc_fail QC Fails Again: Contact Technical Support rerun_qc->qc_fail No

Caption: Troubleshooting workflow for out-of-range QC results.

Q6: A patient's result is borderline (close to the 19.18 mg cut-off). How should this be interpreted?

A6: Borderline results should be interpreted with caution. Review the pre-analytical information for any potential errors, such as incomplete urine collection. Consider any medications the patient is taking that might affect gastrointestinal motility or renal function, as these can potentially influence the results.[4] If significant doubt remains, a repeat test or confirmation with an alternative diagnostic method may be warranted.

Q7: What are common causes of unexpectedly low D-xylose levels in a patient expected to have normal lactase activity?

A7: Unexpectedly low D-xylose levels can result from several factors:

  • Incomplete Urine Collection: This is a primary cause of falsely low results. Emphasize the importance of collecting every void during the 5-hour window.

  • Impaired Renal Function: Reduced kidney function can lead to decreased excretion of D-xylose into the urine.[4]

  • Medications: Drugs that alter gastrointestinal motility could potentially affect the absorption of D-xylose.[4]

  • Dehydration: Severe dehydration can lead to reduced urine output and consequently lower total D-xylose excretion.

Q8: Can bacterial overgrowth in the small intestine affect the this compound test results?

A8: While the hydrogen breath test is more susceptible to interference from bacterial overgrowth, it is a potential consideration for the this compound test. Some bacteria may be capable of metabolizing D-xylose, which could theoretically lead to lower levels in the urine.

Experimental Protocol: this compound Diagnostic Assay

This protocol outlines the key steps for performing the this compound diagnostic assay.

1. Patient Preparation:

  • The patient should fast for at least 8 hours prior to the test.

  • Water is permitted during the fasting period and throughout the test.

2. This compound Administration:

  • Dissolve 0.45 grams of this compound in 150-250 mL of water.

  • The patient should drink the entire solution.

3. Urine Collection:

  • The patient should empty their bladder immediately before or after ingesting the this compound solution. This urine is discarded.

  • All urine produced for the next 5 hours must be collected in a single, clean container.

  • It is critical to collect every void during this 5-hour period.

4. Sample Processing:

  • At the end of the 5-hour collection period, measure the total volume of the collected urine and record the value.

  • Aliquot a portion of the urine for D-xylose analysis. If not analyzed immediately, store the aliquot frozen at -20°C or below.

5. D-xylose Quantification:

  • Analyze the urine aliquot for D-xylose concentration using a validated analytical method (e.g., enzymatic assay or a modified phloroglucinol-based assay).

  • Run positive and negative controls with each batch of samples.

6. Calculation of Results:

  • Calculate the total amount of D-xylose excreted using the following formula: Total D-xylose (mg) = D-xylose Concentration (mg/mL) x Total Urine Volume (mL)

This compound Assay Workflow

The following diagram illustrates the complete workflow of the this compound diagnostic assay from patient preparation to result interpretation.

cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase patient_prep Patient Preparation (Fasting) gaxilose_admin This compound Administration (0.45g) patient_prep->gaxilose_admin urine_collection 5-Hour Urine Collection gaxilose_admin->urine_collection volume_measurement Total Urine Volume Measurement urine_collection->volume_measurement sample_aliquot Sample Aliquoting & Storage volume_measurement->sample_aliquot dxylose_analysis D-xylose Quantification sample_aliquot->dxylose_analysis qc_analysis QC Sample Analysis sample_aliquot->qc_analysis calculation Calculation of Total D-xylose dxylose_analysis->calculation qc_analysis->calculation interpretation Result Interpretation (Cut-off: 19.18 mg) calculation->interpretation report Report Generation interpretation->report

Caption: Overview of the this compound diagnostic assay workflow.

References

Addressing variability in Gaxilose test outcomes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Gaxilose test outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the this compound test and what does it measure?

The this compound test is a non-invasive diagnostic tool used to assess lactase-phlorizin hydrolase (lactase) enzyme activity in the small intestine.[1][2] It is used to diagnose hypolactasia (lactase deficiency), the underlying cause of lactose malabsorption.[3]

Q2: How does the this compound test work?

The test is based on the administration of this compound (4-galactosylxylose), a synthetic analogue of lactose.[4] If lactase is present and active in the small intestine, it hydrolyzes this compound into galactose and D-xylose.[2] The D-xylose is then absorbed into the bloodstream and subsequently excreted in the urine.[2] The total amount of D-xylose in the urine is directly correlated with the enzymatic activity of intestinal lactase.[4] Low levels of excreted D-xylose suggest lactase deficiency.[1][3]

dot

Gaxilose_Metabolism cluster_ingestion Oral Administration cluster_intestine Small Intestine cluster_absorption Absorption & Excretion This compound This compound (4-galactosylxylose) Lactase Lactase Enzyme This compound->Lactase Substrate Hydrolysis Hydrolysis Lactase->Hydrolysis Catalyzes Galactose Galactose Hydrolysis->Galactose D_Xylose D-Xylose Hydrolysis->D_Xylose Bloodstream Bloodstream Absorption D_Xylose->Bloodstream Urine Urine Excretion (Measured) Bloodstream->Urine

Caption: this compound Metabolism Pathway.

Q3: What are the typical reference values for the this compound test?

The interpretation of the this compound test depends on the amount of D-xylose excreted in the urine over a 5-hour period following oral administration of a 0.45 g dose. A common cut-off point to distinguish between normal lactase activity and lactose malabsorption is 19.18 mg of xylose.[4]

ResultD-Xylose in 5-hour UrineInterpretation
Normal> 19.18 mgSufficient Lactase Activity
Abnormal< 19.18 mgLactase Deficiency (Hypolactasia)

Note: Reference values may vary slightly between laboratories. Always refer to the specific laboratory's reference range.

Q4: How does the this compound test compare to other methods for diagnosing lactose malabsorption?

Several tests are available for diagnosing lactose malabsorption, each with its own advantages and limitations.[4] The this compound test is considered to have excellent diagnostic performance, with high sensitivity and specificity, often exceeding 90%.[5]

Test MethodPrincipleAdvantagesDisadvantages
This compound Test Measures lactase activity by quantifying D-xylose in urine after this compound administration.[4]Non-invasive, high accuracy, does not cause symptoms.[4][5]Can have false negatives; lower specificity than genetic tests in some studies.[6][7]
Hydrogen Breath Test Measures hydrogen gas produced by colonic bacteria fermenting unabsorbed lactose.[1]Non-invasive, widely used.Can have false positives (bacterial overgrowth) and false negatives (antibiotic use); can cause symptoms.[1][4]
Lactose Tolerance Test Measures blood glucose levels after a lactose load.[4]Assesses both absorption and intolerance symptoms.Lower performance than breath test; limitations in patients with diabetes or slow gastric emptying.[4]
Intestinal Biopsy Direct measurement of lactase enzyme activity in a tissue sample.Considered the reference or "gold standard" method.[4]Invasive, costly, potential for false negatives due to patchy lactase expression.[4]
Genetic Test Detects the C/T-13910 polymorphism associated with lactase persistence/non-persistence.[8]High specificity, not affected by secondary causes.[6]Does not detect secondary hypolactasia; less useful in non-Caucasian populations.[4]

Troubleshooting Guides

This section addresses specific issues that may lead to variability in this compound test outcomes.

Issue 1: Unexpectedly Low D-Xylose Levels (Potential False Negative)

Q: Our results indicate lactase deficiency (<19.18 mg), but clinical context suggests otherwise. What could cause a false negative result?

A: Unexpectedly low D-xylose levels can be caused by several factors that are not related to primary hypolactasia. Consider the following possibilities:

  • Recent Antibiotic Use: Administration of antibiotics prior to the test can alter the gut microbiota and potentially lead to false-negative results.[4]

  • Pre-analytical Errors: Incomplete or incorrectly timed urine collection is a significant source of error.[4] If the full 5-hour urine volume is not collected, the total excreted D-xylose will be underestimated.

  • Secondary Hypolactasia: The test does not distinguish between primary (genetic) and secondary lactase deficiency.[4] Conditions that damage the small intestine mucosa, such as celiac disease, Crohn's disease, or viral gastroenteritis, can lead to temporarily low lactase activity.[9][10]

  • Impaired Renal Function: Since the test relies on the excretion of D-xylose, kidney dysfunction can affect the results.[2][9][11]

dot

Troubleshooting_False_Negative Start Low D-Xylose Result (Suspected False Negative) CheckAntibiotics Recent Antibiotic Use? Start->CheckAntibiotics CheckCollection Urine Collection Protocol Followed? CheckAntibiotics->CheckCollection No ResultFN Result likely a False Negative. Consider re-test. CheckAntibiotics->ResultFN Yes CheckRenal Patient has Renal Impairment? CheckCollection->CheckRenal Yes CheckCollection->ResultFN No CheckSecondary Possibility of Secondary Hypolactasia? CheckRenal->CheckSecondary No CheckRenal->ResultFN Yes CheckSecondary->ResultFN Yes ResultValid Result may be a True Positive. CheckSecondary->ResultValid No

Caption: Troubleshooting Logic for Low D-Xylose Results.

Issue 2: Unexpectedly High D-Xylose Levels (Potential False Positive)

Q: The test result indicates normal lactase function (>19.18 mg), but the subject exhibits clear symptoms of lactose intolerance. What could cause a false positive?

A: This scenario is less common but can occur. Potential causes include:

  • Small Intestinal Bacterial Overgrowth (SIBO): Certain bacteria in the small intestine can consume D-xylose, potentially affecting absorption and leading to inaccurate results.[9][12] While often associated with false positives in older D-xylose absorption tests, its impact on the this compound test should be considered.

  • Failure to Fast: Not adhering to the required 8-12 hour fast can interfere with the test's outcome.[4][10]

  • Laboratory or Analytical Errors: Errors during sample handling, storage, or the analytical measurement of D-xylose can occur.[9] This includes improper equipment calibration or human error in test interpretation.[9]

Issue 3: High Inter-Assay or Inter-Subject Variability

Q: We are observing significant variability in our results across different experiments or subjects. How can we improve the reproducibility of the this compound test?

A: Consistency is key to minimizing variability. A strictly standardized protocol is critical.

  • Standardize Patient Preparation: Ensure all subjects adhere to the same pre-test conditions. This includes an 8-12 hour fast (water is permissible) and a review of medications.[10] Medications known to interfere, such as aspirin or those affecting GI motility, should be discontinued after consulting with a physician.[2][10]

  • Standardize Test Administration: Administer the exact dose of this compound with a standard volume of water.[4]

  • Standardize Sample Collection & Handling: This is the most critical step. Emphasize the importance of collecting all urine for the entire 5-hour period.[4] The total volume of the 5-hour collection must be accurately measured and recorded, as the final result depends on both the D-xylose concentration and the total urine volume.[4] Samples should be stored properly (e.g., at -20°C) until analysis.[13]

Detailed Experimental Protocol: Urine this compound Test

This protocol outlines the standard procedure for conducting the this compound test for the assessment of lactase activity.

1. Patient Preparation

  • Fasting: The patient must fast for a minimum of 8-12 hours prior to the test. Drinking water is permitted.[10]

  • Medication Review: Review and temporarily discontinue any medications that may interfere with the test results, subject to a physician's approval. These can include aspirin, indomethacin, and drugs that alter gastrointestinal motility.[2][10]

  • Rest: The patient should be instructed to rest during the 5-hour test period, as strenuous activity may affect results.[10]

2. Test Administration

  • The patient should empty their bladder completely at the start of the test (Time 0). This initial urine sample is discarded.[4]

  • Immediately after, administer a 0.45 g oral dose of this compound dissolved in 100-250 mL of water.[4]

3. Sample Collection

  • Collect all urine voided over the next 5 hours in a single, clean container.[3][4]

  • It is critical that every urine sample during this 5-hour window is collected to avoid underestimation of D-xylose excretion.[4]

4. Sample Processing and Analysis

  • At the end of the 5-hour collection period, measure the total volume of the collected urine and record it accurately.

  • Thoroughly mix the entire 5-hour urine sample.

  • Take an aliquot (e.g., 10-20 mL) for analysis and store it frozen (at or below -20°C) until it is ready to be assayed.[13]

  • Quantify the D-xylose concentration in the urine aliquot using an automated or validated laboratory assay.[4]

  • Calculate the total D-xylose excreted using the formula:

    • Total D-Xylose (mg) = D-Xylose Concentration (mg/mL) x Total Urine Volume (mL)

dot

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration (Time 0) cluster_collect Phase 3: Collection (0-5 Hours) cluster_analysis Phase 4: Analysis Fasting 8-12 Hour Fast Meds Medication Review Fasting->Meds EmptyBladder Empty Bladder (Discard Urine) Meds->EmptyBladder Adminthis compound Administer 0.45g this compound EmptyBladder->Adminthis compound CollectUrine Collect ALL Urine for 5 Hours Adminthis compound->CollectUrine MeasureVolume Measure & Record Total Volume CollectUrine->MeasureVolume Aliquot Aliquot & Freeze Sample MeasureVolume->Aliquot Assay Quantify D-Xylose Concentration Aliquot->Assay Calculate Calculate Total D-Xylose Excreted Assay->Calculate Interpret Interpret Results Calculate->Interpret

Caption: Standard this compound Test Experimental Workflow.

References

Validation & Comparative

A Head-to-Head Comparison of Gaxilose and Hydrogen Breath Tests for Lactose Intolerance Diagnosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate diagnosis of lactose intolerance is a critical aspect of gastrointestinal research and clinical trial recruitment. This guide provides an in-depth, objective comparison of two prominent diagnostic methods: the Gaxilose test and the hydrogen breath test (HBT), supported by experimental data and detailed protocols.

Lactose intolerance, stemming from a deficiency of the enzyme lactase, affects a significant portion of the global population. The this compound test and the hydrogen breath test are two non-invasive methods employed to diagnose this condition, each with distinct principles and procedures. This guide will dissect these differences to provide a clear comparison of their performance.

Principle of the Tests

The This compound test is a direct measure of lactase activity. It utilizes a synthetic analog of lactose called this compound (4-galactosylxylose). When ingested, this compound is hydrolyzed by intestinal lactase into galactose and D-xylose. The amount of D-xylose absorbed and subsequently excreted in the urine over a five-hour period is directly proportional to the lactase enzyme's activity in the small intestine.[1]

The hydrogen breath test (HBT) , conversely, is an indirect measure of lactose malabsorption. It relies on the metabolic activity of colonic bacteria. When undigested lactose passes into the large intestine, it is fermented by bacteria, producing various gases, including hydrogen. This hydrogen is absorbed into the bloodstream, transported to the lungs, and exhaled. An increase in breath hydrogen concentration after a lactose challenge is indicative of lactose malabsorption.[2][3]

Quantitative Data Comparison

The diagnostic accuracy of both tests has been evaluated in several studies, with some conflicting results. The following table summarizes the available quantitative data on their performance.

Performance MetricThis compound TestHydrogen Breath Test (HBT)Citation(s)
Sensitivity >90% in some studies; 82% in another78-98%[4][5][6]
Specificity >90% in some studies; 68% in another76-100%[4][5][6]

It is important to note that one study found the this compound test to have excellent diagnostic performance with sensitivity and specificity over 90%. However, another study comparing it to genetic testing and clinical criteria reported a lower sensitivity of 82% and a specificity of 68%[5]. A meta-analysis of the hydrogen breath test found an overall sensitivity of 88% and a specificity of 85%[7].

Experimental Protocols

This compound Test Protocol

The this compound test is a relatively simple procedure for the patient.

Patient Preparation:

  • Patients are required to fast for a minimum of 8 hours prior to the test.[1]

  • Specific dietary and medication restrictions may be advised by the clinician, though detailed guidelines are less standardized than for the HBT.

Test Procedure:

  • The patient provides a baseline urine sample.

  • A 0.45g dose of this compound is dissolved in water and ingested by the patient.[6]

  • All urine is collected for the next 5 hours.[6]

  • The total volume of the 5-hour urine collection is measured.

  • The concentration of D-xylose in the urine sample is determined using an analytical method such as a phloroglucinol-based colorimetric assay or an enzymatic assay.[6][8]

  • A total D-xylose excretion below a certain cut-off point (e.g., 19.18 mg) is indicative of hypolactasia.[6]

Hydrogen Breath Test (HBT) Protocol

The HBT requires more extensive patient preparation to ensure accurate results.

Patient Preparation:

  • 4 Weeks Prior: Avoid antibiotics and colonoscopy procedures.[3][9]

  • 1 Week Prior: Discontinue laxatives and promotility drugs.[9]

  • 24 Hours Prior: Adhere to a strict low-fiber diet, avoiding grains, fruits, vegetables, nuts, seeds, and dairy products. Permitted foods typically include baked or broiled chicken or fish, plain white rice, and eggs.[9][10]

  • 12 Hours Prior: Fast completely, with only water permitted.[2][10]

  • Morning of the Test: Brush teeth without swallowing water or toothpaste. Do not smoke or engage in vigorous exercise.[3][9]

Test Procedure:

  • A baseline breath sample is collected by having the patient exhale into a collection bag or device.[2][11]

  • The patient ingests a solution containing a standard dose of lactose (typically 20-25g).[12]

  • Breath samples are collected at regular intervals, usually every 15-30 minutes, for a period of 2 to 3 hours.[11]

  • The hydrogen concentration in each breath sample is measured in parts per million (ppm) using a gas chromatograph or a handheld electrochemical sensor.[12]

  • A rise in breath hydrogen of more than 20 ppm above the baseline value is considered a positive result for lactose malabsorption.[2]

Methodology Visualization

To further clarify the experimental processes, the following diagrams illustrate the workflows of both the this compound test and the hydrogen breath test.

Gaxilose_Test_Workflow cluster_preparation Patient Preparation cluster_procedure Test Procedure prep 8-hour Fast start Baseline Urine Sample ingest Ingest 0.45g This compound Solution start->ingest collect 5-hour Urine Collection ingest->collect measure Measure Urine Volume & D-xylose Concentration collect->measure result Result Interpretation (<19.18mg D-xylose = Hypolactasia) measure->result Hydrogen_Breath_Test_Workflow cluster_preparation Patient Preparation cluster_procedure Test Procedure prep1 4 Weeks: No Antibiotics/ Colonoscopy prep2 1 Week: No Laxatives prep1->prep2 prep3 24 Hours: Low-Fiber Diet prep2->prep3 prep4 12 Hours: Fasting prep3->prep4 start Baseline Breath Sample ingest Ingest Lactose Solution (20-25g) start->ingest collect Breath Sample Collection (every 15-30 min for 2-3h) ingest->collect measure Measure Hydrogen Concentration (ppm) collect->measure result Result Interpretation (>20 ppm rise = Malabsorption) measure->result Diagnostic_Principles cluster_this compound This compound Test cluster_hbt Hydrogen Breath Test gax This compound Ingestion lactase_g Lactase Enzyme (Small Intestine) gax->lactase_g hydrolysis Hydrolysis lactase_g->hydrolysis dxylose D-xylose hydrolysis->dxylose absorption_g Absorption dxylose->absorption_g urine Urine Excretion absorption_g->urine measure_g Measure D-xylose urine->measure_g lac Lactose Ingestion no_lactase Lactase Deficiency (Small Intestine) lac->no_lactase malabsorption Malabsorption no_lactase->malabsorption colon Undigested Lactose (Large Intestine) malabsorption->colon bacteria Bacterial Fermentation colon->bacteria hydrogen Hydrogen (H2) Gas bacteria->hydrogen absorption_h Absorption hydrogen->absorption_h breath Exhaled Breath absorption_h->breath measure_h Measure Hydrogen breath->measure_h

References

A Comparative Analysis of Gaxilose and Lactose Tolerance Tests for the Diagnosis of Lactase Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating lactase deficiency and lactose intolerance, the selection of an appropriate diagnostic tool is critical for accurate and reliable results. This guide provides a detailed comparative analysis of the Gaxilose tolerance test and the traditional lactose tolerance test, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Lactase Deficiency and Diagnostic Approaches

Lactose intolerance, a common digestive disorder, arises from the inability to digest lactose, the primary sugar in milk and dairy products, due to a deficiency of the enzyme lactase-phlorizin hydrolase (lactase) in the small intestine. Accurate diagnosis of lactase deficiency is crucial for clinical management and for the development of therapeutic interventions. The two primary methods for assessing lactase activity are the this compound tolerance test and the lactose tolerance test.

The lactose tolerance test is an indirect method that assesses the body's response to a lactose load. This can be measured by monitoring the subsequent rise in blood glucose levels or by detecting the hydrogen produced by colonic bacteria from undigested lactose. The This compound test , a more recent innovation, utilizes a synthetic substrate for lactase, 4-O-β-D-galactopyranosyl-D-xylose (this compound). The amount of D-xylose absorbed and subsequently excreted in the urine or measured in the serum is directly proportional to the lactase activity in the small intestine.[1][2]

Quantitative Data Comparison

The following table summarizes the key performance metrics of the this compound and lactose tolerance tests based on available clinical data. It is important to note that sensitivity and specificity can vary depending on the study population, the lactose dose used, and the specific protocol employed.

MetricThis compound Tolerance TestLactose Tolerance Test (Blood Glucose)Lactose Tolerance Test (Hydrogen Breath)Reference Standard
Sensitivity >90%[3][4]75% - >80%[5][6]69% - 85%[4]Intestinal Biopsy[4]
Specificity >90%[3][4]96% - >80%[5][6]69% - 85%[4]Intestinal Biopsy[4]
Positive Predictive Value >90%[4]Not consistently reported69% - 85%[4]Intestinal Biopsy[4]
Negative Predictive Value >90%[4]Not consistently reported69% - 85%[4]Intestinal Biopsy[4]
Area Under ROC Curve >0.9[4]0.75 (0.57-0.94)[6]Not consistently reportedIntestinal Biopsy[4]

Note: One study found the this compound test to have a sensitivity of 82% and a specificity of 68% when compared to a genetic test as the reference standard.[6][7] In contrast, a multicenter study using intestinal biopsy as the reference standard reported sensitivity and specificity values of over 90% for the this compound tests.[4] Another study reported the lactose tolerance test (blood glucose) to have a sensitivity of 75% and a specificity of 96%.[5]

Experimental Protocols

This compound Tolerance Test Protocol (Urine-based)

This protocol is based on the administration of a single oral dose of this compound followed by the collection and analysis of urine.

Patient Preparation:

  • Patients should fast for at least 8 hours overnight before the test.[3] Water is permitted.

  • The first morning urine should be discarded to empty the bladder.[3]

Test Administration and Sample Collection:

  • Administer a single oral dose of 0.45 g of this compound dissolved in 100-250 mL of water.[3][4]

  • Collect all urine excreted over the next 5 hours.[3][4] Some protocols may involve separate collections for 0-4 hours and 4-5 hours.[4]

Sample Analysis:

  • Measure the total volume of urine collected.

  • Quantify the concentration of D-xylose in the urine using an automated assay.[3]

  • The total amount of xylose excreted is calculated from the concentration and the total urine volume.[3]

Interpretation:

  • A low level of xylose in the urine (e.g., below a cut-off point of 19.18 mg of xylose in 5 hours) is indicative of lactase deficiency.[3]

  • High levels of urinary xylose suggest normal lactase activity.[8]

Oral Lactose Tolerance Test Protocol (Blood Glucose-based)

This protocol involves the oral administration of a lactose load and subsequent measurement of blood glucose levels.

Patient Preparation:

  • Patients should maintain an unrestricted diet with adequate carbohydrate intake (greater than 150 g per day) for at least three days prior to the test.[9]

  • Fast for 10-16 hours overnight before the test.[9] Water is permitted.

  • Smoking is not permitted during the test.[9]

Test Administration and Sample Collection:

  • Collect a fasting blood sample for a baseline glucose measurement.[9]

  • Administer a 50 g lactose load dissolved in approximately 300 mL of water orally over a 5-minute period.[9] For children, the dose is 1.0 g of lactose per kg of body weight, up to a maximum of 50 g.[9]

  • Collect subsequent blood samples at 30, 60, 90, and 120 minutes after lactose ingestion.[9]

Sample Analysis:

  • Measure the plasma glucose concentration in each blood sample.

Interpretation:

  • A failure of the plasma glucose to rise by at least 1.0 mmol/L (18 mg/dL) above the fasting baseline level is indicative of lactose malabsorption.[9]

  • The development of gastrointestinal symptoms such as nausea, abdominal pain, or diarrhea during the test can also support a diagnosis of lactose intolerance.[9]

  • This test is not suitable for patients with diabetes or glucose intolerance as the results cannot be reliably interpreted.[9]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Lactose

The following diagram illustrates the enzymatic breakdown of lactose in the small intestine in individuals with sufficient lactase activity.

lactose_metabolism Lactose Lactose (Disaccharide) Lactase Lactase (Brush Border Enzyme) Lactose->Lactase Hydrolysis Glucose Glucose (Monosaccharide) Lactase->Glucose Galactose Galactose (Monosaccharide) Lactase->Galactose Absorption Absorption into Bloodstream Glucose->Absorption Galactose->Absorption

Lactose Metabolism in the Small Intestine
Metabolic Pathway of this compound

This diagram shows the breakdown of this compound by lactase and the subsequent absorption and excretion of D-xylose.

gaxilose_metabolism This compound This compound (4-Galactosylxylose) Lactase Lactase (Brush Border Enzyme) This compound->Lactase Hydrolysis Galactose Galactose Lactase->Galactose D_Xylose D-Xylose Lactase->D_Xylose Absorption Absorption into Bloodstream D_Xylose->Absorption Excretion Urinary Excretion Absorption->Excretion

This compound Metabolism and Excretion
Experimental Workflow: this compound vs. Lactose Tolerance Test

The following diagram provides a logical comparison of the experimental workflows for the this compound and lactose tolerance (blood glucose) tests.

experimental_workflow cluster_this compound This compound Tolerance Test cluster_lactose Lactose Tolerance Test (Blood Glucose) Gaxilose_Admin Oral this compound Administration (0.45g) Urine_Collection 5-hour Urine Collection Gaxilose_Admin->Urine_Collection Xylose_Measurement Measure Urinary D-Xylose Urine_Collection->Xylose_Measurement Gaxilose_Result Result: Direct measure of lactase activity Xylose_Measurement->Gaxilose_Result Lactose_Admin Oral Lactose Administration (50g) Blood_Draws Serial Blood Draws (0, 30, 60, 90, 120 min) Lactose_Admin->Blood_Draws Glucose_Measurement Measure Blood Glucose Blood_Draws->Glucose_Measurement Lactose_Result Result: Indirect measure of lactose digestion Glucose_Measurement->Lactose_Result

Comparison of Experimental Workflows

Comparative Analysis of Advantages and Disadvantages

FeatureThis compound Tolerance TestLactose Tolerance Test (Blood Glucose)
Principle Direct measurement of lactase activity through a synthetic substrate.[8]Indirect measurement of lactose digestion by assessing glucose absorption.[9]
Invasiveness Non-invasive (urine collection).[3]Minimally invasive (multiple blood draws).[9]
Patient Discomfort Generally well-tolerated with no significant gastrointestinal side effects.[2][3]Can induce symptoms of lactose intolerance (e.g., diarrhea, bloating, abdominal pain).[9][10]
Accuracy High sensitivity and specificity reported in several studies.[3][4]Sensitivity can be lower, and false-negative results may occur.[5]
Applicability in Diabetics Can be used in diabetic patients without nephropathy.[3]Not recommended for patients with diabetes or glucose intolerance.[9]
Interfering Factors Renal function impairment may affect results.[2]Abnormal gastrointestinal emptying and small bowel bacterial overgrowth can affect results.[5]
Cost and Availability May be more expensive and less widely available than the lactose tolerance test.Generally a low-cost and widely available test.[11]
Information Provided Provides a quantitative measure of lactase activity.[3]Indicates the physiological response to lactose ingestion.[9]

Conclusion

The this compound tolerance test represents a significant advancement in the diagnosis of lactase deficiency, offering a non-invasive, patient-friendly, and highly accurate alternative to the traditional lactose tolerance test.[3][8] Its direct measurement of lactase activity and its applicability in diabetic patients are notable advantages.[3] However, the lactose tolerance test remains a widely available and cost-effective option, particularly the hydrogen breath test variant, which is often preferred over the blood glucose method.[10][12]

The choice of test will depend on the specific research or clinical context, considering factors such as the patient population, the required level of accuracy, and the availability of resources. For studies requiring a precise and quantitative assessment of lactase activity, the this compound test is a superior option. For routine clinical diagnosis where a physiological assessment is sufficient, the lactose tolerance test, particularly the hydrogen breath test, remains a valuable tool.

References

Gaxilose Demonstrates High Accuracy in Diagnosing Hypolactasia Compared to Invasive Intestinal Biopsy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data reveals that the non-invasive Gaxilose test is a highly accurate method for diagnosing hypolactasia, commonly known as lactose intolerance, showing superior or equivalent performance to traditional methods when compared against the gold standard of intestinal biopsy.

Researchers and drug development professionals now have a robust, non-invasive alternative for diagnosing lactase deficiency. Clinical studies have consistently demonstrated that this compound, a synthetic disaccharide, offers high sensitivity and specificity, making it a reliable tool for both clinical diagnostics and research settings. This guide provides a detailed comparison of this compound-based tests against intestinal biopsy, supported by experimental data and protocols from key clinical trials.

Comparative Diagnostic Performance

A pivotal multicentre, open-label, phase IIb-III nonrandomized trial provides strong evidence for the diagnostic efficacy of this compound. In this study, the performance of urine and serum-based this compound tests was compared against traditional methods, with intestinal biopsy serving as the reference standard for diagnosing hypolactasia.[1][2] The results, summarized in the table below, highlight the superior diagnostic accuracy of the this compound tests.

Diagnostic TestSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Area Under the ROC Curve (AUC)
This compound Tests (Urine & Serum) >90%>90%>90%>90%>0.9
Hydrogen Breath Test 69% - 85%69% - 85%69% - 85%69% - 85%Not Reported
Blood Glucose Test 69% - 85%69% - 85%69% - 85%69% - 85%Not Reported
Data from a multicentre, open-label, phase IIb-III nonrandomized trial.[1][2]

In a separate study comparing the this compound test to the C/T-13910 polymorphism genetic test as the reference standard, the this compound test demonstrated a sensitivity of 82% and a specificity of 68%.[3][4] While these values are lower than those reported in the trial using intestinal biopsy as the gold standard, they provide additional context for the test's performance against a different diagnostic modality.

Experimental Protocols

The methodologies employed in the clinical trials are crucial for understanding the data and for potential replication in research settings. The following sections detail the protocols for the this compound tests and the intestinal biopsy.

This compound Test Protocol

The this compound test is a non-invasive procedure that measures the activity of the lactase enzyme in the small intestine.[5] The protocol involves the oral administration of this compound and the subsequent measurement of D-xylose levels in either urine or serum.[1][6]

  • Urine-Based Test:

    • A baseline urine sample may be collected.

    • The patient orally ingests a 0.45 g dose of this compound.[1][6]

    • Urine is collected over a 4 to 5-hour period.[1][6]

    • The concentration of D-xylose in the collected urine is measured.[5]

  • Serum-Based Test:

    • A baseline blood sample may be drawn.

    • The patient orally ingests a 2.7 g dose of this compound.[1]

    • A blood sample is drawn at 90 minutes post-administration.[1]

    • The concentration of D-xylose in the serum is measured.

Intestinal Biopsy Protocol (Reference Standard)

Intestinal biopsy is an invasive procedure considered the gold standard for the direct measurement of lactase activity.[7]

  • An upper endoscopy is performed to access the small intestine.

  • Biopsy samples are taken from the duodenal or jejunal mucosa.[8]

  • The biopsy tissue is then analyzed to determine lactase activity. This is often done by measuring the concentration of glucose produced when the tissue is incubated with a lactose solution, using a technique such as fluorimetry.[7]

Mechanism of Action and Diagnostic Workflow

The underlying principle of the this compound test is the enzymatic cleavage of this compound by lactase in the small intestine. This process releases D-xylose, which is then absorbed into the bloodstream and subsequently excreted in the urine. In individuals with hypolactasia, the reduced lactase activity leads to lower levels of D-xylose in the urine and serum.

Gaxilose_Metabolism cluster_ingestion Oral Administration cluster_intestine Small Intestine cluster_absorption Absorption & Excretion This compound This compound Lactase Lactase Enzyme This compound->Lactase Hydrolysis Galactose Galactose Lactase->Galactose D_xylose_intestine D-xylose Lactase->D_xylose_intestine Bloodstream Bloodstream D_xylose_intestine->Bloodstream Absorption Urine Urine Bloodstream->Urine Excretion

Caption: this compound metabolism and diagnostic principle.

The experimental workflow for comparing the this compound test to intestinal biopsy in a clinical trial setting is a sequential process designed to gather comprehensive data from each participant.

Clinical_Trial_Workflow Patient Patient with Symptoms of Lactose Intolerance Biopsy Intestinal Biopsy (Reference Standard) Patient->Biopsy Gaxilose_Urine Urine this compound Test Patient->Gaxilose_Urine Gaxilose_Serum Serum this compound Test Patient->Gaxilose_Serum H2_Breath_Test Hydrogen Breath Test Patient->H2_Breath_Test Glucose_Test Blood Glucose Test Patient->Glucose_Test Data_Analysis Comparative Data Analysis Biopsy->Data_Analysis Gaxilose_Urine->Data_Analysis Gaxilose_Serum->Data_Analysis H2_Breath_Test->Data_Analysis Glucose_Test->Data_Analysis

Caption: Clinical trial workflow for comparing diagnostic tests.

References

A Comparative Guide to the Gaxilose Diagnostic Method for Lactose Intolerance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Gaxilose diagnostic method with alternative tests for diagnosing hypolactasia, the enzymatic deficiency underlying lactose intolerance. The following sections detail the reproducibility and reliability of the this compound test, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the objective assessment of this diagnostic tool.

Introduction to the this compound Diagnostic Method

The this compound test is a non-invasive diagnostic tool designed to assess intestinal lactase activity. The principle of the test is based on the oral administration of this compound (4-galactosylxylose), a synthetic disaccharide. In the presence of lactase in the small intestine, this compound is hydrolyzed into galactose and D-xylose. The absorbed D-xylose is then excreted in the urine, and its concentration is directly proportional to the intestinal lactase activity.[1] This method offers a quantitative measure of the enzyme's function.

Reproducibility and Reliability of the this compound Test

The reliability of a diagnostic test is paramount for its clinical utility. The reproducibility of the this compound test has been evaluated using test-retest reliability studies, which measure the consistency of results when the test is repeated on the same subject under the same conditions.

A key study demonstrated the reproducibility of the this compound test with urine collected over 5 hours, reporting an intraclass correlation coefficient (ICC) of 0.5761 . This value indicates moderate reliability. The same study also reported a Kappa coefficient of 0.7548 , suggesting substantial agreement between repeated tests.

Comparative Performance of Diagnostic Methods

The this compound test offers an alternative to traditional methods for diagnosing lactose malabsorption, such as the Hydrogen Breath Test (HBT), the Lactose Tolerance Test (LTT), and the invasive intestinal biopsy, which is considered the gold standard. The performance of these methods is compared below.

Data Presentation: Performance Characteristics of Diagnostic Tests
Diagnostic TestSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Reference Standard
This compound Test >90%[2][3]>90%[2][3]>90%[2][3]>90%[2][3]Intestinal Biopsy
82%[4][5]68%[4][5]--Genetic Test (C/T-13910)
Hydrogen Breath Test (HBT) 69% - 85%[2][3]69% - 85%[2][3]0.17 - 0.41[6]0.84[6]Intestinal Biopsy / Clinical Diagnosis
88% (Overall)[7]85% (Overall)[7]--Genetic Test (C/T-13910)
Lactose Tolerance Test (LTT) 94% (Overall)[7][8]90% (Overall)[7][8]--Genetic Test (C/T-13910)
75%[9]96%[9]--Clinical Diagnosis
Intestinal Biopsy Gold StandardGold Standard--N/A

Note: Sensitivity, Specificity, PPV, and NPV values can vary depending on the study population, the lactose dose used in challenge tests, and the reference standard employed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the this compound test and its primary alternatives.

This compound Test Protocol
  • Patient Preparation: The patient should fast overnight (at least 8 hours).

  • Baseline Sample: A baseline urine sample may be collected.

  • This compound Administration: A single oral dose of 0.45g of this compound, dissolved in water, is administered to the patient.[3][10][11]

  • Urine Collection: All urine is collected for a period of 5 hours following this compound administration.[10] Some protocols may involve separate collections for 0-4 hours and 4-5 hours.

  • Sample Analysis: The total volume of urine is measured, and the concentration of D-xylose is determined using a colorimetric assay.

  • Interpretation: The total amount of D-xylose excreted in the urine is calculated. A lower than established cut-off value of excreted D-xylose is indicative of hypolactasia.

Hydrogen Breath Test (HBT) Protocol
  • Patient Preparation: The patient follows a specific low-fiber diet for 24-48 hours prior to the test and fasts overnight (at least 8-12 hours).[1] Smoking and vigorous exercise should be avoided before and during the test.

  • Baseline Sample: A baseline breath sample is collected to measure basal hydrogen levels.

  • Lactose Administration: The patient ingests a solution containing a standard dose of lactose (typically 25g or 50g).

  • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 3-5 hours.

  • Sample Analysis: The concentration of hydrogen (and sometimes methane) in the breath samples is measured in parts per million (ppm).

  • Interpretation: A rise in hydrogen concentration of ≥20 ppm above the baseline within the first 90 minutes is generally considered a positive result, indicating lactose malabsorption.[12]

Lactose Tolerance Test (LTT) Protocol
  • Patient Preparation: The patient should fast overnight (at least 8 hours).

  • Baseline Sample: A fasting blood sample is drawn to measure baseline blood glucose levels.

  • Lactose Administration: The patient drinks a solution containing a standard dose of lactose (typically 50g).

  • Blood Sample Collection: Blood samples are drawn at specific intervals (e.g., 30, 60, and 120 minutes) after lactose ingestion.[9]

  • Sample Analysis: Blood glucose levels in each sample are measured.

  • Interpretation: If the blood glucose level fails to rise more than 20-25 mg/dL from the baseline, it suggests lactose malabsorption.[12][13]

Intestinal Biopsy Protocol
  • Procedure: An upper gastrointestinal endoscopy is performed, during which small tissue samples (biopsies) are taken from the duodenum.

  • Sample Analysis: The biopsy specimens are then assayed in a laboratory to directly measure the activity of the lactase enzyme.

  • Interpretation: Lactase activity is reported in units per gram of protein. A value below a certain threshold indicates lactase deficiency.

Mandatory Visualizations

Signaling Pathway of this compound Metabolism

Gaxilose_Metabolism cluster_small_intestine Small Intestine Lumen cluster_absorption_excretion Absorption & Excretion This compound This compound (Oral) Lactase Lactase Enzyme (Brush Border) This compound->Lactase Galactose Galactose Lactase->Galactose D_Xylose D-Xylose Lactase->D_Xylose Bloodstream Bloodstream D_Xylose->Bloodstream Absorption Urine Urine Excretion Bloodstream->Urine Renal Clearance

Caption: this compound metabolism and excretion pathway.

Experimental Workflow of the this compound Test

Gaxilose_Workflow start Start: Patient Preparation (Fasting) administer Administer 0.45g This compound Orally start->administer collect Collect Urine for 5 hours administer->collect measure Measure Total Urine Volume collect->measure analyze Analyze D-Xylose Concentration measure->analyze calculate Calculate Total D-Xylose Excretion analyze->calculate interpret Interpret Results calculate->interpret positive Result: Hypolactasia (Low D-Xylose) interpret->positive Below Cut-off negative Result: Normal Lactase Activity (Normal D-Xylose) interpret->negative Above Cut-off

Caption: Experimental workflow for the this compound diagnostic test.

Logical Relationship of Diagnostic Test Selection

Diagnostic_Test_Selection symptoms Clinical Suspicion of Lactose Intolerance non_invasive Non-Invasive Tests symptoms->non_invasive This compound This compound Test non_invasive->this compound Quantitative Urine Analysis hbt Hydrogen Breath Test non_invasive->hbt Breath Gas Analysis ltt Lactose Tolerance Test non_invasive->ltt Blood Glucose Response invasive Invasive Test (Confirmatory/Research) non_invasive->invasive Inconclusive or Research Setting biopsy Intestinal Biopsy (Gold Standard) invasive->biopsy

Caption: Decision logic for selecting a lactose intolerance diagnostic test.

References

Gaxilose Test: A Comparative Guide to its Diagnostic Accuracy in Hypolactasia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of digestive health diagnostics, this guide provides an objective comparison of the Gaxilose test's performance against alternative methods for diagnosing primary hypolactasia, commonly known as lactose intolerance. This document synthesizes experimental data to offer a clear perspective on the test's accuracy and utility in specific patient populations.

This compound Test: Mechanism and Application

The this compound test is a non-invasive method for diagnosing hypolactasia. It relies on the oral administration of a synthetic disaccharide, 4-O-β-D-galactopyranosyl-D-xylose (this compound). In individuals with sufficient lactase activity in the small intestine, this compound is hydrolyzed into galactose and D-xylose. The D-xylose is then absorbed, partially metabolized, and excreted in the urine. The amount of D-xylose in the urine directly correlates with the intestinal lactase activity.[1][2]

The primary application of the this compound test is in the diagnosis of primary hypolactasia in patients presenting with symptoms of lactose intolerance, such as bloating, diarrhea, abdominal pain, and gas after consuming dairy products.[3]

Comparative Accuracy in Patients with Suspected Hypolactasia

The diagnostic accuracy of the this compound test has been evaluated in several studies, primarily in patient populations with clinical suspicion of lactose intolerance. The test's performance is often compared to established methods, including the Hydrogen Breath Test (HBT), the Lactose Tolerance Test (LTT), and genetic testing for lactase persistence.

Quantitative Data Summary
Diagnostic TestPatient PopulationReference StandardSensitivitySpecificityArea Under the ROC Curve (AUC)Source
This compound Test (Urine) Patients with suspected lactose intoleranceIntestinal Biopsy (Lactase Activity)>90%>90%>0.9[4][5]
This compound Test (Urine) Patients with suspected lactose intoleranceGenetic Test (C/T-13910 polymorphism)82%68%0.75[6]
Hydrogen Breath Test (HBT) Patients with suspected lactose intoleranceIntestinal Biopsy (Lactase Activity)69%-85%69%-85%Not Reported[4][5]
Lactose Tolerance Test (LTT) Patients with suspected lactose intoleranceGenetic Test (C/T-13910 polymorphism)>80%>80%>0.82[6]
Genetic Test (C/T-13910 polymorphism) Patients with suspected lactose intoleranceLactose Breath TestNot Reported95%Not Reported[7]

Note: Sensitivity, specificity, and AUC values can vary between studies due to differences in patient populations, study design, and cutoff values used.

One multicenter study involving 222 patients with symptoms of lactose intolerance found that both urine and serum-based this compound tests demonstrated sensitivities and specificities greater than 90%, outperforming the hydrogen breath test and the blood glucose test, using intestinal biopsy as the reference standard.[4][5] The area under the ROC curve for the this compound tests was also significantly higher (>0.9).[4][5]

However, another study comparing the this compound test to a genetic test for the C/T-13910 polymorphism in 30 patients with suspected lactose intolerance reported a lower specificity (68%) and AUC (0.75) for the this compound test.[6] A more recent study with 73 adult patients also found that the lactose breath test and genetic testing had higher concordance for detecting lactose malabsorption than the this compound test, which showed a higher rate of false negatives.[7]

Performance in Other Patient Populations

Currently, there is a lack of published research on the accuracy and utility of the this compound test in other specific patient populations, such as those with:

  • Crohn's Disease: Similar to celiac disease, Crohn's disease can lead to secondary lactose intolerance. However, the performance of the this compound test in this patient group has not been extensively studied.[9]

  • Irritable Bowel Syndrome (IBS): Symptoms of IBS and lactose intolerance can overlap.[10] While hydrogen breath tests are sometimes used in the workup of IBS patients, data on the this compound test's accuracy in this population is limited.[11][12]

Experimental Protocols

This compound Test Protocol
  • Patient Preparation: The patient should fast overnight (at least 8 hours).[1] The first urine of the morning is discarded.[1]

  • Administration: A single oral dose of 0.45 g of this compound dissolved in water (100-250 mL) is administered.[1][3]

  • Urine Collection: Urine is collected for a period of 5 hours post-administration.[1][3]

  • Analysis: The total volume of urine is measured, and the concentration of D-xylose is determined using an automated assay.[1]

  • Interpretation: The total amount of D-xylose excreted in the urine is calculated. A result below a predetermined cut-off point (e.g., 19.18 mg of xylose in 5 hours) is indicative of hypolactasia.[1]

Hydrogen Breath Test (HBT) Protocol
  • Patient Preparation: The patient follows a specific low-fiber diet for 24 hours before the test and fasts overnight.[13][14] Smoking and strenuous exercise should be avoided on the day of the test.[13]

  • Baseline Measurement: A baseline breath sample is collected to measure the basal hydrogen level.[15]

  • Lactose Administration: The patient ingests a solution containing a standard dose of lactose (typically 25-50g).[3]

  • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for 2-3 hours.[15][16]

  • Analysis: The hydrogen and methane concentrations in the breath samples are measured.

  • Interpretation: A significant rise in hydrogen or methane levels over the baseline is considered a positive test, indicating lactose malabsorption.[17]

Lactose Tolerance Test (LTT) Protocol
  • Patient Preparation: The patient fasts overnight (8-12 hours).[18]

  • Baseline Blood Sample: A fasting blood sample is drawn to measure the baseline blood glucose level.[15]

  • Lactose Administration: The patient drinks a liquid containing a standard dose of lactose (e.g., 50g).[19]

  • Blood Sample Collection: Blood samples are drawn at specific intervals (e.g., 30, 60, and 120 minutes) after lactose ingestion.[18][19]

  • Analysis: The glucose levels in the blood samples are measured.

  • Interpretation: If the blood glucose level does not rise significantly from the baseline, it indicates that lactose is not being properly digested and absorbed.[15]

Genetic Test for Lactase Persistence Protocol
  • Sample Collection: A blood or buccal swab sample is collected from the patient.[20]

  • DNA Extraction and Analysis: DNA is extracted from the sample, and specific genetic variants associated with lactase persistence (e.g., LCT-13910C>T) are analyzed using methods like PCR-based microarray analysis.[21][22]

  • Interpretation: The presence or absence of genetic variants determines if the individual is likely to have primary lactose intolerance.[21]

Visualizing Diagnostic Workflows

Gaxilose_Test_Workflow cluster_prep Patient Preparation cluster_admin Test Administration cluster_collection Sample Collection cluster_analysis Laboratory Analysis cluster_interpretation Result Interpretation prep1 Overnight Fast (≥8 hours) prep2 Discard First Morning Urine prep1->prep2 admin1 Oral Administration of 0.45g this compound in Water prep2->admin1 collect1 Collect All Urine for 5 Hours admin1->collect1 analysis1 Measure Total Urine Volume collect1->analysis1 analysis2 Quantify D-xylose Concentration analysis1->analysis2 interp1 Total D-xylose Excreted < Cutoff? analysis2->interp1 result1 Positive for Hypolactasia interp1->result1 Yes result2 Negative for Hypolactasia interp1->result2 No

Caption: Workflow of the this compound Test for Hypolactasia Diagnosis.

Lactose_Intolerance_Diagnostic_Pathway cluster_tests Non-Invasive Diagnostic Tests cluster_invasive Invasive Diagnostic Test start Patient with Symptoms of Lactose Intolerance This compound This compound Test start->this compound hbt Hydrogen Breath Test (HBT) start->hbt ltt Lactose Tolerance Test (LTT) start->ltt genetic Genetic Test start->genetic biopsy Small Bowel Biopsy with Lactase Assay (Reference Standard) start->biopsy Less Common diagnosis Diagnosis of Hypolactasia/ Lactose Intolerance This compound->diagnosis hbt->diagnosis ltt->diagnosis genetic->diagnosis Primary Hypolactasia biopsy->diagnosis

Caption: Diagnostic Pathway for Suspected Lactose Intolerance.

References

A Comparative Guide: Gaxilose Test vs. Genetic Testing for Diagnosing Hypolactasia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate diagnosis of hypolactasia, or lactase deficiency, is a critical step in both clinical practice and research settings. While several methods exist, this guide provides an in-depth comparison of two prominent non-invasive techniques: the Gaxilose test and genetic testing. This document outlines the experimental protocols, presents comparative performance data, and illustrates the underlying principles and workflows.

Introduction to Diagnostic Approaches

Hypolactasia is a common condition characterized by a genetically determined decrease in the activity of the lactase-phlorizin hydrolase (LPH) enzyme in the small intestine after weaning. This can lead to lactose malabsorption and, in some individuals, symptoms of lactose intolerance. The diagnostic landscape for hypolactasia has evolved from invasive intestinal biopsies to more patient-friendly, non-invasive methods.

The This compound test is a functional assay that measures the activity of the lactase enzyme. It relies on the oral administration of a synthetic disaccharide, 4-galactosylxylose (this compound), which is cleaved by lactase into galactose and D-xylose. The amount of D-xylose subsequently absorbed and excreted in the urine is proportional to the lactase activity in the small intestine.[1]

Genetic testing , on the other hand, identifies specific single nucleotide polymorphisms (SNPs) in the LCT gene (or its regulatory region in the MCM6 gene) that are strongly associated with lactase persistence or non-persistence (hypolactasia).[2] The most well-studied polymorphism in Caucasian populations is the C/T-13910 variant.[3] Individuals with the C/C-13910 genotype are predisposed to adult-type hypolactasia.[2]

Comparative Performance Data

The diagnostic accuracy of the this compound test and genetic testing has been evaluated in several studies, often with differing results depending on the reference standard used (e.g., intestinal biopsy, hydrogen breath test, or clinical symptoms). The following tables summarize key performance indicators from comparative studies.

Table 1: this compound Test - Diagnostic Accuracy
Study Reference Standard Sensitivity Specificity Area Under ROC Curve
Dominguez et al. (2016)[3]Genetic Test (C/T-13910)82%68%0.75
Casellas et al. (2025)[4]Concordance of LBT & Genetic Test>90%68%Not Reported
Estévez-Vázquez et al. (2013)[5]Intestinal Biopsy>90%>90%>0.9
Table 2: Genetic Testing (C/T-13910) - Diagnostic Accuracy
Study Reference Standard Sensitivity Specificity
Casellas et al. (2025)[4]Concordance of LBT & this compound Test>90%95%
Marton et al. (2012)[6]Lactose Tolerance Test94%90%
Marton et al. (2012)[6]Hydrogen Breath Test88%85%

Experimental Protocols

This compound Test Protocol

The this compound test is a straightforward procedure involving oral administration of this compound and subsequent urine collection.

Materials:

  • 0.45 g of this compound (4-galactosylxylose) oral solution.[1][5]

  • Sterile urine collection containers.

  • Spectrophotometer or other equipment for D-xylose quantification.

Procedure:

  • The patient should fast overnight.

  • The first morning urine is voided and discarded.[1]

  • A single oral dose of 0.45 g of this compound, dissolved in water, is administered to the patient.[1][5]

  • All urine is collected for a period of 5 hours following this compound administration.[1] Some protocols may involve separate collections for 0-4 hours and 4-5 hours.[5]

  • The total volume of the collected urine is measured.

  • The concentration of D-xylose in the urine is determined using a validated analytical method (e.g., colorimetric assay).

  • The total amount of D-xylose excreted is calculated. A cut-off value is used to differentiate between normal lactase activity and hypolactasia.

Genetic Testing Protocol (PCR-RFLP for C/T-13910)

Genetic testing for the C/T-13910 polymorphism is a common method to determine the genetic predisposition for adult-type hypolactasia. The following protocol describes a general Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method.

Materials:

  • Buccal swabs or whole blood for genomic DNA extraction.

  • DNA extraction kit.

  • PCR primers specific for the C/T-13910 region of the MCM6 gene.

  • Taq polymerase and PCR buffer.

  • Restriction enzyme (e.g., CviJI) that recognizes the polymorphism.[7]

  • Agarose gel and electrophoresis equipment.

  • DNA visualization agent (e.g., ethidium bromide).

Procedure:

  • DNA Extraction: Genomic DNA is isolated from buccal cells or whole blood using a commercial kit.

  • PCR Amplification: The DNA region containing the C/T-13910 polymorphism is amplified using PCR with specific primers.[7]

    • PCR cycling conditions: An initial denaturation step is followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.

  • Restriction Digestion: The PCR product is incubated with a restriction enzyme that specifically cuts the DNA at the polymorphic site in one of the alleles (e.g., the C allele).[7]

  • Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.

  • Genotype Determination: The pattern of DNA bands on the gel reveals the genotype:

    • C/C Genotype (Hypolactasia): The restriction enzyme cuts the PCR product, resulting in smaller DNA fragments.

    • T/T Genotype (Lactase Persistence): The PCR product remains uncut as the enzyme recognition site is absent.

    • C/T Genotype (Lactase Persistence): Both cut and uncut fragments will be present.

Visualizing the Methodologies

The following diagrams illustrate the workflows and the logical relationship between the this compound test and genetic testing for diagnosing hypolactasia.

GaxiloseTestWorkflow cluster_patient Patient Preparation cluster_procedure Test Procedure cluster_lab Laboratory Analysis cluster_result Result Interpretation start Patient with Suspected Hypolactasia fasting Overnight Fasting start->fasting void Discard First Morning Urine fasting->void administer Administer 0.45g this compound Orally void->administer collect Collect Urine for 5 Hours administer->collect measure Measure Urine Volume collect->measure quantify Quantify D-xylose Concentration measure->quantify calculate Calculate Total D-xylose Excreted quantify->calculate decision D-xylose > Cut-off? calculate->decision hypolactasia Hypolactasia decision->hypolactasia No normal Normal Lactase Activity decision->normal Yes

Caption: Workflow of the this compound test for hypolactasia diagnosis.

GeneticTestWorkflow cluster_sample Sample Collection & DNA Extraction cluster_pcr PCR & Digestion cluster_analysis Analysis cluster_genotype Genotype Interpretation start Patient Sample (Buccal Swab or Blood) extract Genomic DNA Extraction start->extract pcr PCR Amplification of LCT/MCM6 Gene Region extract->pcr digest Restriction Enzyme Digestion pcr->digest gel Agarose Gel Electrophoresis digest->gel visualize Visualize DNA Bands gel->visualize genotype Band Pattern visualize->genotype cc C/C Genotype (Hypolactasia) genotype->cc Cut Fragments ct_tt C/T or T/T Genotype (Lactase Persistence) genotype->ct_tt Uncut or Mixed

Caption: Workflow of genetic testing for hypolactasia (PCR-RFLP).

LogicalRelationship cluster_genotype Genotype cluster_phenotype Phenotype cluster_condition Underlying Condition genetic_test Genetic Test (e.g., C/T-13910 SNP) cc_genotype C/C Genotype genetic_test->cc_genotype Result ct_tt_genotype C/T or T/T Genotype genetic_test->ct_tt_genotype Result low_xylose Low Urinary Xylose (Hypolactasia) cc_genotype->low_xylose Strongly Correlates with primary_hypo Primary Hypolactasia cc_genotype->primary_hypo Indicates Genetic Predisposition for high_xylose High Urinary Xylose (Normal Lactase Activity) ct_tt_genotype->high_xylose Strongly Correlates with gaxilose_test This compound Test gaxilose_test->low_xylose Result gaxilose_test->high_xylose Result low_xylose->primary_hypo Can be Caused by secondary_hypo Secondary Hypolactasia low_xylose->secondary_hypo Can be Caused by

Caption: Logical relationship between genotype and phenotype in hypolactasia diagnosis.

Discussion and Conclusion

Both the this compound test and genetic testing offer valuable, non-invasive approaches to the diagnosis of hypolactasia, each with its own strengths and limitations.

The This compound test provides a direct measure of lactase enzyme activity, reflecting the current physiological state of the individual. This makes it particularly useful for identifying both primary and secondary causes of hypolactasia.[1] However, its accuracy can be influenced by factors affecting gastrointestinal transit and renal function.

Genetic testing , conversely, identifies a genetic predisposition to primary adult-type hypolactasia. It is highly specific for this condition and is not affected by transient factors that might influence a functional test.[4] A key limitation is its inability to detect secondary hypolactasia, which can result from intestinal damage due to conditions like celiac disease or gastroenteritis.[1] Furthermore, the prevalence of specific polymorphisms associated with lactase persistence can vary among different ethnic populations, potentially limiting the universal applicability of tests targeting only the C/T-13910 variant.

References

A Comparative Guide to the Gaxilose Test for Diagnosing Hypolactasia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Gaxilose test with alternative methods for the diagnosis of hypolactasia, the condition underlying lactose intolerance. The information presented is based on findings from a multicenter, open-label, phase IIB-III nonrandomized trial and other comparative studies, offering objective performance data and detailed experimental protocols to inform clinical research and diagnostic development.

Introduction to the this compound Test

The this compound test is a non-invasive diagnostic tool designed to assess intestinal lactase activity. Its mechanism is based on the oral administration of 4-galactosylxylose (this compound), a synthetic disaccharide. In the presence of lactase in the small intestine, this compound is hydrolyzed into galactose and D-xylose. The subsequent absorption of D-xylose and its excretion in urine or presence in serum is directly proportional to the lactase activity in the small intestine.[1] This provides a quantitative measure of the body's ability to digest lactose.

Performance Comparison of Diagnostic Tests

A multicenter study evaluated the efficacy of the this compound test against established methods for diagnosing hypolactasia, with intestinal biopsy for direct lactase activity measurement serving as the reference standard.[2] The key performance metrics from this study are summarized in the table below.

Diagnostic Test Sensitivity (%) Specificity (%) Positive Predictive Value (%) Negative Predictive Value (%) Area Under ROC Curve
This compound Test (Urine/Serum) >90>90>90>90>0.9
Hydrogen Breath Test 69-8569-8569-8569-85Not specified
Blood Glucose Test 69-8569-8569-8569-85Not specified
Genetic Test (C/T-13910) Lower than this compound TestNot specifiedNot specifiedNot specifiedNot specified

Data sourced from a multicenter, open-label, phase IIB-III nonrandomized trial.[2][3]

Another study comparing the this compound test to the shortened lactose tolerance test and clinical parameters, using the C/T-13910 polymorphism genetic test as the reference standard, reported a sensitivity of 82% and a specificity of 68% for the this compound test.[4]

Experimental Protocols

This compound Test Protocol

Patient Preparation:

  • Patients should fast overnight (8-12 hours) before the test. Water is permitted.[1]

Procedure:

  • Baseline Sample: The first urine of the morning is discarded to empty the bladder.[1]

  • Administration: A dose of 0.45 g of this compound dissolved in 100-250 mL of water is administered orally.[1] For the serum-based test, a 2.7 g dose may be used.[2]

  • Sample Collection:

    • Urine Test: All urine is collected for a period of 5 hours after administration.[1][5] Samples may be collected in separate 0-4 hour and 4-5 hour fractions.[2]

    • Serum Test: A serum sample is taken 90 minutes after the 2.7 g this compound dose.[2]

  • Analysis: The concentration of D-xylose in the collected urine or serum is quantified using an automated assay.[1] The total amount of xylose excreted in the urine is correlated with intestinal lactase activity.[1]

Alternative Test Protocols

Patient Preparation:

  • Fast for 8-12 hours prior to the test.[6]

  • Avoid smoking and vigorous exercise for at least 30 minutes before and during the test.[6]

  • Certain medications, such as antibiotics, should be avoided for up to four weeks before the test.[6][7]

Procedure:

  • Baseline Sample: A baseline breath sample is collected by having the patient exhale into a collection bag.[8]

  • Lactose Challenge: The patient drinks a solution containing a standard dose of lactose (typically 50 grams for adults).[6]

  • Breath Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.[9][10]

  • Analysis: The concentration of hydrogen in the breath samples is measured. An increase in hydrogen levels of more than 20 parts per million (ppm) over the baseline is considered a positive result.[10]

Patient Preparation:

  • Fast overnight (10-16 hours).[11]

  • Maintain an unrestricted diet with adequate carbohydrate intake for at least three days prior to the test.[11]

Procedure:

  • Fasting Blood Sample: A baseline blood sample is taken to measure fasting glucose levels.[11]

  • Lactose Challenge: The patient drinks a solution containing 50g of lactose.[11]

  • Blood Collection: Blood samples are taken at 30, 60, 90, and 120 minutes after lactose ingestion.[11]

  • Analysis: Blood glucose levels are measured in each sample. A failure of blood glucose to rise by at least 1.0 mmol/L (18 mg/dL) from the baseline is indicative of lactase deficiency.[11]

Procedure:

  • Biopsy Collection: A small tissue sample is obtained from the duodenal mucosa during an upper gastrointestinal endoscopy.[12]

  • Sample Preparation: The biopsy specimen is immediately frozen and stored at -20°C or lower until analysis.[13] The tissue is then homogenized.[13]

  • Enzyme Assay: The homogenate is incubated with a lactose substrate. The amount of glucose released is quantified, typically through a colorimetric assay using glucose oxidase reagent.[14]

  • Analysis: Lactase activity is expressed as units per gram of protein (U/g protein).[13]

Procedure:

  • Sample Collection: A whole blood sample is collected from the patient.[15]

  • DNA Extraction (Optional): Some methods may require DNA isolation from the blood sample, though newer techniques can analyze whole blood directly.[15]

  • Genotyping: The DNA is analyzed for the C/T-13910 single nucleotide polymorphism (SNP) located upstream of the lactase gene (LCT).[15][16] This is typically done using polymerase chain reaction (PCR) based methods.[15]

  • Analysis: The presence of the C/C genotype is strongly associated with lactase non-persistence (hypolactasia) in many populations.[17]

Visualizing the this compound Test Workflow and Mechanism

To further elucidate the process, the following diagrams illustrate the experimental workflow of the this compound test and the underlying enzymatic action.

GaxiloseTestWorkflow cluster_prep Patient Preparation cluster_procedure Test Procedure cluster_analysis Analysis Fasting Overnight Fasting (8-12h) Admin Oral Administration of this compound Fasting->Admin Collect Urine/Serum Collection Admin->Collect Quantify Quantify D-xylose Collect->Quantify Correlate Correlate with Lactase Activity Quantify->Correlate

Caption: Experimental workflow of the this compound test.

GaxiloseMechanism This compound This compound (4-galactosylxylose) Lactase Lactase (in Small Intestine) This compound->Lactase Galactose Galactose Lactase->Galactose hydrolysis D_xylose D-xylose Lactase->D_xylose hydrolysis Absorption Absorption (Intestinal Wall) D_xylose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Excretion Excretion (Urine) Bloodstream->Excretion

Caption: Enzymatic action of lactase on this compound.

References

A Comparative Guide to Lactose Intolerance Diagnosis: Gaxilose vs. Alternative Testing Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diagnosis of lactose intolerance, a common condition resulting from lactase deficiency, has traditionally relied on methods that can be cumbersome for patients and may lack optimal accuracy. The emergence of Gaxilose (4-galactosylxylose) as a diagnostic agent presents a novel approach. This guide provides an objective comparison of this compound with established tests, focusing on patient-reported outcomes, preferences, and the underlying experimental data to inform research and clinical development in gastroenterology.

Executive Summary

This compound offers a non-invasive method for diagnosing lactase deficiency that is reported to be well-tolerated by patients.[1] Clinical studies demonstrate high diagnostic accuracy for this compound, with sensitivity and specificity values generally exceeding 90%. In comparative studies, this compound has shown superior diagnostic performance over the Lactose Hydrogen Breath Test (LBT) and the Lactose Tolerance Test (LTT) when compared to the gold standard of intestinal biopsy. However, in terms of patient preference, a study directly comparing the this compound test, LBT, and genetic testing found that a significant majority of patients (72%) preferred the genetic test.[2][3] While quantitative data on patient-reported symptom scores during the this compound test are limited, its mechanism of action, which involves a small, non-fermentable sugar analog, suggests a favorable tolerability profile compared to tests requiring a significant lactose load.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance metrics and patient-centric data for this compound, the Lactose Hydrogen Breath Test, the Lactose Tolerance Test, and Genetic Testing for lactase deficiency.

Table 1: Comparative Diagnostic Accuracy of Lactose Intolerance Tests

TestSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Reference Standard
This compound Test (Urine) >90%>90%>90%>90%Intestinal Biopsy
This compound Test (Serum) >90%>90%>90%>90%Intestinal Biopsy
Lactose Hydrogen Breath Test (LBT) 69% - 85%78% - 98%--Intestinal Biopsy / Genetic Test[4]
Lactose Tolerance Test (LTT) 69% - 85%94%--Intestinal Biopsy
Genetic Test (C/T-13910 polymorphism) >90%95%---

Table 2: Patient Preference and Reported Outcomes

TestPatient PreferenceCommon Patient-Reported Outcomes
This compound Test Less preferred than genetic testing.Generally well-tolerated with rare and mild side effects such as bloating, gas, or mild diarrhea.[1]
Lactose Hydrogen Breath Test (LBT) Less preferred than genetic testing.Can provoke symptoms of lactose intolerance including abdominal pain, bloating, flatulence, and diarrhea.[5]
Lactose Tolerance Test (LTT) Data not available.Can induce symptoms of lactose intolerance due to the high lactose load.
Genetic Test 72% of patients preferred the genetic test over this compound and LBT.[2][3]Non-invasive (blood or saliva sample), no induction of gastrointestinal symptoms.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the comparative data.

This compound Test Protocol:

  • Patient Preparation: The patient should fast overnight.

  • Administration: A single oral dose of this compound is administered. The dosage can vary, with studies using 0.45g for urine-based tests and 2.7g for serum-based tests.

  • Sample Collection:

    • Urine Test: Urine samples are collected over a specified period, typically 4 to 5 hours post-administration.

    • Serum Test: A blood sample is taken, usually 90 minutes after this compound administration.

  • Analysis: The concentration of D-xylose, a product of this compound breakdown by lactase, is measured in the collected urine or serum. Low levels of D-xylose indicate lactase deficiency.

Lactose Hydrogen Breath Test (LBT) Protocol:

  • Patient Preparation: The patient follows a specific diet for 24 hours prior to the test to reduce baseline hydrogen levels and fasts overnight.

  • Baseline Measurement: A baseline breath sample is collected to measure hydrogen and methane levels.

  • Administration: The patient ingests a solution containing a standard dose of lactose, typically 25g to 50g.

  • Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 3-4 hours.

  • Analysis: An increase in hydrogen or methane concentration in the breath above a certain threshold (e.g., >20 parts per million above baseline for hydrogen) indicates lactose malabsorption.[6] Symptoms experienced by the patient during the test are also recorded.

Lactose Tolerance Test (LTT) Protocol:

  • Patient Preparation: The patient fasts overnight.

  • Baseline Measurement: A baseline blood sample is taken to measure blood glucose levels.

  • Administration: The patient drinks a solution containing a high dose of lactose (typically 50g).

  • Sample Collection: Blood samples are drawn at specific intervals (e.g., 30, 60, and 120 minutes) after lactose ingestion.

  • Analysis: A failure of blood glucose to rise by a certain amount (e.g., <20 mg/dL above baseline) suggests lactose malabsorption. Symptoms experienced during the test are also noted.

Genetic Test Protocol:

  • Sample Collection: A blood sample or a buccal (cheek) swab is collected from the patient.

  • Analysis: DNA is extracted from the sample and analyzed for the C/T-13910 polymorphism, which is strongly associated with lactase persistence (the ability to digest lactose in adulthood) in Caucasian populations.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gaxilose_Mechanism cluster_ingestion Oral Administration cluster_small_intestine Small Intestine cluster_absorption Absorption & Excretion This compound This compound (4-galactosylxylose) Lactase Lactase Enzyme This compound->Lactase Hydrolysis Galactose Galactose Lactase->Galactose D_Xylose D-xylose Lactase->D_Xylose Bloodstream Bloodstream D_Xylose->Bloodstream Absorption Urine Urine Bloodstream->Urine Excretion Test_Workflows cluster_this compound This compound Test Workflow cluster_lbt Lactose Hydrogen Breath Test Workflow G_Start Oral this compound G_Sample Urine/Serum Collection (4-5h / 90min) G_Start->G_Sample G_Analysis Measure D-xylose G_Sample->G_Analysis G_Result Diagnosis of Lactase Deficiency G_Analysis->G_Result LBT_Start Oral Lactose LBT_Sample Breath Sample Collection (every 15-30min for 3-4h) LBT_Start->LBT_Sample LBT_Analysis Measure Hydrogen/Methane LBT_Sample->LBT_Analysis LBT_Result Diagnosis of Lactose Malabsorption LBT_Analysis->LBT_Result

References

Gaxilose for Lactose Intolerance Diagnosis: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the diagnostic efficacy and economic viability of Gaxilose versus alternative methods for diagnosing lactose intolerance.

Lactose intolerance, a common digestive disorder, presents a significant diagnostic challenge. The emergence of this compound as a novel diagnostic agent prompts a thorough evaluation of its performance and cost-effectiveness in comparison to established methods. This guide provides an objective analysis of this compound, the Hydrogen Breath Test (HBT), the Lactose Tolerance Test (LTT), and Genetic Testing, supported by experimental data and detailed methodologies to inform clinical research and development.

Comparative Analysis of Diagnostic Methods

The choice of a diagnostic test for lactose intolerance hinges on a balance of accuracy, patient convenience, and cost. The following table summarizes the key quantitative data for this compound and its primary alternatives.

Diagnostic Test Cost (USD) Sensitivity Specificity Test Duration Invasiveness
This compound Test Not Publicly Available>90%[1][2]>90%[1][2]~5 hours[1][3]Non-invasive (Oral solution and urine collection)[3][4]
Hydrogen Breath Test (HBT) $60 - $299+[5][6][7]88% - 100%[8][9][10]85% - 100%[8][9][10]2 - 3 hours[11][12]Non-invasive (Oral solution and breath samples)[13]
Lactose Tolerance Test (LTT) ~$109 - $159[14][15]75% - 94%[16]90% - 96%[16]2 - 3 hours[17][18]Minimally invasive (Oral solution and multiple blood draws)[19]
Genetic Test $79 - $149+[20][21][22]High (detects primary intolerance)High (detects primary intolerance)N/A (Sample collection is quick)Non-invasive (Cheek swab or blood sample)[20][23][24]

Note: The cost of the this compound test is not yet publicly available as it is still in clinical trial phases in some regions. The costs for other tests can vary based on the provider and insurance coverage.

Experimental Protocols

Accurate and reproducible results are paramount in diagnostic testing. Below are the detailed methodologies for the this compound test and its alternatives.

This compound Test Protocol

The this compound test offers a non-invasive method to assess lactase activity indirectly.

  • Patient Preparation: The patient is required to fast overnight (8-12 hours). The first urine of the morning is discarded to ensure bladder emptying.[1]

  • Administration: A single oral dose of 0.45g of this compound, a synthetic analogue of lactose, is administered dissolved in water.[1][3]

  • Sample Collection: Urine is collected over a 5-hour period following administration.[1][3]

  • Analysis: The collected urine is analyzed for the concentration of D-xylose. The total amount of xylose excreted is directly correlated with the enzymatic activity of intestinal lactase.[1][4]

  • Interpretation: A urinary xylose level below a predetermined cut-off point (e.g., 19.18 mg in 5 hours) indicates lactose malabsorption.[1]

Hydrogen Breath Test (HBT) Protocol

The HBT is the most widely used method for diagnosing lactose intolerance.

  • Patient Preparation: The patient must follow a specific low-fiber diet for 24 hours prior to the test and fast for 8-12 hours overnight.[11][25] Smoking and strenuous exercise should be avoided on the day of the test.[13][26]

  • Baseline Measurement: A baseline breath sample is collected to measure the initial hydrogen concentration.[12]

  • Administration: The patient ingests a solution containing 25-50g of lactose.[3]

  • Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.[11][12]

  • Analysis: The hydrogen concentration in the breath samples is measured.

  • Interpretation: A rise in hydrogen concentration of more than 20 parts per million (ppm) above the baseline is considered a positive result, indicating lactose malabsorption.[8]

Lactose Tolerance Test (LTT) Protocol

The LTT measures the body's ability to absorb lactose by monitoring blood glucose levels.

  • Patient Preparation: The patient must fast for 8-12 hours overnight.[27][28]

  • Baseline Measurement: A fasting blood sample is taken to determine the baseline blood glucose level.[17][28]

  • Administration: The patient drinks a liquid containing 50g of lactose.[28]

  • Sample Collection: Blood samples are drawn at specific intervals, typically at 30, 60, and 120 minutes after lactose ingestion.[27][28]

  • Analysis: The glucose levels in the blood samples are measured.

  • Interpretation: If the blood glucose level does not rise by more than 20 mg/dL from the baseline, it suggests lactose malabsorption.[29][17]

Genetic Test Protocol

Genetic testing identifies the genetic markers associated with primary lactose intolerance.

  • Patient Preparation: No special preparation, such as fasting, is required.

  • Sample Collection: A DNA sample is collected via a simple, non-invasive cheek swab or a blood sample.[20][23][24]

  • Analysis: The DNA is analyzed in a laboratory for the presence of specific single nucleotide polymorphisms (SNPs), such as the C/T-13910 variant in the MCM6 gene, which is associated with lactase persistence or non-persistence.[30][31]

  • Interpretation: The test results indicate whether the individual has the genetic makeup for lactase persistence (lactose tolerant) or non-persistence (primary lactose intolerance).[30]

Diagnostic Workflow Visualization

The following diagram illustrates the typical workflow for diagnosing lactose intolerance, from initial clinical suspicion to the application of various testing methodologies.

LactoseIntoleranceDiagnosis cluster_0 Initial Assessment cluster_1 Diagnostic Testing Pathways cluster_this compound This compound Test cluster_hbt Hydrogen Breath Test (HBT) cluster_ltt Lactose Tolerance Test (LTT) cluster_genetic Genetic Test cluster_2 Final Diagnosis & Management Clinical Suspicion Clinical Suspicion of Lactose Intolerance (Symptoms: bloating, gas, diarrhea) This compound Admin Administer 0.45g this compound Clinical Suspicion->this compound Admin Select Test Lactose Admin HBT Administer 25-50g Lactose Clinical Suspicion->Lactose Admin HBT Select Test Lactose Admin LTT Administer 50g Lactose Clinical Suspicion->Lactose Admin LTT Select Test DNA Sample Collect DNA Sample (Cheek Swab/Blood) Clinical Suspicion->DNA Sample Select Test Urine Collection 5-hour Urine Collection This compound Admin->Urine Collection Xylose Analysis Analyze Urinary Xylose Urine Collection->Xylose Analysis This compound Result Result: Lactose Malabsorption (Low Xylose) Xylose Analysis->this compound Result Final Diagnosis Final Diagnosis & Patient Management (Dietary changes, enzyme supplements) This compound Result->Final Diagnosis Breath Samples Collect Breath Samples (2-3 hours) Lactose Admin HBT->Breath Samples H2 Analysis Analyze Breath Hydrogen Breath Samples->H2 Analysis HBT Result Result: Lactose Malabsorption (High H2) H2 Analysis->HBT Result HBT Result->Final Diagnosis Blood Draws Serial Blood Draws (2 hours) Lactose Admin LTT->Blood Draws Glucose Analysis Analyze Blood Glucose Blood Draws->Glucose Analysis LTT Result Result: Lactose Malabsorption (No Glucose Rise) Glucose Analysis->LTT Result LTT Result->Final Diagnosis Genetic Analysis Analyze for Lactase Gene (MCM6 variant) DNA Sample->Genetic Analysis Genetic Result Result: Primary Lactose Intolerance Genetic Analysis->Genetic Result Genetic Result->Final Diagnosis

Figure 1: Diagnostic workflow for lactose intolerance.

Conclusion

The this compound test presents a promising non-invasive alternative for the diagnosis of lactose intolerance with high sensitivity and specificity. Its primary advantages lie in its simplicity and patient comfort, as it avoids the multiple breath samples of the HBT and the blood draws of the LTT. While a direct cost-effectiveness analysis is pending the public release of its pricing, its streamlined protocol suggests potential for cost savings in terms of technician time and equipment.

The Hydrogen Breath Test remains a widely accepted and relatively inexpensive option, though it can be time-consuming and requires strict patient adherence to pre-test dietary restrictions. The Lactose Tolerance Test, while accurate, is more invasive and less comfortable for the patient. Genetic testing offers a convenient, non-invasive method for identifying primary lactose intolerance but does not diagnose secondary causes.

Ultimately, the selection of a diagnostic test will depend on a variety of factors including availability, cost, patient preference, and the specific clinical question being addressed. As this compound becomes more widely available, further research into its real-world cost-effectiveness will be crucial in determining its definitive place in the diagnostic algorithm for lactose intolerance.

References

Safety Operating Guide

Proper Disposal of Gaxilose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Gaxilose, a synthetic disaccharide used in diagnostic testing for lactose intolerance. While specific institutional protocols should always be followed, these guidelines offer a framework for the safe handling and disposal of this compound waste.

This compound Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for a comprehensive understanding and safe handling of the substance.

PropertyValue
Chemical Formula C11H20O10[1][2][3]
Molecular Weight 312.27 g/mol [1][2][3]
CAS Number 14087-31-1[1][2][3]
Appearance White solid (based on similar sugars)[4]
Solubility Soluble in water[4]
Melting Point 160-168 °C[2]

Standard Disposal Protocol for this compound

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[5] However, it is imperative to handle all chemical waste with care and adhere to established laboratory safety protocols. The following step-by-step process outlines the recommended disposal procedure for this compound.

Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[5][6]

Step 2: Waste Characterization Determine if the this compound waste is mixed with any hazardous materials. If this compound has been used in a solution with hazardous chemicals, it must be disposed of as hazardous waste according to your institution's guidelines.[7][8]

Step 3: Disposal of Uncontaminated this compound For uncontaminated this compound powder or aqueous solutions, the following procedure is recommended:

  • Small Quantities: For small residual amounts, wipe down surfaces with a damp cloth or paper towel and dispose of it in the regular trash.

  • Aqueous Solutions: Uncontaminated aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water.[6]

    • Turn on the cold water and let it run for a moment to ensure the drain is clear.[6]

    • Slowly pour the this compound solution into the sink, avoiding splashes.[6]

    • Continue to run water for at least two minutes to thoroughly flush the plumbing.[6]

  • Solid Waste:

    • For larger quantities of solid this compound, it is best practice to dispose of it as non-hazardous solid chemical waste.

    • Place the this compound in a clearly labeled, sealed container.

    • Follow your institution's procedures for the collection and disposal of non-hazardous chemical waste.[8]

Step 4: Disposal of Contaminated this compound If this compound is contaminated with hazardous materials, it must be treated as hazardous waste.

  • Containerization: Place the contaminated this compound waste (solid or liquid) in a compatible, leak-proof container with a secure lid.[8]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical names of all components, including this compound and the contaminants.[9]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.[7]

  • Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[7]

Step 5: Decontamination of Empty Containers Triple rinse empty this compound containers with water. The rinsate from uncontaminated containers can be disposed of down the drain. For containers that held this compound mixed with hazardous substances, the first rinse should be collected as hazardous waste.[8] After thorough cleaning, the container can often be recycled or disposed of as regular lab glass or plastic waste. Deface the label of the empty container before disposal.[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GaxiloseDisposal start Start: this compound Waste is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated dispose_hazardous Dispose of as Hazardous Waste is_contaminated->dispose_hazardous Yes is_solid_or_liquid Is the waste solid or aqueous solution? is_contaminated->is_solid_or_liquid No decontaminate_container Decontaminate Empty Container dispose_hazardous->decontaminate_container dispose_drain Dispose down the drain with copious water is_solid_or_liquid->dispose_drain Aqueous Solution dispose_solid_waste Dispose as non-hazardous solid chemical waste is_solid_or_liquid->dispose_solid_waste Solid dispose_drain->decontaminate_container dispose_solid_waste->decontaminate_container end End decontaminate_container->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Personal protective equipment for handling Gaxilose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical information for the handling and disposal of Gaxilose, a synthetic disaccharide used as a diagnostic agent.[1][2][3] Adherence to these guidelines is critical to ensure a safe laboratory environment and maintain experimental integrity.

This compound: Key Safety Data

This compound, also known as 4-Galactosylxylose, is a substrate of intestinal lactase used in noninvasive diagnostic tests.[3] While it is generally well-tolerated in clinical settings, concentrated forms used in research require careful handling.[1] The primary hazard associated with this compound in a laboratory setting is respiratory irritation from inhalation of the powdered form.[4]

Property Value Source
Chemical Formula C11H20O10[3]
Molecular Weight 312.27 g/mol [3][4]
Appearance White to off-white crystalline powderAssumed, based on typical disaccharides
Primary Hazard May cause respiratory irritation (H335)[4]
Storage Store in a cool, dry, well-ventilated areaGeneral best practice

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedure being performed.[5] The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Task Required PPE Rationale
Handling Solid this compound (Weighing, Aliquoting) Lab coat, disposable nitrile gloves, safety glasses with side shields, N95 respiratorTo prevent inhalation of fine powder and protect skin and eyes from contact.[6][7]
Preparing this compound Solutions Lab coat, disposable nitrile gloves, safety glasses with side shieldsTo protect against splashes of the solution.[7][8]
Administering to Cell Cultures or Animals Lab coat, disposable nitrile gloves, safety glassesStandard precaution for biological experiments to prevent contamination and exposure.[5]

Operational Plan for Handling this compound

The following workflow outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

GaxiloseHandlingWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Receive Receive & Log this compound Store Store in Cool, Dry Place Receive->Store DonPPE Don Appropriate PPE (Lab Coat, Gloves, Goggles, Respirator) Store->DonPPE Weigh Weigh Solid this compound in a Fume Hood DonPPE->Weigh Dissolve Dissolve this compound in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware (e.g., with 10% Bleach) Experiment->Decontaminate DisposeSolid Dispose of Contaminated PPE & Supplies as Chemical Waste Experiment->DisposeSolid DisposeLiquid Dispose of Liquid Waste (Follow Institutional Guidelines) Decontaminate->DisposeLiquid

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution

  • Preparation:

    • Consult the Safety Data Sheet (SDS) for this compound prior to beginning work.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary materials: this compound powder, appropriate solvent (e.g., sterile water or PBS), sterile conical tubes, and calibrated pipettes.

  • Personal Protective Equipment:

    • Don a lab coat, safety glasses with side shields, and disposable nitrile gloves.

    • When weighing the solid this compound powder, wear an N95 respirator to prevent inhalation.[6]

  • Procedure:

    • Tare a sterile conical tube on a calibrated balance inside a chemical fume hood.

    • Carefully weigh the desired amount of this compound powder into the tube. For 10 mL of a 100 mM solution, you will need 312.27 mg.

    • Remove the tube from the balance and add approximately 8 mL of the chosen solvent.

    • Vortex the tube until the this compound is completely dissolved.

    • Bring the final volume to 10 mL with the solvent.

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage:

    • Store the stock solution at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage) in a clearly labeled container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe workplace.

  • Unused this compound Powder: Dispose of as chemical waste in accordance with institutional, local, and federal regulations.[9] Do not dispose of down the drain or in the regular trash.

  • Liquid Waste: Aqueous solutions of this compound may be permissible for drain disposal depending on the concentration and local regulations.[10] Always check with your institution's Environmental Health and Safety (EHS) office. If in doubt, collect as chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a sealed bag or container and disposed of as chemical waste.[9]

  • Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution (e.g., 10% bleach solution) before washing.[11]

PPEDecisionTree Start Start: Handling this compound TaskType What is the task? Start->TaskType Solid Handling Solid Powder (Weighing, Aliquoting) TaskType->Solid Solid Liquid Handling Liquid Solution (Diluting, Administering) TaskType->Liquid Liquid PPE_Solid Minimum PPE: - Lab Coat - Gloves - Safety Glasses - N95 Respirator Solid->PPE_Solid PPE_Liquid Minimum PPE: - Lab Coat - Gloves - Safety Glasses Liquid->PPE_Liquid

Caption: Decision tree for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

By adhering to these guidelines, researchers can safely handle this compound while minimizing personal exposure and environmental impact. Always consult your institution's specific safety protocols and EHS office for any questions or concerns.

References

×

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gaxilose
Reactant of Route 2
Gaxilose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.